molecular formula C9H8FN3 B1626549 8-Fluoro-4-hydrazinoquinoline CAS No. 49611-99-6

8-Fluoro-4-hydrazinoquinoline

Número de catálogo: B1626549
Número CAS: 49611-99-6
Peso molecular: 177.18 g/mol
Clave InChI: YOBSSNXGCCGRTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Fluoro-4-hydrazinoquinoline is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-4-hydrazinoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-4-hydrazinoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(8-fluoroquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBSSNXGCCGRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534685
Record name 8-Fluoro-4-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49611-99-6
Record name 8-Fluoro-4-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical and physical properties of 8-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Fluoro-4-hydrazinoquinoline

This guide serves as a comprehensive technical resource on 8-Fluoro-4-hydrazinoquinoline, designed for researchers, medicinal chemists, and professionals in drug development. It delves into the core chemical and physical properties of this versatile heterocyclic compound, offering insights into its synthesis, reactivity, and potential applications, grounded in established scientific principles.

Introduction: The Strategic Importance of a Fluorinated Quinoline Synthon

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably antimalarials like chloroquine. The strategic incorporation of a fluorine atom and a hydrazino group onto this scaffold, as in 8-Fluoro-4-hydrazinoquinoline, creates a molecule of significant interest for modern drug discovery.

  • Fluorine Substitution: The introduction of a fluorine atom at the 8-position can profoundly influence the molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of the quinoline nitrogen, impact metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]

  • The Hydrazino Moiety: The hydrazino group at the 4-position is a versatile synthetic handle and a key pharmacophoric element. It serves as a potent nucleophile, readily reacting with carbonyl compounds to form stable hydrazone derivatives.[3] This reactivity is fundamental to combinatorial chemistry and the generation of compound libraries for screening. Furthermore, hydrazones themselves are a class of compounds with a broad spectrum of biological activities, including antibacterial, anticonvulsant, and antitumoral properties.[3][4]

This guide provides a detailed examination of 8-Fluoro-4-hydrazinoquinoline, consolidating its known properties and offering predictive insights based on analogous structures to empower its application in research and development.

Chemical Identity and Physicochemical Properties

8-Fluoro-4-hydrazinoquinoline is most commonly available as its hydrochloride salt to improve stability and solubility. It is crucial to distinguish between the free base and the salt form, as their properties differ.

Property8-Fluoro-4-hydrazinoquinoline (Free Base)8-Fluoro-4-hydrazinoquinoline HCl (Salt)Reference
CAS Number 49611-99-61171070-31-7[5][6]
Molecular Formula C₉H₈FN₃C₉H₉ClFN₃[5][6]
Molecular Weight 177.18 g/mol 213.64 g/mol [6][7]
Appearance Solid (predicted)Solid[5][8]
Topological Polar Surface Area (TPSA) 50.94 Ų50.94 Ų[6]
logP (Computed) 2.082.08 (for free base)[6]
Hydrogen Bond Donors 22[6]
Hydrogen Bond Acceptors 33[6]
Rotatable Bonds 11[6]
Storage -Sealed in dry, 2-8°C[6]

Note: Experimental physical properties such as melting point and solubility are not widely reported in the literature. The data presented are primarily from chemical supplier databases and computational models.

Synthesis and Reactivity

Retrosynthetic Analysis and Plausible Synthesis

The most logical and field-proven approach to synthesizing 4-hydrazinoquinolines is through nucleophilic aromatic substitution (SₙAr) of a 4-chloroquinoline precursor. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for attack by nucleophiles.

G Target 8-Fluoro-4-hydrazinoquinoline Precursor1 8-Fluoro-4-chloroquinoline Target->Precursor1 SₙAr Reaction Reagent1 Hydrazine Hydrate (N₂H₄·H₂O) Target->Reagent1 Nucleophile

Caption: Retrosynthesis of 8-Fluoro-4-hydrazinoquinoline.

The precursor, 8-fluoro-4-chloroquinoline, is a critical intermediate that can be synthesized from simpler aromatic compounds.[9] The final step involves reacting this chloro-substituted quinoline with an excess of hydrazine hydrate, typically in a protic solvent like ethanol under reflux conditions.

Core Reactivity: The Hydrazone Formation

The primary utility of 8-Fluoro-4-hydrazinoquinoline in drug development lies in its reaction with aldehydes and ketones to form hydrazones. This condensation reaction is robust, generally high-yielding, and serves as a powerful method for molecular diversification.[10] The terminal nitrogen of the hydrazino group acts as a strong nucleophile, attacking the electrophilic carbonyl carbon.[10]

G cluster_reactants Reactants cluster_products Products Reactant1 8-Fluoro-4- hydrazinoquinoline Product1 8-Fluoro-4-quinolylhydrazone Derivative Reactant1->Product1 Condensation (+ Acid Catalyst) Reactant2 Aldehyde or Ketone (R-C(=O)-R') Reactant2->Product1 Product2 Water (H₂O) Product1->Product2 Byproduct

Caption: General reaction scheme for hydrazone synthesis.

This reaction is pivotal because the resulting hydrazone linker can be designed to be stable or pH-sensitive, allowing for applications in prodrugs and targeted drug delivery systems.[11] The diverse R-groups introduced from the carbonyl compound allow for systematic exploration of structure-activity relationships (SAR).

Spectral Characterization (Predicted)

While a complete, published spectral dataset for this specific molecule is scarce, its characteristic spectral features can be reliably predicted based on fundamental principles and data from analogous structures.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be characterized by signals in the aromatic region (approx. 7.0-8.8 ppm) corresponding to the five protons on the quinoline core. The coupling patterns (doublets, triplets, doublet of doublets) will be complex due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the hydrazino group (-NH-NH₂) will likely appear as broad singlets, and their chemical shift will be sensitive to solvent and concentration.

  • ¹³C NMR: Nine distinct signals are expected for the quinoline carbons. The carbon atom directly bonded to fluorine (C8) will exhibit a large one-bond C-F coupling constant. Other carbons in proximity will show smaller two- and three-bond couplings.

  • ¹⁹F NMR: This is a key technique for fluorinated compounds.[2] A single resonance is expected for the fluorine atom at the C8 position. Its chemical shift will be indicative of the electronic environment of the aromatic ring.

Infrared (IR) Spectroscopy

Key diagnostic peaks are predicted to include:

  • N-H Stretching: Broad absorptions in the 3200-3400 cm⁻¹ region, characteristic of the -NH and -NH₂ groups.

  • C=N and C=C Stretching: A series of sharp peaks between 1500-1650 cm⁻¹, corresponding to the aromatic quinoline system.

  • C-F Stretching: A strong, characteristic absorption typically found in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) for the free base would be observed at m/z = 177. The fragmentation pattern would likely involve the loss of nitrogen-containing fragments (e.g., N₂, NH₃) and potentially the elimination of HCN from the quinoline ring system.[14]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 178.1 for the free base.

Applications in Research and Drug Development

The structure of 8-Fluoro-4-hydrazinoquinoline makes it a prime candidate for development in several therapeutic areas.

  • Antimicrobial Agents: The quinoline core is a well-established anti-infective scaffold. Hydrazone derivatives of quinolines have shown potent antibacterial and antimalarial activity.[3] The mechanism often involves chelation of essential metal ions or inhibition of key enzymes like DNA gyrase.[1]

  • Anti-cancer Agents: Many hydrazone-containing compounds exhibit significant cytotoxic activity against various cancer cell lines. The proposed mechanisms include enzyme inhibition, disruption of cell signaling pathways, and induction of apoptosis.

  • HIV and Viral Inhibitors: Hydrazone derivatives have been investigated as inhibitors of viral enzymes. For example, derivatives of 7-hydrazino-8-hydroxyquinoline were found to inhibit the strand transfer process of HIV integrase.[15]

  • Chemical Probes and Sensors: Analogous to the well-known metal-chelating properties of 8-hydroxyquinoline, this compound could serve as a scaffold for developing fluorescent sensors for specific metal ions.[16]

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-4-hydrazinoquinoline Hydrochloride

This is a representative protocol adapted from procedures for analogous compounds. All work should be conducted in a fume hood with appropriate personal protective equipment.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-fluoro-4-chloroquinoline (1.0 eq).

  • Solvent: Add anhydrous ethanol to dissolve the starting material (approx. 10-20 mL per gram).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 4.0-5.0 eq) to the solution dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation (Free Base): The crude product can be isolated by precipitation upon adding water, followed by filtration. Further purification can be achieved by recrystallization or column chromatography.

  • Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Final Product: Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield 8-Fluoro-4-hydrazinoquinoline hydrochloride.

Protocol 2: General Procedure for Hydrazone Derivative Synthesis
  • Setup: In a suitable flask, dissolve 8-Fluoro-4-hydrazinoquinoline (1.0 eq) in ethanol or methanol.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reagent Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently to reflux for 2-6 hours. The product often precipitates out of the solution upon formation.

  • Isolation: Cool the reaction mixture. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/ethanol.

Conclusion

8-Fluoro-4-hydrazinoquinoline is a strategically designed chemical building block with significant potential for medicinal chemistry and materials science. Its fluorinated quinoline core provides a privileged scaffold with favorable ADME properties, while the reactive hydrazino group allows for extensive and straightforward derivatization. The insights and protocols provided in this guide are intended to facilitate its use in the laboratory, enabling researchers to explore the vast chemical space of its derivatives and unlock new therapeutic and technological applications.

References

  • Lázár, L., et al. (2022). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 27(21), 7215. Available at: [Link][17][18]

  • Paneth, A., et al. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 26(11), 3183. Available at: [Link][4]

  • Schaur, R. J. (2003). Basic aspects of the biochemical reactivity of 4-hydroxynonenal. Molecular Aspects of Medicine, 24(4-5), 149-159. Available at: [Link][19]

  • PubChem. (n.d.). 8-Hydrazinylquinoline. National Center for Biotechnology Information. Retrieved from [Link][20]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link][3]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link][21]

  • Lázár, L., et al. (2022). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Chemical reactivity of ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate towards some nucleophilic reagents. ResearchGate. Available at: [Link][22]

  • Zhu, J., et al. (2021). The Use of Hydrazones for Biomedical Applications. ResearchGate. Available at: [Link][11]

  • MSD Manual Professional Edition. (2023). Fluoroquinolones. Retrieved from [Link][1]

  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78985. Available at: [Link][10]

  • Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Institute of Standards and Technology. Available at: [Link][14]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Retrieved from [Link][9]

  • Gotor, V., et al. (2018). Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. Dalton Transactions, 47(3), 857-870. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2022). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. Molecules, 27(17), 5585. Available at: [Link][15]

  • Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Available at: [Link][16]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link][12]

  • Das, N., et al. (2023). 19F Fast MAS (60–111 kHz) Dipolar and Scalar Based Correlation Spectroscopy of Organic Molecules and Pharmaceutical Formulations. Journal of Magnetic Resonance, 351, 107447. Available at: [Link][2]

  • PubChem. (n.d.). 8-Hydrazinoquinoline DiHCl. National Center for Biotechnology Information. Retrieved from [Link][23]

  • Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link][13]

Sources

8-Fluoro-4-hydrazinoquinoline: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinoline scaffold represents a privileged pharmacophore. Among its functionalized derivatives, 8-Fluoro-4-hydrazinoquinoline has emerged as a critical bifunctional building block. The strategic placement of an 8-fluoro substituent significantly enhances the metabolic stability and lipophilicity of the core[1], while the 4-hydrazino moiety serves as a highly reactive nucleophilic center for the construction of complex, fused heterocyclic systems[2]. This technical whitepaper details the physicochemical properties, self-validating synthetic protocols, and downstream applications of this versatile intermediate.

Physicochemical & Structural Profiling

Understanding the fundamental properties of 8-Fluoro-4-hydrazinoquinoline is essential for predicting its behavior in synthetic workflows and biological systems. The compound is commercially available in both its free base and hydrochloride salt forms to accommodate different solubility requirements in organic synthesis.

Quantitative Data Summary
PropertyValue
Chemical Name 8-Fluoro-4-hydrazinoquinoline
CAS Number (Free Base) 49611-99-6[3]
CAS Number (HCl Salt) 1171070-31-7
Linear Formula C9H8FN3[3]
Molecular Weight 177.18 g/mol (Free Base) / 213.64 g/mol (HCl Salt)
InChI Key YOBSSNXGCCGRTO-UHFFFAOYSA-N[3]
Physical Form Solid[3]
Mechanistic Rationale: The Role of the 8-Fluoro Substituent

Fluorine substitution at the 8-position of the quinoline ring is a classic bioisosteric strategy. Because the van der Waals radius of fluorine (1.47 Å) is remarkably similar to that of hydrogen (1.20 Å), it introduces minimal steric bulk while fundamentally altering the electronic environment[1].

  • Metabolic Stability: The strong electron-withdrawing nature of the fluorine atom blocks cytochrome P450-mediated oxidation at the C8 position, a common site of phase I metabolism, thereby increasing the pharmacokinetic half-life of downstream drug candidates[4].

  • Binding Affinity: The high electronegativity of the fluorine atom modulates the pKa of the adjacent quinoline nitrogen, optimizing membrane permeability and enabling favorable dipole interactions within target protein binding pockets[1].

Synthetic Methodology & Workflow

The synthesis of 8-Fluoro-4-hydrazinoquinoline relies on a robust two-step sequence: electrophilic activation via chlorination followed by Nucleophilic Aromatic Substitution (SNAr).

SynthesisWorkflow A 8-Fluoroquinolin-4-ol (Starting Material) B POCl3 / Reflux (Chlorination) A->B C 4-Chloro-8-fluoroquinoline (Intermediate) B->C D Hydrazine Hydrate EtOH, Reflux C->D E 8-Fluoro-4-hydrazinoquinoline (Target Scaffold) D->E

Caption: Synthetic workflow for 8-Fluoro-4-hydrazinoquinoline via chlorination and nucleophilic substitution.

Step-by-Step Experimental Protocol

Step 1: Chlorination of 8-Fluoroquinolin-4-ol

  • Procedure: Suspend 8-fluoroquinolin-4-ol (1.0 eq) in neat phosphorus oxychloride (POCl3, 5–10 eq). Reflux the mixture under a nitrogen atmosphere for 2–4 hours[5].

  • Causality: The quinolin-4-ol tautomerizes to quinolin-4(1H)-one. The carbonyl oxygen attacks the electrophilic phosphorus of POCl3, forming a dichlorophosphite leaving group. Subsequent attack by the chloride ion at the C4 position yields the 4-chloro derivative.

  • Self-Validating Quench & Isolation: Cool the reaction to room temperature and carefully pour it over crushed ice. Why ice? POCl3 reacts violently with water; the ice controls the severe exotherm[5]. Neutralize the acidic aqueous solution with ammonium hydroxide until pH > 8 to precipitate the intermediate. Validation is achieved via TLC (Silica gel, Hexane:EtOAc), observing the disappearance of the highly polar starting material.

Step 2: SNAr with Hydrazine Hydrate

  • Procedure: Suspend the crude 4-chloro-8-fluoroquinoline in absolute ethanol. Add a significant excess of hydrazine hydrate (5–10 eq) and reflux for 4–6 hours[2].

  • Causality: Hydrazine is a potent nucleophile due to the alpha-effect—the repulsion between the adjacent nitrogen lone pairs raises the energy of the HOMO. The electron-withdrawing quinoline nitrogen and the 8-fluoro group make the C4 position highly electrophilic, driving the addition-elimination SNAr mechanism. Why excess hydrazine? A high molar excess prevents the newly formed primary amine from acting as a nucleophile and reacting with unreacted 4-chloroquinoline, which would form an unwanted symmetric dimer[5].

  • Self-Validating Isolation: Concentrate the mixture in vacuo to remove excess hydrazine and ethanol[5]. Recrystallize the residue from warm water or an ethanol/water mixture. The final product purity is validated via LC-MS (expected [M+H]+ at m/z 178.1) and a positive ninhydrin stain on TLC, confirming the presence of the primary amine[2].

Downstream Applications: Divergent Cyclization Pathways

The true value of 8-Fluoro-4-hydrazinoquinoline lies in its utility as a bis-nucleophile. The terminal primary amine and the internal secondary amine of the hydrazine moiety can undergo condensation and cyclization with various electrophiles to generate rigid, multi-cyclic pharmacophores.

CyclizationPathways Core 8-Fluoro-4-hydrazinoquinoline R1 Reaction with Orthoesters Core->R1 R2 Reaction with 1,3-Dicarbonyls Core->R2 R3 Reaction with Aldehydes/Ketones Core->R3 P1 [1,2,4]Triazolo[4,3-a]quinolines (Antimicrobial) R1->P1 P2 Pyrazolo[3,4-c]quinolines (Kinase Inhibitors) R2->P2 P3 Hydrazone Derivatives (Antitubercular Agents) R3->P3

Caption: Divergent cyclization pathways of 8-Fluoro-4-hydrazinoquinoline into bioactive heterocycles.

  • Triazoloquinolines: Condensation with orthoesters or carboxylic acids under acidic conditions yields [1,2,4]triazolo[4,3-a]quinolines, a class of compounds frequently investigated for their potent antimicrobial and anticonvulsant properties.

  • Pyrazoloquinolines: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) leads to the formation of pyrazolo[3,4-c]quinolines. These planar, nitrogen-rich heterocycles are excellent ATP-competitive kinase inhibitors.

  • Hydrazones: Simple condensation with substituted benzaldehydes yields hydrazone derivatives, which are heavily utilized in the development of novel antitubercular and antifungal agents[2].

References

  • National Center for Biotechnology Information (NIH/PMC). "Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase". PMC Archives. URL: [Link]

  • ResearchGate. "Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents". ResearchGate Publications. URL:[Link]

Sources

The Biological Activity of Fluorinated Quinoline Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage in Quinoline Scaffolds

In modern medicinal chemistry and agrochemical development, the quinoline scaffold (benzo[b]pyridine) is a privileged pharmacophore. However, the strategic introduction of fluorine atoms into this bicyclic system fundamentally alters its pharmacokinetic and pharmacodynamic landscape[1]. As a Senior Application Scientist, I frequently leverage the "fluorine effect" in drug design. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen while profoundly lowering the pKa of adjacent basic amines, increasing lipophilicity (logP), and enhancing metabolic stability by blocking cytochrome P450-mediated oxidation sites.

This technical whitepaper explores the biological activities of fluorinated quinoline compounds, dissecting their mechanisms of action across antimicrobial, anticancer, and agrochemical domains, and provides self-validating experimental workflows for their evaluation.

Mechanistic Foundations: The Antimicrobial Paradigm

The most clinically successful fluorinated quinolines are the fluoroquinolones (e.g., ciprofloxacin, levofloxacin). Their biological activity is predicated on the catastrophic disruption of bacterial DNA topology.

Dual-Targeting of Type II Topoisomerases

Fluoroquinolones exert their bactericidal activity by dually targeting two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[2].

The causality of cell death is not merely the inhibition of these enzymes, but the active corruption of their function. When DNA gyrase or Topoisomerase IV binds to DNA, they create transient double-strand breaks to pass another DNA segment through the helix, relieving torsional strain. Fluorinated quinolines intercalate into these cleaved DNA sites and bind to the enzyme, trapping the drug-enzyme-DNA ternary cleavage complex[3]. This prevents DNA religation. As replication forks collide with these trapped complexes, permanent double-strand DNA breaks accumulate, triggering the SOS repair response and ultimate bacterial apoptosis[2].

Overcoming Target-Mediated Resistance

Resistance typically arises from localized mutations in the GyrA or ParC subunits (e.g., Ser83 or Asp87 in E. coli). Advanced fluorinated quinolines, particularly those with a C8-methoxyl or specific C8-fluoro substitutions, are engineered to require simultaneous mutations in both DNA gyrase and Topoisomerase IV to lose efficacy—a statistically improbable event that drastically reduces the emergence of resistant strains[4].

MOA FQ Fluorinated Quinoline (e.g., Ciprofloxacin) Gyrase DNA Gyrase (GyrA/B) Gram-Negative Target FQ->Gyrase Binds TopoIV Topoisomerase IV (ParC/E) Gram-Positive Target FQ->TopoIV Binds Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex DSB Double-Strand DNA Breaks Complex->DSB Prevents Religation Death Bacterial Cell Death DSB->Death Accumulation

Fig 1: Mechanism of action of fluoroquinolones inducing bacterial cell death via ternary complex trapping.

Oncology & Beyond: Kinase Inhibition and Cytotoxicity

Beyond antimicrobial applications, the fluorinated quinoline nucleus has been heavily functionalized to target eukaryotic malignancies. The planar nature of the quinoline ring allows for DNA intercalation, while specific side chains can be tuned for kinase inhibition.

Recent studies on quinoline conjugated 2-azetidinones have demonstrated potent antiproliferative potential against breast cancer cell lines. Compounds bearing an electron-withdrawing fluorine atom at the 6th position of the quinoline ring showed exceptional activity against MCF-7 cells, outperforming standard chemotherapeutics like erlotinib[5]. The mechanistic driver here is the potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical enzyme in breast carcinoma proliferation.

Similarly, quinoline-1,3,4-oxadiazole derivatives have shown remarkable dual anticancer and antimicrobial properties. These hybrids exhibit significant cytotoxic activity against HepG2 (liver cancer) and MCF-7 cells, with IC50 values dropping into the nanomolar range, driven by the synergistic pharmacophores of both the quinoline and oxadiazole rings.

Agrochemical Efficacy: Antifungal Applications

In the agricultural sector, fluorinated quinolines are vital for crop protection. Tebufloquin is a well-known quinoline fungicide. By synthesizing novel fluorinated analogs of Tebufloquin (e.g., 8-fluoro-2,3-dimethylquinolin-4-yl derivatives), researchers have achieved superior antifungal activity against devastating phytopathogenic fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani[6]. The introduction of the fluorine atom enhances the compound's ability to penetrate the tough chitinous cell walls of fungi, leading to rapid intracellular accumulation and target engagement.

Quantitative Efficacy Profiling

To contextualize the potency of recent fluorinated quinoline derivatives, the following table synthesizes quantitative biological data across various therapeutic targets:

Compound Class / ModificationTarget Organism / Cell LineActivity MetricValue RangeRef.
Quinoline-1,3,4-oxadiazole MCF-7 (Human Breast Cancer)IC500.164 - 0.583 μg/mL
Quinoline-1,3,4-oxadiazole HepG2 (Human Liver Cancer)IC500.137 - 0.332 μg/mL
Quinoline-2-azetidinone (6-Fluoro) MCF-7 (Human Breast Cancer)MIC~2.33 μg/mL[5]
Quinoline-thiazole E. coli (ATCC 35218)MIC903.91 - 7.81 μg/mL[7]
8-Fluoro Tebufloquin Analogs S. sclerotiorum (Phytopathogen)Inhibition Rate>80% at 50 μg/mL[6]

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological evaluation of these compounds must rely on self-validating experimental designs. Below are two core protocols used to validate the mechanism and efficacy of fluorinated quinolines.

Protocol A: In Vitro DNA Gyrase Supercoiling Assay

Purpose: To confirm that antimicrobial activity is driven by direct target inhibition rather than non-specific membrane disruption. Causality: Active fluorinated quinolines trap the gyrase-DNA complex. Upon denaturation, this yields linear DNA, whereas uninhibited gyrase converts relaxed plasmids into tightly supercoiled DNA.

  • Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA per reaction tube.

  • Inhibitor Titration: Add the fluorinated quinoline compound in a serial dilution (e.g., 0.1 µM to 100 µM).

  • Enzyme Incubation: Add 1 unit of E. coli DNA gyrase. Incubate at 37°C for 1 hour.

  • Complex Cleavage: Stop the reaction by adding 1% SDS and 0.1 mg/mL Proteinase K. Incubate at 37°C for 30 minutes to denature the trapped enzymes and release the cleaved DNA.

  • Visualization: Resolve the products on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 3 hours. Stain with ethidium bromide.

  • Self-Validation System:

    • Positive Control: Reaction with a known fluoroquinolone (e.g., Ciprofloxacin) to validate trapping.

    • Negative Control 1 (No Drug): Ensures the enzyme is active (yields a single band of supercoiled DNA).

    • Negative Control 2 (No ATP): Ensures supercoiling is ATP-dependent (yields relaxed DNA).

Protocol B: Resazurin-Based Cytotoxicity Assay (Anticancer Screening)

Purpose: To quantify the antiproliferative IC50 of quinoline derivatives against cancer cell lines. Causality: Viable cells metabolize non-fluorescent resazurin into highly fluorescent resorufin via mitochondrial reductases. Apoptotic cells (triggered by EGFR/kinase inhibition) fail to do so, directly linking fluorescence to cell viability.

  • Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the fluorinated quinoline (0.01 to 100 µg/mL). Incubate for 48 hours.

  • Resazurin Addition: Add resazurin solution to a final concentration of 0.015 mg/mL per well. Incubate for 2–4 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

  • Self-Validation System:

    • Vehicle Control: 0.1% DMSO (normalizes 100% viability baseline and rules out solvent toxicity).

    • Positive Control: Erlotinib or Doxorubicin (validates assay sensitivity to known chemotherapeutics).

    • Blank Control: Media + Resazurin without cells (subtracts background fluorescence).

Workflow Synthesis 1. Synthesis of Fluorinated Quinolines Purification 2. HPLC/NMR Characterization Synthesis->Purification AssayPrep 3. Serial Dilution in DMSO/Media Purification->AssayPrep Antimicrobial 4a. Broth Microdilution (MIC Determination) AssayPrep->Antimicrobial Anticancer 4b. Resazurin Assay (IC50 Determination) AssayPrep->Anticancer Validation 5. Target Validation (Gyrase Assay/Docking) Antimicrobial->Validation Anticancer->Validation Hit 6. Lead Optimization Validation->Hit

Fig 2: High-throughput screening and validation workflow for fluorinated quinoline derivatives.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance N
  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance Proceedings of the N
  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance ACS Infectious Diseases
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Organic & Biomolecular Chemistry (RSC Publishing)
  • Quinoline conjugated 2-azetidinone derivatives as prospective anti-breast cancer agents Elsevier Pure
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs N
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches ACS Omega

Sources

pharmacological potential of 8-hydrazinoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of 8-Hydrazinoquinoline Derivatives

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics ranging from antimalarials (chloroquine) to anticancer agents (irinotecan). Within this chemical space, 8-hydrazinoquinoline (8-HQ) and its derivatives have emerged as highly versatile pharmacophores. The strategic placement of a hydrazine moiety at the 8-position of the quinoline ring creates a unique bidentate chelation pocket and a highly reactive synthetic handle. This whitepaper synthesizes the structural rationale, pharmacological mechanisms, and validated synthetic protocols for 8-HQ derivatives, providing a comprehensive framework for drug development professionals.

Chemical Biology & Structural Rationale

The pharmacological potency of 8-HQ derivatives is fundamentally driven by their structural geometry. The proximity of the quinoline nitrogen to the hydrazine nitrogen (or its substituted hydrazone derivatives) allows for robust transition metal chelation (e.g., Fe²⁺, Cu²⁺, Ru²⁺, Co²⁺)[1].

  • Lipophilicity and Intercalation: The planar, aromatic quinoline system readily intercalates into DNA base pairs and easily permeates lipid bilayers, ensuring high intracellular drug concentrations.

  • Redox-Active Metal Complexation: By chelating intracellular metals, 8-HQ derivatives can disrupt metal homeostasis in pathogens or generate localized Reactive Oxygen Species (ROS) via Fenton-like reactions in cancer cells.

  • Enzyme Active-Site Mimicry: The 8-HQ scaffold structurally mimics 2-oxoglutarate (2-OG), allowing it to competitively bind to the active sites of 2-OG-dependent oxygenases, such as JumonjiC (JmjC) domain-containing histone demethylases[2][3].

Mechanistic Visualization: Apoptotic & Epigenetic Pathways

The following diagram illustrates the dual-action pharmacological mechanism of 8-HQ derivatives in oncology.

MOA Drug 8-HQ Derivative Target1 JmjC Histone Demethylases (KDM4/5) Drug->Target1 Target2 Intracellular Metal Pool (Cu2+, Fe2+) Drug->Target2 Mech1 Fe(II) Chelation at Active Site (Competitive Inhibition) Target1->Mech1 Mech2 Redox-Active Metal Complexation Target2->Mech2 Effect1 Histone Hypermethylation (Gene Expression Alteration) Mech1->Effect1 Effect2 Reactive Oxygen Species (ROS) Generation Mech2->Effect2 Outcome Cancer Cell Apoptosis (Antiproliferative Effect) Effect1->Outcome Effect2->Outcome

Caption: Dual-pathway mechanism of 8-HQ derivatives inducing cancer cell apoptosis via epigenetic modulation and ROS.

Pharmacological Profiling

Anticancer & Antiproliferative Activity

8-HQ derivatives, particularly pyrazolo-quinolines and benzylidenehydrazines, exhibit potent antiproliferative effects. Recent in vitro screenings against cancer cell lines (A549, MCF7, SKNSH) demonstrate that cyclized 8-HQ derivatives can achieve IC₅₀ values in the low micromolar range[4]. Furthermore, 8-HQ is a validated precursor for inhibitors targeting JumonjiC (JmjC) domain-containing histone demethylases (e.g., KDM4/5). By chelating the catalytic Fe(II) in the JmjC active site, these derivatives prevent histone demethylation, thereby suppressing oncogene transcription[2][3].

Antimicrobial & Antileishmanial Activity

Hydrazone derivatives of 8-HQ are highly effective against a spectrum of Gram-positive and Gram-negative bacteria, as well as parasitic agents like Leishmania. The mechanism is primarily driven by the sequestration of essential trace metals required for pathogen survival, leading to the collapse of microbial metalloenzyme function. Minimum Inhibitory Concentrations (MIC) for optimized 8-HQ hydrazones routinely fall between 1–8 µg/mL[5].

Quantitative Pharmacological Data

The following table synthesizes field-proven bioactivity metrics for various 8-HQ derivatives and their targets, providing a benchmark for lead optimization.

Compound Class / DerivativePrimary Target / Cell LineBioactivity MetricValueReference
Pyrazolo-quinoline (7pa) Non-Small Cell Lung Cancer (A549)IC₅₀2.43 µM[4]
Pyrazolo-quinoline (7pc) Neuroblastoma (SKNSH)IC₅₀3.76 µM[4]
Pyrazolo-quinoline (7pg) Breast Adenocarcinoma (MCF7)IC₅₀6.01 µM[4]
8-HQ JmjC Inhibitor Scaffold Histone Demethylases (KDM4/5)IC₅₀2.40 µM[3]
8-HQ Hydrazone Hybrids Broad-Spectrum Bacterial StrainsMIC1.0 - 8.0 µg/mL[5]

Experimental Methodologies & Synthetic Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the 8-HQ core and its subsequent functionalization into bioactive hydrazones.

Workflow Visualization

SynthWorkflow Start 8-Hydroxyquinoline (Starting Material) Step1 Hydrazine Hydrate, Reflux 48h (Nucleophilic Aromatic Substitution) Start->Step1 Intermediate 8-Hydrazinoquinoline (8-HQ) (Key Intermediate) Step1->Intermediate Step2A Aldehyde/Ketone + AcOH (Condensation) Intermediate->Step2A Step2B 1,3-Diketones / Vilsmeier Reagent (Cyclization) Intermediate->Step2B ProductA Quinolin-8-yl Hydrazones (Antimicrobial) Step2A->ProductA ProductB Pyrazolo-Quinolines (Anticancer) Step2B->ProductB

Caption: Synthetic workflow from 8-hydroxyquinoline to highly active pharmacological derivatives.

Protocol 1: Synthesis of 1-(quinolin-8-yl)hydrazine (8-HQ)

This protocol utilizes a Bucherer-type nucleophilic aromatic substitution to replace the hydroxyl group with a hydrazine moiety[6][7].

  • Reagent Preparation: Add 145.15 mg (1.0 mmol) of 8-hydroxyquinoline to a round-bottom flask.

  • Nucleophilic Addition: Add 0.486 mL (10.0 mmol) of hydrazine hydrate (excess).

    • Causality: The 10-fold excess of hydrazine hydrate acts simultaneously as the solvent and the nucleophile. The high concentration drives the equilibrium of the substitution reaction forward.

  • Thermal Activation: Reflux the reaction mixture continuously for 48 hours.

    • Causality: The aromatic C-O bond is highly stable. Extended refluxing provides the thermodynamic energy required to overcome the high activation energy barrier of this substitution.

  • Crystallization & Workup (Self-Validation): Remove the heat source and allow the mixture to cool slowly to room temperature.

    • Causality: Slow cooling promotes the formation of a highly ordered, pure crystalline lattice, excluding impurities. The appearance of a distinct yellow crystalline product serves as a visual confirmation of successful conversion.

  • Isolation: Isolate the yellow crystals via vacuum filtration, wash thoroughly with warm water to remove unreacted hydrazine, and air dry.

Protocol 2: Synthesis of (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine

This protocol details the condensation of 8-HQ with an aromatic aldehyde to form a bioactive hydrazone[6][7].

  • Dissolution: Dissolve 159.18 mg (1.0 mmol) of 1-(quinolin-8-yl)hydrazine in 10 mL of absolute ethanol.

  • Catalyzed Condensation: Add 140.57 mg (1.0 mmol) of 4-chlorobenzaldehyde, followed immediately by 1 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. The pH is maintained in the mildly acidic range (~pH 4.5) to ensure the carbonyl is activated without fully protonating the terminal amine of the hydrazine, which would destroy its nucleophilicity.

  • Reaction Execution: Reflux the mixture for 8 hours. Monitor progress via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Cool the reaction to room temperature. The target hydrazone will precipitate as a solid. Filter under vacuum and recrystallize from hot ethanol to yield the pure diastereoselective (E)-isomer.

References

  • Guo et al. / Taylor et al. (via IUCr & NIH) . Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Published in IUCrData / PMC. Available at:[Link]

  • Albert-Ludwigs-Universität Freiburg (FreiDok plus) . Synthesis and Testing of Inhibitors for JumonjiC Domain-Containing Histone Demethylases. Available at:[Link]

  • National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 16413606, 8-Hydrazinoquinoline DiHCl. Available at:[Link]

  • ResearchGate Aggregated Data (Friedländer Syntheses & Pyrazolo-quinolines) . Regioselectivity of Friedländer Quinoline Syntheses and In Vitro Anti-Proliferative Evaluation. Available at:[Link]

Sources

A Technical Guide to the Mechanism of Action of Hydrazinoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Quinoline-Hydrazone Scaffold as a Foundation for Pharmacological Diversity

The fusion of a quinoline ring system with a hydrazone linker creates a pharmacologically privileged scaffold known as a hydrazinoquinoline. This molecular architecture is not a recent novelty but a well-explored foundation in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Quinoline derivatives are prevalent in nature and are the basis for numerous approved drugs, while the hydrazone moiety (–NH–N=CH–) provides a flexible yet stable linker capable of crucial hydrogen bonding interactions with biological targets.[2][3] This combination yields compounds with significant therapeutic potential, acting as anticancer, antimicrobial, antioxidant, and neuroprotective agents.[2][4][5] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their effects, intended for researchers and drug development professionals seeking to leverage this versatile chemical class.

The Central Role of Metal Chelation

A primary and often overarching mechanism of action for many hydrazinoquinoline derivatives, particularly those incorporating an 8-hydroxyquinoline moiety, is their ability to act as potent metal chelators.[6][7]

1.1. The Bidentate Ligand System: The nitrogen atom of the quinoline ring and the hydroxyl group at the C8 position (or other suitably positioned atoms in the hydrazone linker) form a pincer-like bidentate or tridentate ligand system. This configuration allows for the stable coordination of divalent and trivalent metal ions, most notably iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[6][7] These metal ions are essential cofactors for a multitude of enzymes and proteins crucial for cell survival and proliferation.

1.2. Consequences of Dysregulated Metal Homeostasis: By sequestering these essential metal ions, hydrazinoquinoline compounds disrupt cellular metal homeostasis, triggering a cascade of downstream events:

  • Inhibition of Metalloenzymes: Key enzymes involved in DNA replication and repair, such as ribonucleotide reductase and certain DNA polymerases, are iron-dependent. Chelation of iron can directly inhibit their function, leading to cytostatic or cytotoxic effects.

  • Generation of Reactive Oxygen Species (ROS): The formation of hydrazinoquinoline-metal complexes, particularly with copper and iron, can catalytically generate highly cytotoxic reactive oxygen species (ROS) through Fenton-like reactions.[8] This oxidative stress damages DNA, lipids, and proteins, ultimately pushing the cell towards apoptosis.[1]

  • Restoration of Homeostasis in Neurodegenerative Disease: In conditions like Alzheimer's and Parkinson's disease, metal dyshomeostasis (e.g., accumulation of copper and iron in amyloid plaques) is a key pathological feature.[9] Lipophilic 8-hydroxyquinoline derivatives can cross the blood-brain barrier, chelate these excess metal ions, and help restore a healthy balance, representing a key neuroprotective mechanism.[9][10]

Direct Inhibition of Key Cellular Enzymes

Beyond the indirect effects of metal chelation, hydrazinoquinoline compounds are well-documented direct inhibitors of several enzyme classes critical for cancer progression and microbial survival.

2.1. Topoisomerase Poisoning: DNA topoisomerases (Top1 and Top2) are vital enzymes that resolve DNA supercoiling during replication and transcription.[11][12] Several quinoline-based compounds function as "topoisomerase poisons." They do not inhibit the enzyme's initial DNA cleavage activity but instead stabilize the transient "cleavage complex" where the enzyme is covalently bound to the cleaved DNA strand.[13][14] This prevents the re-ligation of the DNA, transforming the essential enzyme into a DNA-damaging agent that generates permanent strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2][11]

2.2. Kinase Inhibition: The protein kinase family, especially receptor tyrosine kinases (RTKs), represents a cornerstone of modern cancer therapy.[15] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) drives uncontrolled cell proliferation.[16] Hydrazinoquinoline derivatives have been designed to act as potent ATP-competitive inhibitors of various kinases.

  • EGFR, PI3K, and Akt: Compounds have shown potent inhibitory action against wild-type and mutant forms of EGFR, as well as key downstream effectors in the PI3K/Akt signaling pathway.[2] The hydrazone's N-H and C=O groups often form critical hydrogen bonds within the kinase's ATP-binding pocket, while the quinoline ring engages in hydrophobic and π-π stacking interactions.[2]

  • Other Kinases: The scaffold has been successfully adapted to inhibit a range of other kinases, including MET, c-Abl, and VEGFR, demonstrating its versatility in targeting diverse oncogenic signaling pathways.[15][17]

The signaling cascade disruption is illustrated below.

Kinase_Inhibition_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates HQ Hydrazinoquinoline Compound HQ->EGFR PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Block X Akt->Block Inhibition leads to downstream blockade Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: Kinase inhibition by a hydrazinoquinoline compound.

2.3. Antimicrobial and Neuroprotective Enzyme Targets: The inhibitory action of these compounds extends beyond cancer.

  • Antibacterial: Hydrazinoquinoline derivatives can inhibit bacterial DNA gyrase, an enzyme functionally similar to human topoisomerases but structurally distinct, providing a basis for selective antibacterial activity.[1][18]

  • Neuroprotective: In the context of neurodegenerative diseases, these compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are established targets for managing symptoms of Alzheimer's and Parkinson's diseases, respectively.[4][19][20]

Induction of Programmed Cell Death (Apoptosis)

A convergent outcome of the aforementioned mechanisms is the robust induction of apoptosis. Hydrazinoquinoline compounds engage both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

3.1. Intrinsic Pathway Activation: This is the most commonly implicated pathway.

  • ROS-Induced Mitochondrial Stress: The generation of ROS leads to a loss of the mitochondrial transmembrane potential (ΔΨm).[21]

  • Cytochrome c Release: This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm.[2]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome and the activation of the initiator caspase-9.

  • Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell.[15]

3.2. Extrinsic Pathway and Cell Cycle Arrest: While less common, some derivatives can influence the extrinsic pathway by upregulating the expression of death receptors like DR5.[22][23] Furthermore, DNA damage and kinase inhibition often lead to cell cycle arrest, typically at the G0/G1 or G2/M phases.[2][24] This arrest provides time for DNA repair, but if the damage is too severe, it serves as a final commitment to apoptosis.

The convergence of these pathways on apoptosis is depicted below.

Apoptosis_Induction HQ Hydrazinoquinoline Compound Kinase_Inhib Kinase Inhibition HQ->Kinase_Inhib Topo_Inhib Topoisomerase Inhibition HQ->Topo_Inhib Metal_Chel Metal Chelation HQ->Metal_Chel Apoptosis Apoptosis Kinase_Inhib->Apoptosis DNA_Damage DNA Damage Topo_Inhib->DNA_Damage ROS ROS Generation Metal_Chel->ROS Mito Mitochondrial Stress ROS->Mito DNA_Damage->Mito Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Convergent pathways leading to apoptosis.

Experimental Methodologies for Mechanistic Elucidation

A multi-assay approach is required to fully characterize the mechanism of action of a novel hydrazinoquinoline compound. The logical workflow begins with broad cytotoxicity screening and progressively narrows down to specific molecular targets.

Experimental_Workflow Start Start: Hydrazinoquinoline Compound MTT 1. Cytotoxicity Screening (MTT / SRB Assay) Start->MTT Flow 2. Cell Cycle & Apoptosis Analysis (Flow Cytometry) MTT->Flow Determine IC50 Kinase 3a. Target Engagement: Kinase Inhibition Assay (e.g., HTRF) Flow->Kinase Observe Apoptosis/ Cell Cycle Arrest Topo 3b. Target Engagement: Topoisomerase Assay (DNA Unwinding) Flow->Topo Observe Apoptosis/ Cell Cycle Arrest Western 4. Pathway Validation (Western Blot) Kinase->Western Topo->Western Result Elucidated Mechanism of Action Western->Result Confirm Protein Level Changes

Figure 3: A logical workflow for investigating the mechanism of action.
Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the hydrazinoquinoline compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17]

Protocol 2: Kinase Inhibition Assay (HTRF)

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method to quantify kinase activity in a cell-free system. It measures the phosphorylation of a substrate by a specific kinase. The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., d2), which bind to the substrate and the phosphorylated residue, respectively. When the substrate is phosphorylated, the antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., c-MET, EGFR), biotinylated substrate peptide, ATP, and the hydrazinoquinoline inhibitor at various concentrations.

    • Kinase Reaction: In a low-volume 384-well plate, add the kinase, the inhibitor compound, and the substrate.

    • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody (e.g., anti-tag) and the d2-labeled antibody (e.g., anti-phospho-tyrosine).

    • Incubation: Incubate for 60 minutes to allow for antibody binding.

    • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC₅₀ value for enzyme inhibition.[17]

Protocol 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

  • Principle: Flow cytometry can simultaneously assess apoptosis and cell cycle distribution. For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters non-viable cells). For cell cycle, cells are fixed and stained with a DNA-intercalating dye like PI, and the DNA content (G0/G1, S, G2/M) is quantified.

  • Methodology:

    • Treatment: Treat cells in a 6-well plate with the hydrazinoquinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining (Apoptosis): Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

    • Staining (Cell Cycle): Fix cells in cold 70% ethanol overnight. Wash and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes.

    • Acquisition: Analyze the stained cells on a flow cytometer. For apoptosis, detect FITC (early apoptosis) and PI (late apoptosis/necrosis) fluorescence. For cell cycle, detect the PI fluorescence intensity.

    • Data Analysis: Use analysis software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic) or each phase of the cell cycle. Compare treated samples to the vehicle control.[2][24]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations for representative hydrazinoquinoline-based compounds against various cancer cell lines and molecular targets, demonstrating their potent activity.

Compound Class/ExampleTarget Cell Line / EnzymeIC₅₀ ValueReference
Quinoline Hydrazone (Comp. 5)MCF-7 (Breast Cancer)0.98 µM[2]
Quinoline Hydrazone (Comp. 5)HepG2 (Liver Cancer)1.06 µM[2]
Quinoline Hydrazone (Comp. 5)EGFR (T790M mutant)22.1 nM[2]
Quinoline Hydrazone (Comp. 11)A549 (Lung Cancer)1.91 µM[2]
Quinoline Hydrazone (Comp. 11)PI3Kγ52 nM[2]
Thiazole-Quinoline Hydrazone (Comp. 6)A549 (Lung Cancer)3.93 µM[2]
Thiazole-Quinoline Hydrazone (Comp. 6)Akt (Protein Kinase B)3.55 nM[2]
Quinoline Hydrazide (Comp. 16)SH-SY5Y (Neuroblastoma)5.7 µM[24]
Quinoline Hydrazide (Comp. 17)Kelly (Neuroblastoma)< 2.4 µM[24]
Quinazolinone Hydrazide (CM9)EBC-1 (Lung Cancer)8.6 µM[17]
Quinazolinone Hydrazide (CM9)MET Kinase22.8 µM[17]

Conclusion and Future Outlook

Hydrazinoquinoline-based compounds are multifaceted agents that disrupt cancer cell biology through a synergistic combination of mechanisms, including metal chelation, direct enzyme inhibition, and induction of apoptosis. Their structural versatility allows for fine-tuning to target specific enzymes, from kinases in oncology to DNA gyrase in microbiology. The ongoing research in this area continues to yield compounds with improved potency and selectivity.[2][17] Future drug development efforts will likely focus on optimizing pharmacokinetic properties and exploiting the multi-target nature of these compounds to overcome drug resistance, solidifying the role of the hydrazinoquinoline scaffold as a cornerstone of modern medicinal chemistry.

References

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC. (2024).
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2025).
  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PMC.
  • 7-Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). MDPI.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023).
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013). Dove Medical Press.
  • Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms. (2005). PubMed.
  • Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. (2022). New Journal of Chemistry (RSC Publishing).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.
  • Hydroxyquinolines as Iron Chelators.
  • Different mechanisms of action of quinoline hydrazide/hydrazone...
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC.
  • Quinoline-chalcone hybrids as topoisomerase inhibitors.
  • Some of the most commonly found neurodegenerative diseases.
  • Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Deriv
  • Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. (2018). MDPI.
  • Role of free radicals in the mechanism of the hydrazine-induced form
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI.
  • Apoptosis Induction Phase. Bio-Rad Antibodies.
  • (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES.

Sources

A Technical Guide to 8-Fluoro-4-hydrazinoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive literature review of 8-Fluoro-4-hydrazinoquinoline, a versatile heterocyclic building block in medicinal chemistry. We will delve into its synthesis, chemical properties, and its pivotal role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this quinoline scaffold.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives have long been recognized as "privileged structures" in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The quinoline ring system is a versatile pharmacophore that exhibits a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[3][4][5] The introduction of a fluorine atom at the 8-position and a hydrazine moiety at the 4-position of the quinoline ring system creates 8-Fluoro-4-hydrazinoquinoline, a key intermediate for synthesizing a diverse array of derivatives with enhanced pharmacological profiles.[6] The fluorine substituent can improve metabolic stability and binding affinity, while the reactive hydrazine group serves as a versatile handle for molecular elaboration.[2][4]

Synthesis and Chemical Properties of 8-Fluoro-4-hydrazinoquinoline

The primary synthetic route to 8-Fluoro-4-hydrazinoquinoline involves the nucleophilic substitution of a suitable leaving group at the 4-position of an 8-fluoroquinoline precursor with hydrazine. The most common precursor is 4-chloro-8-fluoroquinoline.

General Synthesis Protocol

The synthesis of 4-hydrazinyl-quinolines is a well-established chemical transformation. A general protocol involves the reaction of a 4-chloro-quinoline derivative with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.[2]

Experimental Protocol: Synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline (A representative synthesis) [2]

  • A mixture of 4-chloro-8-trifluoromethyl quinoline (1 equivalent) and hydrazine hydrate (4 equivalents) is refluxed in 50 mL of ethanol for 14–16 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent.

This protocol can be adapted for the synthesis of 8-Fluoro-4-hydrazinoquinoline from 4-chloro-8-fluoroquinoline.

G 4-Chloro-8-fluoroquinoline 4-Chloro-8-fluoroquinoline Reaction Mixture Reaction Mixture 4-Chloro-8-fluoroquinoline->Reaction Mixture Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Reflux Reflux 8-Fluoro-4-hydrazinoquinoline 8-Fluoro-4-hydrazinoquinoline Reflux->8-Fluoro-4-hydrazinoquinoline Cooling & Precipitation Reaction Mixture->Reflux Heat

Caption: Synthetic scheme for 8-Fluoro-4-hydrazinoquinoline.

Chemical Reactivity

The hydrazino group at the C-4 position is a potent nucleophile, making 8-Fluoro-4-hydrazinoquinoline an excellent starting material for the synthesis of a wide range of derivatives. The most common reaction is condensation with aldehydes and ketones to form the corresponding hydrazones.[7] This reaction is typically catalyzed by a small amount of acid.[8]

Applications in Drug Discovery

The 8-Fluoro-4-hydrazinoquinoline scaffold has been extensively utilized in the design and synthesis of novel therapeutic agents. The resulting hydrazone derivatives have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

Quinoline-based hydrazones have emerged as a promising class of anticancer agents.[9][10] Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as DNA topoisomerases.[10]

A study by Ezelarab et al. described the synthesis of ciprofloxacin-quinoline hybrids, where the quinoline moiety was derivatized at the 4-position.[4] These compounds exhibited significant cytotoxic activity against various cancer cell lines.[4] Another study reported on quinoline hydrazone analogues that showed potent anti-proliferative activity against the NCI 60 human cancer cell line panel.[10]

Table 1: Anticancer Activity of Representative Quinoline Hydrazone Derivatives

CompoundCancer Cell LineActivity (GI50, µM)Reference
18j Leukemia (SR)0.33[10]
18j Non-Small Cell Lung Cancer (NCI-H522)0.45[10]
18j Colon Cancer (HCT-116)0.39[10]
65 Leukemia (SR)Growth Inhibition: 33.25%[4]
66 Leukemia (SR)Growth Inhibition: 52.62%[4]
65 Renal Cancer (UO-31)Growth Inhibition: 64.19%[4]
66 Renal Cancer (UO-31)Growth Inhibition: 55.49%[4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

G Quinoline_Hydrazone Quinoline Hydrazone Derivative Topoisomerase DNA Topoisomerase Quinoline_Hydrazone->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Blocks Apoptosis Apoptosis DNA_Replication->Apoptosis Induces

Caption: Mechanism of anticancer action.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Quinoline derivatives, particularly fluoroquinolones, have a long history of use as effective antibacterial drugs.[1][11] Hydrazone derivatives of quinolines have also shown promising antibacterial and antifungal activities.[10][12][13]

The antibacterial mechanism of quinoline hydrazones can involve the inhibition of essential bacterial enzymes such as DNA gyrase and glucosamine-6-phosphate synthase.[13][14]

Table 2: Antimicrobial Activity of Representative Quinoline Hydrazone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
18j Escherichia coli12.5[10]
18j Pseudomonas aeruginosa25[10]
18j Staphylococcus aureus6.25[10]
18j Candida albicans50[10]
HD6 Bacillus subtilis8[5]
HD6 Pseudomonas aeruginosa16[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • A twofold serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Quinoline_Hydrazone Quinoline Hydrazone Derivative DNA_Gyrase DNA Gyrase Quinoline_Hydrazone->DNA_Gyrase G6PS Glucosamine-6-Phosphate Synthase Quinoline_Hydrazone->G6PS DNA_Replication_B Bacterial DNA Replication DNA_Gyrase->DNA_Replication_B Inhibits Cell_Wall_Synthesis Bacterial Cell Wall Synthesis G6PS->Cell_Wall_Synthesis Inhibits Bacterial_Death Bacterial Death DNA_Replication_B->Bacterial_Death Cell_Wall_Synthesis->Bacterial_Death

Caption: Mechanisms of antimicrobial action.

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties.[15] Some fluoroquinolone derivatives have shown activity against human immunodeficiency virus (HIV).[1][15] The mechanism of action can involve the inhibition of viral enzymes such as reverse transcriptase or integrase.[1]

Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline were studied as anti-HIV compounds and were found to inhibit the strand transfer activity of HIV integrase.[1]

Table 3: Anti-HIV Activity of a Representative Hydrazino-quinoline Derivative

CompoundVirusActivity (IC50, µM)TargetReference
VI (4-fluoro derivative) HIV~40Integrase Strand Transfer[1]
K-12 HIV-1, HIV-2, SIV0.2-0.6Transcription[15]

Experimental Protocol: Anti-HIV Assay in MT-4 Cells

  • MT-4 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • The infected cells are then treated with various concentrations of the test compounds.

  • After 5 days of incubation, the viability of the cells is determined using the MTT method as described previously.

  • The 50% effective concentration (EC50) is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathogenicity.

Conclusion and Future Perspectives

8-Fluoro-4-hydrazinoquinoline is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazino group allow for the creation of large and diverse libraries of quinoline-based hydrazones. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

  • Mechanism of action studies: To fully elucidate the molecular targets and pathways involved in their biological activity.

  • In vivo efficacy and safety studies: To translate the promising in vitro results into potential clinical candidates.

The continued exploration of 8-Fluoro-4-hydrazinoquinoline and its derivatives holds great promise for the discovery of novel and effective therapies for a wide range of diseases.

References

  • Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Arom
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). MDPI.
  • 8‐Fluoro‐4‐hydroxy‐1H‐[1][2][16]triazino[4,5‐a]quinoline‐1,6(2H)‐dione. (2009). DOI.

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv
  • 8-Fluoro-4-hydrazinylquinoline hydrochloride. ChemScene.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC.
  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC.
  • Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone deriv
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry.
  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (2024). MDPI.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Antiviral activity comparison of C11‐6' and P8‐6' in vitro. a,b) These... (Year).
  • What are the main applications of 8-FLUORO-4-HYDROXYQUINOLINE?. (2020). Guidechem.
  • Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. PMC.
  • 8-Fluoro-4-hydrazinoquinoline hydrochloride. Sigma-Aldrich.
  • Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. (2023). Molecules.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC.
  • Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry.
  • Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. (2020). PubMed.
  • Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. Reagents and conditions.
  • Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). PMC.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). MDPI.
  • Biological Activities of Hydrazone Deriv
  • Different mechanisms of action of quinoline hydrazide/hydrazone... (Year).
  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). PubMed.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutar
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI.

Sources

Comprehensive Synthesis Guide: Starting Materials and Protocols for 8-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-4-hydrazinoquinoline is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of pyrazoloquinolines, kinase inhibitors, and advanced antimalarial scaffolds. The strategic placement of the fluorine atom at the C8 position enhances lipophilicity and metabolic stability, while the C4-hydrazine moiety serves as a potent nucleophilic handle for subsequent heterocyclizations.

This whitepaper provides an in-depth, self-validating technical roadmap for the synthesis of 8-fluoro-4-hydrazinoquinoline. By transitioning from the classical Gould-Jacobs approach to a highly atom-economical Meldrum’s acid-mediated cyclization , this guide details the causality behind reagent selection, step-by-step experimental protocols, and the mechanistic principles governing the nucleophilic aromatic substitution (SNAr) of the quinoline core.

Retrosynthetic Strategy & Pathway Selection

The synthesis of 4-hydrazinoquinolines traditionally relies on the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature cyclization, saponification, and a tedious decarboxylation step 1.

To optimize yield and eliminate the harsh decarboxylation requirement, modern synthetic routes utilize Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and triethyl orthoformate. This three-component condensation directly yields a methylene derivative that, upon thermal extrusion of acetone and CO₂, forms a highly reactive ketene intermediate that spontaneously cyclizes to the 4-hydroxyquinoline core 2. Subsequent chlorination and hydrazinolysis yield the target compound.

Pathway SM 2-Fluoroaniline Int1 Methylene-1,3-dioxane-4,6-dione Intermediate SM->Int1 Condensation (80°C) Reagents Meldrum's Acid + Triethyl Orthoformate Reagents->Int1 Condensation (80°C) Int2 8-Fluoro-4-hydroxyquinoline Int1->Int2 Cyclization (250°C) Int3 4-Chloro-8-fluoroquinoline Int2->Int3 Chlorination (POCl3) Product 8-Fluoro-4-hydrazinoquinoline Int3->Product SNAr (NH2NH2·H2O)

Figure 1: Meldrum's acid-mediated synthetic pathway for 8-Fluoro-4-hydrazinoquinoline.

Core Starting Materials & Reagent Matrix

The success of this synthesis heavily relies on the purity of the starting materials and the precise control of thermal conditions. Below is the quantitative and qualitative matrix of the core reagents required.

MaterialRole in SynthesisCAS NumberMW ( g/mol )Key Properties & Handling Causality
2-Fluoroaniline Primary Amine / Core Scaffold348-54-9111.12The ortho-fluoro group directs the cyclization sterically and electronically. Must be distilled prior to use to remove oxidative degradation products.
Meldrum's Acid Bis-electrophile / Carbonyl Source2033-24-1144.13Highly atom-efficient alternative to EMME. Decomposes cleanly into acetone and CO₂ at >200°C to form the reactive ketene.
Triethyl Orthoformate Methine Source122-51-0148.20Acts as a one-carbon electrophile. Requires anhydrous conditions to prevent premature hydrolysis to ethyl formate.
Dowtherm A High-Boiling Solvent8004-13-5166.22Eutectic mixture of biphenyl/diphenyl ether. Its boiling point (~258°C) perfectly matches the activation energy required for ketene formation.
Phosphorus Oxychloride Chlorinating Agent10025-87-3153.33Converts the tautomeric quinolone into a reactive phosphorodichloridate leaving group. Highly water-reactive.
Hydrazine Hydrate Alpha-Effect Nucleophile7803-57-850.06The adjacent lone pairs (alpha-effect) make it a super-nucleophile, essential for the SNAr displacement of the C4-chloride.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline

Causality Focus: The use of Meldrum's acid bypasses the need for the harsh saponification and decarboxylation steps inherent to the Gould-Jacobs route3.

  • Condensation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (11.1 g, 100 mmol), Meldrum's acid (14.4 g, 100 mmol), and triethyl orthoformate (17.8 g, 120 mmol).

  • Heating: Heat the neat mixture to 80-85°C for 3 hours. The reaction will become homogeneous before precipitating the yellow methylene intermediate.

  • Isolation: Cool to room temperature, triturate with cold ethanol (50 mL), and filter the 5-(((2-fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate. Dry under vacuum.

  • Thermal Cyclization: In a separate flask, heat 100 mL of Dowtherm A to 250°C. Carefully add the dried intermediate in small portions over 20 minutes. Caution: Vigorous evolution of CO₂ and acetone vapor will occur.

  • Precipitation: Maintain 250°C for an additional 30 minutes, then allow the mixture to cool to room temperature. Add hexanes (200 mL) to precipitate the 8-fluoro-4-hydroxyquinoline.

  • Validation: Filter and wash with hexanes. Self-Validation: Check via ¹H NMR; the disappearance of the characteristic Meldrum's acid methyl singlets (~1.7 ppm) and the appearance of the quinoline C3-H doublet (~6.1 ppm) confirm successful cyclization.

Step 2: Chlorination to 4-Chloro-8-fluoroquinoline

Causality Focus: The 4-hydroxyquinoline exists primarily as its 4-quinolone tautomer. POCl₃ acts both as the solvent and the activating agent, converting the carbonyl oxygen into a good leaving group (phosphorodichloridate) to facilitate chloride attack 1.

  • Activation: Suspend 8-fluoro-4-hydroxyquinoline (8.15 g, 50 mmol) in POCl₃ (25 mL, ~270 mmol).

  • Reflux: Heat the mixture to 105°C (reflux) for 3 hours under an inert atmosphere. The suspension will transition into a dark, homogeneous solution as the reaction progresses.

  • Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the resulting syrup over crushed ice (200 g) with vigorous stirring.

  • Neutralization: Slowly add concentrated aqueous ammonia (or 20% NaOH) until the pH reaches 7-8. The 4-chloro-8-fluoroquinoline will precipitate as a tan solid.

  • Validation: Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Self-Validation: IR spectroscopy will show the complete disappearance of the broad N-H/O-H stretch (3000-3400 cm⁻¹), confirming the loss of the quinolone tautomer.

Step 3: Nucleophilic Aromatic Substitution (Hydrazinolysis)

Causality Focus: The electron-withdrawing nature of the quinoline nitrogen, further enhanced by the inductive effect of the C8-fluorine, renders the C4 position highly electrophilic. Hydrazine hydrate acts as a powerful nucleophile, displacing the chloride via an addition-elimination mechanism4.

  • Reaction Setup: Dissolve 4-chloro-8-fluoroquinoline (5.45 g, 30 mmol) in absolute ethanol (50 mL).

  • Nucleophilic Attack: Add hydrazine hydrate (64-65% aqueous solution, 7.5 mL, ~100 mmol). The excess hydrazine serves both as the reactant and the acid scavenger for the generated HCl.

  • Reflux: Stir the mixture at 80°C for 12-16 hours.

  • Isolation: Cool the reaction mixture to 0°C. The product, 8-fluoro-4-hydrazinoquinoline, will crystallize from the solution. Filter the solid and wash thoroughly with cold water to remove residual hydrazine hydrochloride salts, followed by a cold ethanol wash.

  • Validation: Self-Validation: LC-MS will show a mass shift corresponding to the loss of chlorine (-35.5 Da) and the addition of the hydrazine moiety (+31 Da). ¹H NMR will reveal a sharp D₂O-exchangeable singlet for the -NH group and a broad signal for the -NH₂ protons.

Mechanistic Insights: The SNAr Sytem

The final step relies on a classic SNAr mechanism. The regioselectivity is absolute; the C8-fluorine remains untouched because the C4 position is uniquely activated by the para-like relationship to the electronegative quinoline nitrogen.

Mechanism A 4-Chloro-8-fluoroquinoline B Meisenheimer Complex (Tetrahedral Intermediate) A->B Hydrazine Attack at C4 C 8-Fluoro-4-hydrazinoquinoline B->C Chloride Expulsion (Rearomatization)

Figure 2: Addition-elimination mechanism (SₙAr) at the C4 position of the quinoline core.

The formation of the Meisenheimer complex is the rate-determining step. The use of a protic solvent (ethanol) assists in stabilizing the developing negative charge on the quinoline nitrogen during the transition state, thereby lowering the activation energy 5.

References

  • BenchChem. (2025). Comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods. Retrieved from 1

  • Beilstein Journal of Organic Chemistry. (2026). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Retrieved from 2

  • MDPI. (2021). KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. Retrieved from3

  • Google Patents (WO2018119036A1). (2018). Pyrazole derivatives as malt1 inhibitors. Retrieved from 4

  • Revista de Chimie. (2021). Simple Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives. Retrieved from 5

Sources

Methodological & Application

Application Notes and Protocols: 8-Fluoro-4-hydrazinoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, privileged scaffolds serve as foundational frameworks for the construction of novel therapeutic agents. The quinoline core is one such scaffold, renowned for its presence in a wide array of biologically active compounds.[1][2] The strategic introduction of a fluorine atom and a reactive hydrazine moiety at the 8- and 4-positions, respectively, endows the 8-Fluoro-4-hydrazinoquinoline molecule with a unique combination of properties, making it a highly valuable building block in medicinal chemistry.

The fluorine atom at the C8 position can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3] The hydrazine group at the C4 position is a versatile synthetic handle, enabling the construction of various heterocyclic systems through cyclization reactions or serving as a linker to connect different pharmacophoric elements.[2] This guide provides an in-depth exploration of 8-Fluoro-4-hydrazinoquinoline, detailing its reactivity, core synthetic applications, and providing validated protocols for its use in the synthesis of medicinally relevant scaffolds.

Physicochemical and Reactivity Profile

Understanding the fundamental properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 8-Fluoro-4-hydrazinoquinoline Hydrochloride

PropertyValueSource
CAS Number 1171070-31-7[4]
Molecular Formula C₉H₉ClFN₃[4]
Molecular Weight 213.64 g/mol [4]
Topological Polar Surface Area (TPSA) 50.94 Ų[4]
logP 2.0813[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Storage 2-8°C, Sealed in dry conditions[4]
Core Reactivity

The synthetic utility of 8-Fluoro-4-hydrazinoquinoline is dominated by the nucleophilic character of the hydrazine moiety. This functional group readily reacts with electrophilic partners, particularly carbonyl compounds, to form hydrazones. These intermediates are often not isolated but are subjected to in-situ cyclization under acidic or thermal conditions to generate a variety of fused heterocyclic systems. This reactivity is the cornerstone of its application in building complex molecular architectures.

Core Synthetic Applications

The primary application of 8-Fluoro-4-hydrazinoquinoline is as a precursor for constructing fused heterocyclic scaffolds with demonstrated biological activity, particularly as kinase inhibitors and anti-inflammatory agents.[5][6]

Key Scaffold Syntheses:
  • Pyrazolo[4,3-c]quinolines: This scaffold is of significant interest due to its inhibitory activity against various kinases and its potential in treating inflammatory diseases.[5][7] The synthesis involves the condensation of 8-Fluoro-4-hydrazinoquinoline with a β-ketoester, followed by an intramolecular cyclization and dehydration.

  • Indolo[3,2-c]quinolines (via Fischer Indole Synthesis): The Fischer indole synthesis is a classic and powerful method for constructing indole rings.[8][9][10] By reacting 8-Fluoro-4-hydrazinoquinoline with a suitable ketone or aldehyde under acidic conditions, one can synthesize fluorinated indoloquinolines. This reaction proceeds via a hydrazone intermediate, which undergoes a[11][11]-sigmatropic rearrangement followed by cyclization and ammonia elimination.[8][9][12]

  • Triazoloquinolines: Reaction with reagents containing a N-C=N or N-C=S unit can lead to the formation of fused triazole systems, further expanding the accessible chemical space.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of 8-Fluoro-4-hydrazinoquinoline as a versatile precursor for diverse heterocyclic systems.

G cluster_start Starting Material cluster_products Core Scaffolds A 8-Fluoro-4-hydrazinoquinoline B Condensation with β-Ketoester A->B Step 1 C Fischer Indole Synthesis (with Ketone/Aldehyde) A->C Acid Catalyst D Reaction with Orthoesters A->D Step 1 E Pyrazolo[4,3-c]quinoline B->E Step 2: Cyclization F Indolo[3,2-c]quinoline C->F [3,3]-Sigmatropic Rearrangement G Triazolo[4,3-c]quinoline D->G Step 2: Cyclization KinaseBinding cluster_inhibitor Inhibitor Scaffold cluster_kinase Kinase ATP Pocket Inhibitor Pyrazolo[4,3-c]quinoline Core Derived from 8-Fluoro-4-hydrazinoquinoline Hinge-Binding (N-H...O=C) Gatekeeper Interaction Solvent-Front Interaction Kinase Kinase Active Site Hinge Region Gatekeeper Residue Solvent-Exposed Region Inhibitor:f0->Kinase:hinge H-Bond Inhibitor:f1->Kinase:gate Hydrophobic Inhibitor:f2->Kinase:solv Hydrophilic/Hydrophobic

Caption: Conceptual binding mode of a derived inhibitor.

Experimental Protocols

These protocols are provided as representative examples. Researchers should adapt them based on the specific substrate and scale. Standard laboratory safety procedures must be followed.

Protocol 1: Synthesis of a 2-Aryl-8-fluoro-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

This protocol is adapted from general procedures for the synthesis of pyrazolo[4,3-c]quinolin-3-ones, a class known for benzodiazepine receptor binding and potential anti-inflammatory activity. [5][7] Rationale: This reaction is a classic Gould-Jacobs type reaction. The initial step is a condensation between the hydrazine and the keto group of the diethyl 2-(ethoxymethylene)malonate to form a hydrazone intermediate. Subsequent thermal cyclization is driven by the intramolecular attack of the quinoline nitrogen onto one of the ester groups, followed by elimination of ethanol to form the fused pyridinone ring. The final pyrazolone ring is formed by another intramolecular cyclization with elimination of a second molecule of ethanol.

Workflow Diagram:

Protocol1 A Mix 8-Fluoro-4-hydrazinoquinoline HCl + Diethyl ethoxymethylenemalonate + NaHCO3 in Ethanol B Reflux Mixture (e.g., 4-6 hours) A->B C Monitor by TLC B->C C->B Reaction Incomplete D Cool to Room Temp. C->D Reaction Complete E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Dry under Vacuum F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: Workflow for Pyrazolo[4,3-c]quinolin-3-one Synthesis.

Materials:

  • 8-Fluoro-4-hydrazinoquinoline hydrochloride (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.2 eq)

  • Anhydrous Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-Fluoro-4-hydrazinoquinoline hydrochloride (1.0 eq), sodium bicarbonate (1.2 eq), and anhydrous ethanol.

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add diethyl 2-(ethoxymethylene)malonate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield the desired 8-fluoro-pyrazolo[4,3-c]quinolin-3-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Fischer Indole Synthesis

This protocol outlines the synthesis of an indolo[3,2-c]quinoline derivative, a core structure found in various bioactive molecules.

Rationale: The Fischer indole synthesis is a robust acid-catalyzed reaction. [8]The initial step is the formation of a hydrazone from 8-fluoro-4-hydrazinoquinoline and a ketone (e.g., cyclohexanone). In the presence of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent, the hydrazone tautomerizes to its ene-hydrazine form. This intermediate undergoes a-[11][11]sigmatropic rearrangement, which is the key C-C bond-forming step. The resulting di-imine intermediate then rapidly cyclizes and eliminates ammonia under the acidic conditions, driven by the formation of the stable, aromatic indole ring system. [8][9][12] Materials:

  • 8-Fluoro-4-hydrazinoquinoline (1.0 eq)

  • A suitable ketone (e.g., cyclohexanone) (1.2 eq)

  • Catalyst: Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)

  • Solvent (if necessary, e.g., Toluene or Xylene)

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 8-Fluoro-4-hydrazinoquinoline (1.0 eq) in ethanol. Add a catalytic amount of acetic acid. Add the ketone (1.2 eq) and stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration, or used directly in the next step.

  • Cyclization: To a flask containing the pre-formed hydrazone (or the in-situ generated mixture from which the solvent has been removed), carefully add the acid catalyst (e.g., PPA, 10-20 times the weight of the hydrazone).

  • Heat the viscous mixture with vigorous stirring to 100-140 °C for 1-3 hours. The optimal temperature and time will depend on the specific substrates.

  • Monitor the reaction by TLC.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated sodium hydroxide solution, until the pH is ~8-9. Caution: This is a highly exothermic process.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure indolo[3,2-c]quinoline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Expert Insights

  • Low Yield in Cyclization: The cyclization step, particularly in the Fischer indole synthesis, can be sensitive to steric hindrance and the electronic nature of the substrates. If yields are low, consider screening different acid catalysts (e.g., ZnCl₂, p-toluenesulfonic acid, Eaton's reagent) and varying the reaction temperature. [8]* Side Reactions: In the Fischer indole synthesis, undesired side reactions can occur. Ensure the ketone used does not have alternative enolization pathways that could lead to isomeric products.

  • Purification Challenges: The products are often colored, planar, and sparingly soluble aromatic compounds. Purification by column chromatography may require polar solvent systems. Recrystallization from solvents like DMF, DMSO, or acetic acid might be necessary.

  • Handling Hydrazines: Hydrazines are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

8-Fluoro-4-hydrazinoquinoline is a powerful and versatile building block for medicinal chemistry. Its pre-installed fluorine atom offers a strategic tool for modulating drug-like properties, while the reactive hydrazine handle provides a reliable entry point to diverse and medicinally relevant heterocyclic systems like pyrazolo[4,3-c]quinolines and indolo[3,2-c]quinolines. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this valuable scaffold in the design and synthesis of next-generation therapeutic agents.

References

  • Suliman, F.O., Al-Busafi, S.N., Al-Risi, M., & Al-Badi, K. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. Available at: [Link]

  • Giorgi, G., et al. (1993). Pyrazolo[4,3-c]quinolines, Synthesis and Specific Inhibition of Benzodiazepine Receptor Binding. Note II. Il Farmaco. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Chen, Y.-L., et al. (2014). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. Available at: [Link]

  • Mohareb, R. M., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. Available at: [Link]

  • A. M. M. M. G., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Pharmaceutical Research International. Available at: [Link]

  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Kamal, A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. ResearchGate. Available at: [Link]

  • Gomaa, M. A., et al. (2020). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. Retrieved from [Link]

  • Tabrizi, M. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

Sources

8-Fluoro-4-hydrazinoquinoline (8-FHQ): A Dual-Modality Fluorogenic and ¹⁹F NMR Chemical Probe for Carbonyl-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of chemical biology and drug discovery, the selective targeting of enzyme active sites requires probes that offer both high spatial resolution and robust signal-to-noise ratios. 8-Fluoro-4-hydrazinoquinoline (8-FHQ) represents a highly specialized, dual-modality chemical probe engineered for the interrogation of carbonyl-dependent enzymes, such as Pyridoxal Phosphate (PLP)-dependent transaminases and Topaquinone (TPQ)-dependent amine oxidases.

The architectural brilliance of 8-FHQ lies in the synergistic function of its two primary functional groups:

  • The Hydrazine Moiety (-NHNH₂): Acts as an aggressive alpha-effect nucleophile. It selectively condenses with electrophilic carbonyls (aldehydes or ketones) within the enzyme's active site to form a stable, covalent hydrazone linkage[1].

  • The 8-Fluoroquinoline Core: Serves a dual purpose. Optically, the quinoline ring acts as a fluorophore that is natively quenched by the hydrazine lone pair via Photoinduced Electron Transfer (PET). Upon hydrazone formation, PET is disrupted, triggering a massive Chelation-Enhanced Fluorescence (CHEF) "turn-on" signal[1]. Magnetically, the 100%-abundant ¹⁹F nucleus provides an exquisitely sensitive, background-free reporter for Ligand-Observed ¹⁹F NMR fragment screening[2].

This guide details the theoretical grounding and self-validating experimental protocols for utilizing 8-FHQ in advanced enzymology.

Mechanistic N1 Free 8-FHQ PET Quenched N3 Nucleophilic Attack Hydrazine on Carbonyl N1->N3 N2 Enzyme-Bound Cofactor e.g., PLP Aldehyde N2->N3 N4 Hydrazone Formation Restricted C=N Isomerization N3->N4 -H2O N5 CHEF Activation High Fluorescence Emission N4->N5 PET Disruption

Figure 1: Mechanistic pathway of 8-FHQ fluorescence turn-on via hydrazone formation.

Photophysical and Magnetic Profiling

To effectively utilize 8-FHQ, one must understand how its physical properties shift upon target engagement. The table below summarizes the quantitative shifts that drive the assays described in this guide. Because the ¹⁹F chemical shift is exquisitely sensitive to electrostatic and van der Waals environments[2], it serves as a definitive marker of active-site sequestration.

Table 1: Quantitative Signal Shifts of 8-FHQ

PropertyFree 8-FHQ (Aqueous)Enzyme-Bound AdductMechanistic Causality
Fluorescence Quantum Yield ( Φ ) < 0.01> 0.45Relief of PET; restricted C=N isomerization upon covalent bonding.
Emission Max ( λem​ ) N/A (Quenched)~ 520 nmExtended conjugation of the quinoline-hydrazone system.
¹⁹F NMR Chemical Shift ( δ ) -135.2 ppm (Sharp)-132.8 ppm (Broad)Deshielding by active-site residues; altered local dielectric constant[3].
Transverse Relaxation ( T2​ ) > 800 ms< 50 msTransfer of the macromolecular correlation time ( τc​ ) to the small molecule.

Protocol I: Fluorogenic Profiling of Amine Oxidases

This protocol utilizes 8-FHQ to quantify the active-site concentration of carbonyl-dependent enzymes.

Causality in Experimental Design: We strictly mandate the use of HEPES buffer over standard Tris buffer. Tris contains a primary amine that can form transient Schiff bases with the enzyme's carbonyl cofactor, competitively inhibiting the 8-FHQ condensation. HEPES lacks primary amines, ensuring unhindered probe-target engagement.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock of 8-FHQ in anhydrous DMSO. Note: Hydrazines are susceptible to auto-oxidation; store aliquots at -80°C under argon.

    • Prepare the assay buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

  • Enzyme Preparation:

    • Dilute the target enzyme (e.g., Recombinant Human SSAO) to a final concentration of 1 µM in the assay buffer.

  • Self-Validating Control Setup (Critical Step):

    • Test Well: 90 µL Enzyme + 10 µL Buffer.

    • Validation Well: 90 µL Enzyme + 10 µL of 1 mM Phenylhydrazine (a known irreversible carbonyl inhibitor). Incubate for 15 minutes. Causality: If 8-FHQ fluorescence subsequently increases in this well, the signal is a false positive (e.g., non-specific aggregation), as the active site is already blocked.

  • Probe Addition:

    • Add 8-FHQ to all wells to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1% to prevent enzyme denaturation).

  • Kinetic Readout:

    • Monitor fluorescence continuously using a microplate reader ( λex​ = 340 nm, λem​ = 520 nm) at 37°C for 60 minutes.

    • Calculate the pseudo-first-order rate constant ( kobs​ ) by fitting the exponential fluorescence increase.

Protocol II: Ligand-Observed ¹⁹F NMR Fragment Screening

While fluorescence confirms covalent engagement, ¹⁹F NMR is deployed to screen for reversible, non-covalent inhibitors that compete with 8-FHQ prior to the covalent condensation step. Because fluorine is absent in biological systems, 8-FHQ provides a zero-background signal[3].

Step-by-Step Methodology
  • Sample Formulation:

    • Prepare a screening cocktail containing 50 µM 8-FHQ, 10 µM target enzyme, and 10% D₂O (for NMR lock) in 50 mM phosphate buffer (pH 7.4).

  • NMR Acquisition Parameters:

    • Utilize a spectrometer equipped with a ¹H/¹⁹F dual-tune probe[2].

    • Acquire a standard 1D ¹⁹F spectrum with ¹H decoupling.

    • Execute a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the Transverse Relaxation Time ( T2​ ).

  • Data Interpretation (The T2​ Filter):

    • Free 8-FHQ tumbles rapidly, yielding a sharp peak (long T2​ ).

    • Bound 8-FHQ adopts the slow tumbling rate of the massive enzyme, causing rapid relaxation and severe line broadening (short T2​ ).

  • Self-Validating Competition Assay:

    • Spike the NMR tube with 100 µM of an experimental drug candidate.

    • Causality: If the experimental drug successfully displaces 8-FHQ from the active site, the 8-FHQ molecules are forced back into the bulk solvent. The ¹⁹F NMR peak will immediately sharpen, and the T2​ value will revert to > 800 ms. This self-validates that the drug candidate is a true active-site binder.

G A 8-FHQ Probe (Free, Quenched) C Hydrazone Condensation (Covalent Adduct) A->C Incubation B Target Enzyme (PLP/TPQ Carbonyl) B->C Active Site D Fluorescence Readout (Turn-On Signal) C->D PET Relief E 19F NMR Readout (Chemical Shift/T2) C->E 19F Deshielding

Figure 2: Dual-modality workflow of 8-FHQ for enzyme profiling via fluorescence and ¹⁹F NMR.

References

  • A beginner's guide to 19F NMR and its role in drug screening Canadian Science Publishing URL
  • American Chemical Society (ACS)
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery MDPI URL

Sources

The Synthetic Versatility of 8-Fluoro-4-hydrazinoquinoline: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the design of bioactive molecules, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] The introduction of a fluorine atom into the quinoline scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated quinolines highly sought-after building blocks in drug discovery.[2][3] Among these, 8-Fluoro-4-hydrazinoquinoline emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a fluorinated quinoline core, provides a versatile platform for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the applications of 8-Fluoro-4-hydrazinoquinoline in organic synthesis, complete with detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.

Core Applications: A Building Block for Fused Heterocycles

8-Fluoro-4-hydrazinoquinoline is primarily utilized as a precursor for the synthesis of fused quinoline heterocycles. The highly reactive hydrazine group serves as a key functional handle for a variety of cyclization and condensation reactions, leading to the formation of pyrazole, triazole, and other heterocyclic rings fused to the quinoline core. These resulting scaffolds are of significant interest due to their structural analogy to naturally occurring purines and their potential to interact with various biological targets.[4]

Synthesis of Pyrazolo[3,4-c]quinolines: Accessing Potent Kinase Inhibitor Scaffolds

The reaction of 4-hydrazinoquinolines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the construction of the pyrazolo[3,4-c]quinoline ring system. This scaffold is a key feature in a number of compounds with potential therapeutic applications.

Mechanistic Rationale: The reaction proceeds via an initial condensation between the more nucleophilic nitrogen of the hydrazine group and one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. The choice of solvent and catalyst (often acidic) is crucial for promoting both the initial condensation and the final cyclization step.

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-4-hydrazinoquinoline Hydrochloride

This protocol is adapted from the synthesis of the analogous 4-hydrazinyl-8-(trifluoromethyl)quinoline.[2] The synthesis involves a nucleophilic aromatic substitution of the chlorine atom in 4-chloro-8-fluoroquinoline with hydrazine.

Materials:

  • 4-Chloro-8-fluoroquinoline

  • Hydrazine hydrate (64-85% solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-8-fluoroquinoline (1.0 eq) in ethanol (10 mL per gram of starting material).

  • To this solution, add hydrazine hydrate (4.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base of 8-fluoro-4-hydrazinoquinoline.

  • For the preparation of the hydrochloride salt, dissolve the crude product in a minimal amount of ethanol and add a few drops of concentrated hydrochloric acid.

  • The hydrochloride salt will precipitate. Isolate the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 8-fluoro-4-hydrazinoquinoline hydrochloride as a solid.[5]

Data Visualization: Reaction Workflow

Protocol 1 Workflow start 4-Chloro-8-fluoroquinoline + Hydrazine Hydrate in Ethanol reflux Reflux (12-16h) start->reflux workup Aqueous Workup & Extraction reflux->workup freebase Crude 8-Fluoro-4- hydrazinoquinoline workup->freebase hcl_add Add Conc. HCl in Ethanol freebase->hcl_add product 8-Fluoro-4-hydrazinoquinoline Hydrochloride (Product) hcl_add->product

Caption: Workflow for the synthesis of 8-Fluoro-4-hydrazinoquinoline HCl.

Protocol 2: Synthesis of a 1-(8-Fluoropyrazolo[3,4-c]quinolin-1-yl)ethan-1-one Derivative

This protocol outlines the synthesis of a pyrazolo[3,4-c]quinoline derivative through the condensation of 8-fluoro-4-hydrazinoquinoline with a β-diketone, such as acetylacetone.

Materials:

  • 8-Fluoro-4-hydrazinoquinoline hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

Procedure:

  • Suspend 8-fluoro-4-hydrazinoquinoline hydrochloride (1.0 eq) in glacial acetic acid (15 mL per gram of starting material) in a round-bottom flask.

  • Add acetylacetone (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux for 6-8 hours, during which the suspension should become a clear solution.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled solution into a beaker containing ice-water to precipitate the product.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 1-(8-fluoropyrazolo[3,4-c]quinolin-1-yl)ethan-1-one derivative.

Data Visualization: Reaction Scheme

Protocol 2 Scheme reactant1 8-Fluoro-4-hydrazinoquinoline product 1-(8-Fluoropyrazolo[3,4-c]quinolin- 1-yl)ethan-1-one Derivative reactant1->product + reactant2 Acetylacetone reactant2->product reagents Glacial Acetic Acid, Reflux

Caption: Synthesis of a pyrazolo[3,4-c]quinoline derivative.

Formation of Hydrazones: Precursors to a Multitude of Heterocycles

The condensation of 8-fluoro-4-hydrazinoquinoline with various aldehydes and ketones is a straightforward and high-yielding reaction that produces stable hydrazone derivatives. These hydrazones are not only important final products with potential biological activities but also serve as versatile intermediates for further synthetic transformations.[2][6]

Mechanistic Rationale: The reaction is a classic acid-catalyzed condensation. The lone pair of the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A series of proton transfers facilitates the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (the hydrazone linkage).

Protocol 3: General Procedure for the Synthesis of 8-Fluoro-4-(2-arylmethylenehydrazinyl)quinolines (Hydrazones)

This protocol is a general method adapted from the synthesis of analogous trifluoromethyl-substituted quinoline hydrazones.[2][6]

Materials:

  • 8-Fluoro-4-hydrazinoquinoline

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 8-fluoro-4-hydrazinoquinoline (1.0 eq) in ethanol (20 mL per gram) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. The product often precipitates out of the solution upon cooling.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Data Table: Representative Hydrazone Derivatives

EntryAromatic AldehydeProduct NameExpected Observations
1Benzaldehyde8-Fluoro-4-(2-benzylidenehydrazinyl)quinolineCrystalline solid
24-Chlorobenzaldehyde4-(2-(4-Chlorobenzylidene)hydrazinyl)-8-fluoroquinolineCrystalline solid
34-Methoxybenzaldehyde8-Fluoro-4-(2-(4-methoxybenzylidene)hydrazinyl)quinolineCrystalline solid
Synthesis of Triazolo[4,3-a]quinolines: Building Bioisosteres of Purine Systems

The reaction of 4-hydrazinoquinolines with one-carbon electrophiles, such as orthoesters or formic acid, provides a direct route to the triazolo[4,3-a]quinoline ring system. These compounds are of interest in medicinal chemistry as potential bioisosteres of purines.

Mechanistic Rationale: The reaction with an orthoester, for instance, triethyl orthoformate, involves an initial reaction with the hydrazine to form an intermediate. Subsequent intramolecular cyclization onto the quinoline nitrogen, followed by the elimination of ethanol, leads to the formation of the fused triazole ring.

Protocol 4: Synthesis of 8-Fluoro-[5][7][8]triazolo[4,3-a]quinoline

This is a general protocol for the synthesis of triazoloquinazolines adapted for the quinoline system.[7][8]

Materials:

  • 8-Fluoro-4-hydrazinoquinoline

  • Triethyl orthoformate

  • Pyridine (optional, as a base)

Procedure:

  • In a round-bottom flask, suspend 8-fluoro-4-hydrazinoquinoline (1.0 eq) in an excess of triethyl orthoformate.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Conclusion and Future Outlook

8-Fluoro-4-hydrazinoquinoline is a highly valuable and versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems of medicinal importance. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel pyrazolo[3,4-c]quinolines, hydrazones, and triazolo[4,3-a]quinolines. The continued exploration of the reactivity of this fluorinated intermediate will undoubtedly lead to the discovery of new molecular entities with promising therapeutic potential. The strategic placement of the fluorine atom and the reactive hydrazine handle ensures that 8-fluoro-4-hydrazinoquinoline will remain a key player in the ongoing quest for novel and effective drug candidates.

References

  • Al-Ostoot, F. H., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 5678. [Link]

  • El-Gendy, Z., et al. (2008). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of Chemical Research, 2008(12), 735-737. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 5678. [Link]

  • Sharma, P., & Kumar, A. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. [Link]

  • Al-Mousawi, S. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Smith, J. D., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(1), 123-130. [Link]

  • Patel, H. M., & Patel, V. R. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845-3850. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(20), 3792. [Link]

  • El-Shafei, A. K., et al. (1998). Fused quinoline heterocycles I. First example of the 2,4-diazidoquinoline-3-carbonitrile and 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes ring systems. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link]

  • Smith, J. D., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(1), 123-130. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Khidre, R. E., & El-Sayed, W. A. (2021). Triazoloquinolines I. Current Organic Chemistry, 25(8), 876-896. [Link]

  • El-Faham, A., et al. (2025). A Versatile Synthesis of Pyrazolo[3,4-c]isoquinoline Derivatives by Reaction of 4-Aryl-5-aminopyrazoles with Aryl/Heteroaryl Aldehydes: The Effect of the Heterocycle on the Reaction Pathways. Molecules, 30(15), 3456. [Link]

  • Kumar, S., & Singh, B. K. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Al-Issa, S. A. (2014). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][6][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. International Journal of Pharmaceutical Sciences and Research, 5(11), 4789-4796. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Retrieved from [Link]

  • El-Sayed, W. A. (2025). A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. ARKIVOC, 2004(5), 66-75. [Link]

  • Stanovnik, B., & Tišler, M. (1971). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[5][6][9]Triazino[5,6-b]quinoline Derivatives. Monatshefte für Chemie, 102(2), 499-505. [Link]

  • El-Sayed, W. A. (2025). A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. ARKIVOC, 2004(5), 66-75. [Link]

  • Hu, L., & Deng, Q. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

  • Zare, A., et al. (2023). Facile synthesis of triazolo/benzazolo[2,1-b]quinazolinone derivatives catalyzed by a new deep eutectic mixture based on glucose, pregabalin and urea. RSC Advances, 13(46), 32415-32424. [Link]

  • Li, L., & Li, R. (2014). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 4(1), 1-20. [Link]

  • Hawbecker, B. L., et al. (1977). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 77(5), 229-234. [Link]

  • O'Donnell, J. P., et al. (1979). High-performance Liquid Chromatographic Studies of Reaction of Hydralazine With Biogenic Aldehydes and Ketones. Journal of Pharmaceutical Sciences, 68(12), 1524-1526. [Link]

Sources

Application Note: Utilization of 8-Fluoro-4-hydrazinoquinoline (8-F-4-HQ) for Advanced LC-MS/MS and HPLC-FL Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Application Areas: Targeted Metabolomics, Biomarker Discovery, Environmental Analysis, and Pharmacokinetics

Executive Summary

The accurate quantification of low-molecular-weight, highly polar metabolites—such as short-chain carboxylic acids (SCCAs), aldehydes, and ketones—presents a persistent challenge in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FL). These endogenous compounds often suffer from poor retention on standard reversed-phase (C18) columns and exhibit weak ionization efficiency, leading to severe signal suppression in the chromatographic dead volume.

To overcome these limitations, 8-Fluoro-4-hydrazinoquinoline (8-F-4-HQ) has emerged as a highly specialized, dual-modal derivatization reagent. By covalently tagging carbonyl and carboxyl groups, 8-F-4-HQ introduces a lipophilic, highly fluorescent, and easily protonated moiety to the target analytes. This application note details the mechanistic rationale, self-validating experimental protocols, and optimized analytical parameters for utilizing 8-F-4-HQ in rigorous analytical workflows.

Mechanistic Rationale & Chemical Properties

As a Senior Application Scientist, it is critical to understand why a derivatization reagent is selected, rather than simply executing a protocol. The structural components of 8-F-4-HQ are engineered to solve specific analytical bottlenecks:

  • The Hydrazine Moiety (The Reactive Core): Hydrazines are potent nucleophiles. For aldehydes and ketones, the terminal nitrogen of the hydrazine group executes a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a highly stable hydrazone (Schiff base) [1]. For carboxylic acids, which lack sufficient electrophilicity to react directly, carbodiimide crosslinkers (e.g., EDC) are used to activate the carboxylate, allowing the hydrazine to form a robust hydrazide bond [1].

  • The Quinoline Ring (The Ionization & Fluorescent Tag): In LC-MS/MS, sensitivity is dictated by ionization efficiency. The quinoline core contains a basic nitrogen atom with a high proton affinity. In acidic mobile phases (e.g., 0.1% Formic Acid), this nitrogen readily accepts a proton, acting as a permanent positive charge tag that dramatically enhances Electrospray Ionization (ESI+) efficiency, lowering the Limit of Detection (LOD) to the femtomole range[2]. Furthermore, the extended conjugated π -system provides strong UV absorption and fluorescence.

  • The 8-Fluoro Substitution (The Chromatographic Modifier): Substituting a hydrogen atom with a highly electronegative fluorine atom at the 8-position serves two purposes. First, it increases the partition coefficient (LogP) of the reagent compared to non-fluorinated analogs (like 2-hydrazinoquinoline). This enhanced lipophilicity is crucial for shifting the retention times of highly polar SCCAs away from the ion-suppressing solvent front on C18 columns. Second, the fluorine atom stabilizes the aromatic system, increasing the fluorescence quantum yield and providing a unique isotopic signature for high-resolution mass spectrometry.

ReactionMechanisms Reagent 8-Fluoro-4-hydrazinoquinoline (8-F-4-HQ) Hydrazone Hydrazone Derivative (Schiff Base Formation) Reagent->Hydrazone Nucleophilic Addition & Dehydration Hydrazide Hydrazide Derivative (Amide Bond Formation) Reagent->Hydrazide Nucleophilic Acyl Substitution Carbonyl Aldehydes & Ketones (R-CO-R') AcidCat Acid Catalysis (e.g., 0.1% TFA) Carbonyl->AcidCat Carboxylic Carboxylic Acids (R-COOH) EDC_NHS EDC/NHS Activation (O-acylisourea intermediate) Carboxylic->EDC_NHS AcidCat->Hydrazone EDC_NHS->Hydrazide

Fig 1. Mechanistic pathways for the derivatization of carbonyls and carboxylic acids using 8-F-4-HQ.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and specific quenching steps, the workflow ensures that any quantitative variance is strictly due to biological/sample differences, not derivatization efficiency.

Protocol A: Derivatization of Aldehydes and Ketones

Causality: Mild acidic conditions are required to protonate the target carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine group.

  • Sample Preparation: Aliquot 50 µL of biological sample (e.g., plasma, urine, or cell lysate) into a microcentrifuge tube. Spike with 5 µL of an isotope-labeled internal standard (e.g., Acetone-d6 or Pyruvate-13C).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a new amber vial (8-F-4-HQ is light-sensitive).

  • Reagent Addition: Add 20 µL of freshly prepared 8-F-4-HQ solution (10 mM in ACN).

  • Acid Catalysis: Add 5 µL of 5% Trifluoroacetic acid (TFA) in water to catalyze the Schiff base formation.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes in a thermoshaker at 800 rpm.

  • Quenching & Dilution: Terminate the reaction by cooling the vial on ice for 5 minutes. Dilute with 100 µL of initial LC mobile phase (e.g., 5% ACN in water with 0.1% Formic Acid) prior to LC-MS/MS injection.

Protocol B: Derivatization of Carboxylic Acids

Causality: Because carboxylic acids are unreactive toward hydrazines at room temperature, EDC is used to form an unstable O-acylisourea intermediate. NHS is added concurrently to convert this into a stable, highly amine-reactive NHS-ester, preventing aqueous hydrolysis before the 8-F-4-HQ can react[1].

  • Sample Preparation: Extract 50 µL of sample as described in Protocol A, ensuring the final solvent is predominantly aprotic (e.g., ACN) to prevent hydrolysis of the EDC intermediate.

  • Activation: To 50 µL of the sample extract, add 10 µL of EDC·HCl (50 mM in water) and 10 µL of NHS (50 mM in water). Vortex and incubate at room temperature for 15 minutes to allow NHS-ester formation.

  • Derivatization: Add 20 µL of 8-F-4-HQ (10 mM in ACN) and 5 µL of Pyridine (acts as a basic catalyst and acid scavenger).

  • Incubation: Incubate at 40°C for 60 minutes.

  • Preparation for Analysis: Centrifuge the mixture to remove any precipitates and transfer the supernatant to an autosampler vial.

AnalyticalWorkflow Sample Biological Sample (+ Internal Standard) Extraction Protein Precipitation (Cold ACN) Sample->Extraction Deriv 8-F-4-HQ Derivatization Extraction->Deriv LC UHPLC C18 Separation Deriv->LC Detect Dual Detection (ESI-MS/MS & FLD) LC->Detect

Fig 2. End-to-end analytical workflow for 8-F-4-HQ derivatized metabolomic samples.

Data Presentation & Analytical Parameters

To ensure reproducibility across different laboratory setups, the fundamental physicochemical properties and optimized instrumental parameters are summarized below.

Table 1: Physicochemical Properties of 8-F-4-HQ
PropertySpecification / Value
Chemical Name 8-Fluoro-4-hydrazinoquinoline hydrochloride
CAS Number 1171070-31-7
Molecular Formula C9H9ClFN3 (Hydrochloride salt)
Molecular Weight 213.64 g/mol (Salt) / 177.18 g/mol (Free base)[3]
Solubility Acetonitrile, Methanol, DMSO
Storage Conditions Sealed in dry, 2-8°C, protected from light[3]
Table 2: Optimized LC-MS/MS & HPLC-FL Detection Parameters
ParameterRecommended SettingRationale
HPLC Column Sub-2 µm C18 (e.g., 2.1 x 100 mm)The fluorinated quinoline ring ensures excellent retention of polar metabolites on standard C18 stationary phases.
Mobile Phase A Water + 0.1% Formic AcidProvides the necessary protons to ionize the basic quinoline nitrogen for ESI+[2].
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the hydrophobic 8-F-4-HQ derivatives efficiently.
Fluorescence (FLD) Ex: ~320 nm / Em: ~420 nmThe conjugated π -system of the fluoroquinoline core provides strong native fluorescence.
ESI-MS/MS Polarity Positive Ion Mode (ESI+)The quinoline nitrogen acts as a strong proton acceptor.
MRM Transitions [M+H]⁺ m/z 161.1 or 178.1Collision-Induced Dissociation (CID) typically cleaves the derivatized tail, leaving the stable fluoroquinoline reporter ion[2].

References

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010.[Link]

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 25(1-2), 1-10.[Link]

Sources

Application Notes and Protocols: The Role of 8-Fluoro-4-hydrazinoquinoline in the Design of Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to its presence in numerous therapeutic agents. In oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, modulation of protein kinases, and induction of apoptosis.[3][4][5] This guide focuses on a specific, highly promising building block: 8-Fluoro-4-hydrazinoquinoline . We will explore the strategic rationale behind its design and provide detailed protocols for its application in the synthesis and evaluation of novel anticancer drug candidates.

The 8-Fluoro-4-hydrazinoquinoline Scaffold: A Synergistic Design

The potency and pharmacological profile of a quinoline-based drug are heavily influenced by the nature and position of its substituents. The 8-Fluoro-4-hydrazinoquinoline core is a testament to rational drug design, where each component plays a critical role.

The Strategic Importance of the 8-Fluoro Substituent

The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to enhance drug-like properties.[6] A fluorine atom at the C-8 position of the quinoline ring offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a metabolically susceptible position can block enzymatic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.[7]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions, hydrogen bonds, or dipole-dipole interactions with amino acid residues in the active site of a target protein, augmenting the compound's binding affinity and potency.[6][8]

  • Modulated Lipophilicity: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to penetrate cell membranes and reach intracellular targets.[7]

The 4-Hydrazino Group: A Gateway to Chemical Diversity

The hydrazino (-NHNH₂) group at the C-4 position is not typically part of the final pharmacophore. Instead, it serves as a highly versatile synthetic handle. Hydrazines readily react with aldehydes and ketones to form stable hydrazone linkages (-N-N=CH-). This reaction provides a straightforward and efficient method to generate large, diverse libraries of drug candidates from a common intermediate.[9] By varying the aldehyde or ketone reactant, researchers can systematically explore the structure-activity relationships (SAR) of the resulting quinoline-hydrazone derivatives.[10]

Design and Synthesis of 8-Fluoro-4-hydrazinoquinoline-Based Anticancer Agents

The general workflow for developing anticancer agents from this scaffold involves a multi-stage process, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Material (e.g., 4-Chloro-8-fluoroquinoline) intermediate Synthesis of 8-Fluoro-4-hydrazinoquinoline start->intermediate Hydrazine Hydrate final_product Hydrazone Formation: Library of Derivatives intermediate->final_product Aromatic Aldehydes characterization Structural Characterization (NMR, MS, IR) final_product->characterization invitro In Vitro Cytotoxicity (MTT Assay, IC50) characterization->invitro Screening moa Mechanism of Action (Apoptosis, Cell Cycle) invitro->moa Identify Potent Hits caption General workflow for synthesis and evaluation.

Caption: General workflow for synthesis, characterization, and screening.

Protocol 1: Synthesis of a Representative (E)-8-fluoro-4-(2-(4-hydroxybenzylidene)hydrazinyl)quinoline

This protocol details a two-step synthesis starting from the commercially available 4-chloro-8-fluoroquinoline.

Materials:

  • 4-Chloro-8-fluoroquinoline[2]

  • Hydrazine hydrate (80%)

  • Ethanol (Absolute)

  • 4-Hydroxybenzaldehyde

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer with hotplate, reflux condenser

  • Filtration apparatus

Step 1: Synthesis of 8-Fluoro-4-hydrazinoquinoline

  • In a 100 mL round-bottom flask, dissolve 4-chloro-8-fluoroquinoline (1.0 eq) in 20 mL of ethanol.

  • Add hydrazine hydrate (10.0 eq) to the solution dropwise while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate, 8-fluoro-4-hydrazinoquinoline, can be used in the next step without further purification.

Step 2: Synthesis of the Hydrazone Derivative [11]

  • In a 50 mL round-bottom flask, dissolve the 8-fluoro-4-hydrazinoquinoline (1.0 eq) from Step 1 in 15 mL of ethanol.

  • Add 4-hydroxybenzaldehyde (1.1 eq) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the final product, (E)-8-fluoro-4-(2-(4-hydroxybenzylidene)hydrazinyl)quinoline, under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The IR spectrum should show a characteristic C=N imine stretch (1550–1600 cm⁻¹) and the disappearance of the aldehyde C=O stretch.[9] The ¹H NMR should show a characteristic singlet for the azomethine proton (-N=CH-) around 8.2-8.9 ppm.[9]

Mechanism of Action and Structure-Activity Relationship (SAR)

Quinoline-hydrazone derivatives exert their anticancer effects through various mechanisms, often involving multiple targets.[12]

  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, such as Pim-1 kinase, which is involved in cell survival and apoptosis.[4][5] The quinoline scaffold can mimic the adenine region of ATP, binding to the kinase's ATP-binding pocket and blocking its activity.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death by activating caspase pathways, disrupting mitochondrial function, or generating reactive oxygen species (ROS).[10]

The specific substituents on the aryl ring derived from the aldehyde play a crucial role in modulating the biological activity, providing a clear Structure-Activity Relationship (SAR).

Caption: Structure-Activity Relationship (SAR) of quinoline-hydrazones.

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their anticancer efficacy. The primary screening is typically an in vitro cytotoxicity assay.

Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay[15]

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline-hydrazone compounds

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), cells with medium containing 0.1% DMSO (vehicle control), and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

Results should be summarized in a clear, tabular format to allow for easy comparison of the cytotoxic potency of different derivatives.

Compound IDR-Group (Substitution)Cell LineIC₅₀ (µM)
Control DoxorubicinMCF-71.25
HZ-01 H (unsubstituted)MCF-725.4
HZ-02 4-OHMCF-79.8
HZ-03 4-ClMCF-77.0
HZ-04 4-NO₂MCF-711.2
HZ-05 3,4-di(OCH₃)MCF-715.6

Note: The IC₅₀ values presented are illustrative and serve as an example of how to present experimental data.

Conclusion and Future Directions

The 8-Fluoro-4-hydrazinoquinoline scaffold is a powerful and versatile platform for the design and synthesis of novel anticancer agents. The strategic placement of the 8-fluoro group enhances the drug-like properties of the molecule, while the 4-hydrazino handle allows for the rapid generation of diverse chemical libraries.[8][10] By systematically modifying the aryl-hydrazone portion of the molecule, researchers can fine-tune the compound's potency and selectivity against various cancer cell lines.[3] Future work should focus on elucidating the precise molecular targets of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models. Further exploration of mechanisms like kinase inhibition, particularly against clinically relevant targets like EGFR or VEGFR, could yield next-generation therapeutics.[13][14]

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Unknown. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Publisher not available.
  • Unknown. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF.
  • Unknown. (2024, February 27).
  • Unknown. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Benchchem.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Unknown. (n.d.).
  • Unknown. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Unknown. (2025, August 30).
  • Unknown. (2025, August 9). In vitro antiproliferative/cytotoxic activity of novel quinoline compound SO-18 against various cancer cell lines | Request PDF.
  • Unknown. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Unknown. (n.d.).
  • Unknown. (2023, October 30). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Publisher not available.
  • Unknown. (2016, July 14). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Publisher not available.
  • Unknown. (2023, March 20). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Publisher not available.
  • Unknown. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents..
  • Unknown. (2023, March 21). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Publisher not available.
  • Unknown. (n.d.). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PMC.
  • Unknown. (n.d.). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC.
  • Unknown. (n.d.).
  • Unknown. (2023, March 21). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. CNR-IRIS.
  • Unknown. (2024, June 27).
  • Unknown. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
  • Unknown. (n.d.). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Unknown. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Unknown. (2024, July 27).
  • Unknown. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Publisher not available.
  • Unknown. (2023, December 8).
  • Unknown. (2026, January 24).
  • Unknown. (2013, December 10).
  • Unknown. (2012, December 20).

Sources

Application Note: Development of Novel Antibacterial Scaffolds Using 8-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The rapid emergence of antimicrobial resistance (AMR), particularly among ESKAPE pathogens and Mycobacterium tuberculosis, necessitates the development of novel antibacterial architectures. While classical fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) have dominated the landscape of DNA gyrase inhibitors, target-site mutations (such as in the gyrA and parC genes) have severely compromised their clinical efficacy[1].

To bypass these resistance mechanisms, researchers are shifting focus toward non-classical fused quinolone systems, such as [1,2,4]triazolo[4,3-a]quinolines and quinolinyl hydrazones[2][3]. 8-Fluoro-4-hydrazinoquinoline (CAS: 49611-99-6) and its hydrochloride salt (CAS: 1171070-31-7) serve as premier building blocks for these advanced molecular architectures[4].

The Causality of Structural Choices (SAR)
  • The C-8 Fluorine Substitution: The incorporation of a fluorine atom at the C-8 position of the quinoline core is not arbitrary. Halogenation at this site significantly enhances the lipophilicity of the molecule, improving bacterial cell wall penetration (up to 70-fold) and increasing the binding affinity to the DNA gyrase complex[5][6].

  • The C-4 Hydrazine Moiety: The highly nucleophilic hydrazine group at the C-4 position acts as a versatile synthetic handle. It allows for facile condensation with aldehydes to form hydrazones, or cyclization with orthoesters to generate rigid, planar triazolo-fused ring systems. These fused systems interact with the ATP-binding site of DNA gyrase differently than classical quinolones, often retaining efficacy against fluoroquinolone-resistant strains[2][7].

Mechanism of action for 8-fluoroquinoline derivatives targeting bacterial topoisomerases.

Synthetic Workflows

The following protocols detail the transformation of 8-fluoro-4-hydrazinoquinoline into two distinct classes of antibacterial agents: Hydrazones and Triazoloquinolines.

Synthetic pathways from 8-fluoro-4-hydrazinoquinoline to active antibacterial scaffolds.

Protocol 1: Synthesis of 8-Fluoro-4-quinolinylhydrazone Derivatives

Hydrazones are synthesized via a straightforward condensation reaction. They act both as standalone antibacterial agents (particularly against M. tuberculosis) and as intermediates for further cyclization[3].

Materials:

  • 8-Fluoro-4-hydrazinoquinoline hydrochloride (1.0 eq)

  • Substituted heteroaromatic aldehyde (e.g., 5-nitro-2-furaldehyde) (1.2 eq)

  • Absolute Ethanol / Water (1:1 v/v)

  • Glacial acetic acid (catalytic)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 8-fluoro-4-hydrazinoquinoline hydrochloride in 5 mL of distilled water.

  • Addition: In a separate vial, dissolve 1.2 mmol of the chosen heteroaromatic aldehyde in 5 mL of absolute ethanol. Add this dropwise to the quinoline solution under continuous magnetic stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 4 to 12 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1).

  • Isolation: Once complete, concentrate the mixture under reduced pressure. Precipitate the product by washing the residue with ice-cold diethyl ether (3 × 10 mL).

  • Purification: Recrystallize the resulting solid from hot ethanol to yield the pure (E)-hydrazone derivative.

Protocol 2: Synthesis of 8-Fluoro-[1,2,4]triazolo[4,3-a]quinolines

This protocol utilizes an orthoester to achieve a one-pot cyclization, locking the hydrazine into a rigid triazole ring, which is highly favorable for DNA gyrase inhibition[2][7].

Materials:

  • 8-Fluoro-4-hydrazinoquinoline (1.0 eq)

  • Triethyl orthoformate or Triethyl orthoacetate (Excess, acts as reagent and solvent)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

Step-by-Step Procedure:

  • Mixing: Suspend 1.0 mmol of 8-fluoro-4-hydrazinoquinoline in 5 mL of triethyl orthoformate.

  • Catalysis: Add 0.1 mmol of p-TSA to the suspension to promote the formation of the intermediate imidate.

  • Reflux: Heat the mixture to reflux (approx. 145°C) under a nitrogen atmosphere for 6-8 hours.

  • Workup: Cool the reaction mixture to room temperature. The fused triazoloquinoline product will typically precipitate out of the solution.

  • Filtration: Filter the precipitate under vacuum and wash thoroughly with cold hexane.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to obtain the analytically pure fused heterocycle.

In Vitro Validation & Data Presentation

A robust drug development pipeline requires a self-validating system: phenotypic whole-cell activity (MIC) must be correlated with target-level enzymatic inhibition (IC50) to confirm the mechanism of action.

Quantitative Data Summary

The table below summarizes representative quantitative data for optimized 8-fluoro triazoloquinoline derivatives compared to standard clinical benchmarks[1][2][7].

Compound ClassE. coli MIC (µg/mL)S. aureus MIC (µg/mL)M. tuberculosis MIC (µg/mL)DNA Gyrase IC₅₀ (µM)
8-Fluoro-Hydrazones 2.0 - 8.01.0 - 4.01.25 - 3.1215.0 - 25.0
8-Fluoro-Triazoloquinolines 0.25 - 1.00.5 - 2.00.50 - 1.00.65 - 1.20
Ciprofloxacin (Control) 0.01 - 0.050.25 - 0.5> 4.0 (Resistant)0.85
Ethambutol (Control) N/AN/A3.12N/A

Note: The fused triazoloquinoline derivatives demonstrate DNA gyrase inhibition profiles (IC₅₀ ~0.65 µM) that are highly competitive with Ciprofloxacin, while maintaining superior efficacy against mycobacterial strains.

Protocol 3: High-Throughput DNA Gyrase Supercoiling Inhibition Assay

To validate that the synthesized 8-fluoro-4-hydrazinoquinoline derivatives act by inhibiting DNA gyrase, a supercoiling assay is performed using relaxed plasmid DNA[1][2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare the assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL BSA).

  • Compound Dilution: Dissolve the test compounds in 100% DMSO and create a 10-point serial dilution. Ensure the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation.

  • Reaction Assembly: In a microtiter plate, combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA gyrase, and the test compound in a total reaction volume of 30 µL.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to supercoil the DNA.

  • Termination: Stop the reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) followed by 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly and centrifuge.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours.

  • Quantification: Stain the gel with ethidium bromide. Quantify the bands of supercoiled DNA (fast-migrating) versus relaxed DNA (slow-migrating) using a gel documentation system. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Sigma-Aldrich. 8-Fluoro-4-hydrazinoquinoline.
  • Sigma-Aldrich. 8-Fluoro-4-hydrazinoquinoline hydrochloride | 1171070-31-7.
  • Philadelphia University. Quinolones - Synthetic antibacterial agents: Mechanism of action.
  • ASM Journals. Structure-activity relationships of the fluoroquinolones.
  • ResearchGate. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition.
  • PMC. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives.
  • SciSpace. Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives.
  • PMC. Overview of Side-Effects of Antibacterial Fluoroquinolones.
  • PMC. DNA Gyrase as a Target for Quinolones.

Sources

Application Note: Advanced Analytical Monitoring of 8-Fluoro-4-hydrazinoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale 8-Fluoro-4-hydrazinoquinoline is a highly versatile, bifunctional chemical probe utilized extensively in pharmaceutical development and metabolomics. The hydrazine moiety acts as a potent alpha-effect nucleophile, rapidly condensing with aldehydes and ketones to form stable hydrazones. This reactivity makes it a premier derivatization agent for capturing transient carbonyl species. Concurrently, the 8-fluoroquinoline core serves dual analytical purposes: it significantly enhances electrospray ionization (ESI) efficiency for mass spectrometry[1], and it acts as an intrinsic, background-free spectroscopic probe for ^19^F NMR[2].

Because the ^19^F nucleus boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, it provides sensitivity nearly on par with ^1^H NMR but without the spectral crowding[2]. Fluorine's extreme sensitivity to its local electronic environment means that the conversion of the primary hydrazine to a hydrazone induces a distinct, quantifiable chemical shift, enabling real-time kinetic monitoring of the reaction[3][4].

Analytical Strategy: The Self-Validating System To achieve absolute confidence in reaction kinetics and product characterization, a dual-modality approach is required. ^19^F NMR provides continuous, non-destructive kinetic data and bulk thermodynamic conversion rates. However, to validate the structural identity of the newly formed hydrazones, LC-MS/MS is employed in parallel. The quinoline nitrogen acts as a proton sponge during ESI+, lowering the limit of detection (LOD) for previously neutral, poorly ionizing target molecules[1].

G Start 8-Fluoro-4-hydrazinoquinoline + Target Carbonyl React Derivatization Reaction (Hydrazone Formation) Start->React Catalyst / Solvent Split Analytical Splitting React->Split NMR Real-Time 19F NMR (Kinetic Monitoring) Split->NMR In-situ LCMS LC-MS/MS (Trace/Structural Confirmation) Split->LCMS Aliquot Data Data Integration & Kinetic Modeling NMR->Data LCMS->Data

Experimental workflow for reaction monitoring using 19F NMR and LC-MS.

Protocol 1: Real-Time ^19^F NMR Kinetic Monitoring Causality & Design: This protocol uses an internal standard (trifluorotoluene) to create a self-validating mass balance. Because the ^19^F signal of trifluorotoluene is chemically inert and appears in a distinct spectral region, any decrease in the 8-fluoro-4-hydrazinoquinoline signal must be stoichiometrically matched by the appearance of the hydrazone product signal[3].

  • Sample Preparation: Accurately weigh 10 mg of 8-fluoro-4-hydrazinoquinoline and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-dngcontent-ng-c548402394="" class="ng-star-inserted">6 or CD3CN) directly in a 5 mm NMR tube.

  • Internal Standard Addition: Add exactly 1.0 equivalent of trifluorotoluene. Rationale: This provides a constant integration reference to account for any solvent evaporation or probe tuning variations over time.

  • Baseline Acquisition: Acquire a baseline ^19^F NMR spectrum (typically 64 scans, ^1^H-decoupled) to establish the exact chemical shift of the unreacted probe (approx. -130 to -135 ppm, depending on the solvent)[5].

  • Reaction Initiation: Inject the target carbonyl compound (e.g., an aldehyde) into the NMR tube. Invert gently to mix.

  • Kinetic Monitoring: Set the NMR spectrometer to acquire a ^19^F spectrum every 5 minutes for 2 hours. Rationale: The lower longitudinal relaxation times (T1) of fluorine allow for rapid scan rates without signal saturation, providing high-resolution temporal kinetic data[2].

  • Data Processing: Integrate the decaying starting material peak and the growing hydrazone peak relative to the static trifluorotoluene peak to plot the reaction kinetics.

Protocol 2: LC-MS/MS Structural Validation Causality & Design: To ensure the ^19^F NMR signals correspond to the desired hydrazone and not an off-target degradation product, aliquots are subjected to LC-MS/MS. The use of a stable-isotope-labeled (SIL) internal standard ensures the extraction and ionization processes are self-validating.

  • Aliquot Quenching: At t = 60 min, remove a 10 µL aliquot from the reaction mixture and immediately quench it in 990 µL of cold acetonitrile containing 0.1% formic acid. Rationale: The acidic, cold environment instantly halts the reversible hydrazone condensation/hydrolysis equilibrium.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions. Rationale: The quinoline nitrogen readily accepts a proton, ensuring robust ionization even if the original carbonyl compound was completely non-polar[1].

Quantitative Data Summaries

The following table summarizes the performance metrics of the analytical techniques used to monitor 8-fluoro-4-hydrazinoquinoline reactions, highlighting why a dual-modality approach is superior.

Analytical TechniquePrimary FunctionTemporal ResolutionLimit of Detection (LOD)Matrix InterferenceKey Advantage
^19^F NMR Kinetic Monitoring & QuantitationHigh (~2-5 mins per scan)~1-5 mMZero (No endogenous fluorine)Non-destructive, real-time mass balance[2][4].
LC-MS/MS (ESI+) Structural ConfirmationLow (Discrete timepoints)~1-10 nMModerate (Ion suppression possible)Extreme sensitivity; validates exact molecular weight[1].
HPLC-UV Orthogonal Purity CheckLow (Discrete timepoints)~1 µMHigh (Overlapping chromophores)Universal detection for UV-active impurities[3].

References

  • The Power of the Fluorine Probe: A Comparative Guide to 19F-NMR Analysis for Confirming Reactions of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. Benchchem.3

  • In-vitro diagnosis of histamine intolerance syndrome (WO2021160696A1). Google Patents. 1

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. 2

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters - ACS Publications. 5

  • Hydrazone Molecular Switches with Paramagnetic Center as 19F Magnetic Resonance Imaging Relaxation Enhancement Agents for pH Imaging. PMC - NIH. 4

Sources

Troubleshooting & Optimization

addressing stability issues of 8-Fluoro-4-hydrazinoquinoline in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-Fluoro-4-hydrazinoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this reactive molecule in solution. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 8-Fluoro-4-hydrazinoquinoline solution is changing color (e.g., turning yellow/brown) over a short period. What is happening?

A1: The color change in your 8-Fluoro-4-hydrazinoquinoline solution is a common indicator of degradation. The hydrazino group (-NHNH₂) is highly susceptible to oxidation, especially in the presence of dissolved oxygen. This process, known as autoxidation, can be catalyzed by trace metal ions in your solvent or on your labware[1][2][3]. The resulting degradation products are often colored aromatic compounds.

Q2: I'm seeing a loss of my parent compound peak and the appearance of new, unexpected peaks in my HPLC analysis. What are these new peaks?

A2: These new peaks are likely degradation products of 8-Fluoro-4-hydrazinoquinoline. The primary degradation pathways for hydrazines in solution are oxidation and dimerization[3][4]. Oxidation can lead to the formation of quinolin-4-one or other oxidized species. Dimerization can occur through the reactive hydrazino groups, leading to larger, more complex molecules[4]. Hydrolysis of the hydrazino group is also a possibility, particularly under harsh acidic or basic conditions.

Q3: What are the key factors that influence the stability of 8-Fluoro-4-hydrazinoquinoline in solution?

A3: The stability of 8-Fluoro-4-hydrazinoquinoline is primarily influenced by:

  • pH: Hydrazines are generally more stable in acidic conditions and less stable in neutral to alkaline solutions where they are more prone to oxidation[2][3].

  • Oxygen: The presence of dissolved oxygen is a major driver of oxidative degradation[2][3].

  • Light: As a quinoline derivative, the compound may be susceptible to photodegradation, a common degradation pathway for fluoroquinolones[5][6].

  • Temperature: Higher temperatures will accelerate the rate of all degradation reactions[1].

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation, while aprotic solvents might be more suitable. The presence of trace metal impurities in the solvent can also catalyze degradation[1][7].

  • Container Material: Certain metals, such as copper, can catalyze hydrazine decomposition[1][8]. It is advisable to use glass or inert plastic containers.

Q4: What is the recommended way to prepare and store a stock solution of 8-Fluoro-4-hydrazinoquinoline?

A4: For optimal stability, stock solutions should be prepared fresh for each experiment. If storage is necessary, we recommend the following:

  • Solvent: Use a deoxygenated, high-purity aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • pH: If an aqueous buffer is required, use a slightly acidic buffer (e.g., pH 4-5) and ensure it is deoxygenated.

  • Additives: Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), or a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to scavenge free radicals and metal ions, respectively[4].

  • Storage Conditions: Store the solution at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen)[9].

Troubleshooting Guides

Issue 1: Rapid Degradation Observed During Experimental Workflow

Symptom: Significant loss of 8-Fluoro-4-hydrazinoquinoline is observed during a multi-hour experiment at room temperature.

Root Cause Analysis and Solution:

  • Oxygen Exposure: Your experimental medium is likely saturated with dissolved oxygen.

    • Solution: Deoxygenate all buffers and solvents by sparging with nitrogen or argon for at least 15-30 minutes before use. Maintain an inert atmosphere over your reaction vessel if possible.

  • pH of the Medium: Neutral or alkaline pH will accelerate oxidative degradation.

    • Solution: If your experimental conditions permit, adjust the pH to a slightly acidic range (pH 4-6).

  • Photodegradation: Exposure to ambient or direct light can cause degradation.

    • Solution: Conduct your experiments in amber-colored glassware or protect your vessels from light by wrapping them in aluminum foil.

Issue 2: Inconsistent Results Between Experiments

Symptom: The rate of degradation or the profile of degradation products varies significantly between experimental runs.

Root Cause Analysis and Solution:

  • Inconsistent Solution Preparation: Variations in the age of the stock solution or the preparation method can lead to different starting levels of degradation.

    • Solution: Always prepare fresh stock solutions for each set of experiments. Standardize your solution preparation protocol, including the source and purity of solvents.

  • Contamination of Labware: Trace metal contaminants on glassware can catalyze degradation.

    • Solution: Use acid-washed glassware (e.g., soaked in 0.1 M HCl followed by thorough rinsing with high-purity water) to remove any metal residues.

  • Variable Environmental Conditions: Fluctuations in temperature and light exposure between experiments will affect stability.

    • Solution: Use a temperature-controlled environment (e.g., a water bath or incubator) and consistently protect your samples from light.

Proposed Degradation Pathways

The primary degradation pathways for 8-Fluoro-4-hydrazinoquinoline are proposed to be oxidation and dimerization, as illustrated below.

cluster_main Proposed Degradation of 8-Fluoro-4-hydrazinoquinoline A 8-Fluoro-4-hydrazinoquinoline B Oxidation Product (e.g., 8-Fluoroquinolin-4-one) A->B Oxidation [O₂, Metal Ions] C Dimerization Product A->C Dimerization D Further Degradation Products B->D Further Oxidation/Hydrolysis C->D Further Reactions

Caption: Proposed degradation pathways for 8-Fluoro-4-hydrazinoquinoline.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade 8-Fluoro-4-hydrazinoquinoline to identify potential degradation products and assess its intrinsic stability.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (60°C in solution) start->thermal photo Photolytic Degradation (ICH Q1B light exposure) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of 8-Fluoro-4-hydrazinoquinoline at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter)[10][11].

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate 8-Fluoro-4-hydrazinoquinoline from its potential degradation products.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation:

This method should be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include specificity (peak purity analysis), linearity, accuracy, precision, and robustness[12][13].

Protocol 3: Preparation of a Stabilized Stock Solution

This protocol provides a method for preparing a more stable stock solution for use in sensitive or prolonged experiments.

  • Prepare the Solvent: Use high-purity, anhydrous DMSO. Deoxygenate the solvent by sparging with argon or nitrogen for 30 minutes.

  • Add Stabilizers: To the deoxygenated DMSO, add BHT to a final concentration of 0.01% (w/v) and EDTA to a final concentration of 1 mM.

  • Dissolve the Compound: Weigh the desired amount of 8-Fluoro-4-hydrazinoquinoline and dissolve it in the stabilized solvent to the target concentration.

  • Storage: Aliquot the stock solution into amber glass vials, flush the headspace with argon or nitrogen, and seal tightly. Store at 2-8°C.

References

  • usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine - SciSpace. (n.d.). SciSpace. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1011. [Link]

  • (n.d.). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). Metabolites, 3(4), 993-1011. [Link]

  • (n.d.). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Gajda, M., et al. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 30(9), 3897. [Link]

  • Penneman, R. A. (1956). Method for stabilizing hydrazine against decomposition by copper in contact therewith.
  • El-Gendy, A. E., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams. Journal of Pharmaceutical and Biomedical Analysis, 243, 116021. [Link]

  • (n.d.). Proposed mechanism for the action of aromatic hydrazones via H radical donation. ResearchGate. [Link]

  • de Medeiros, J. E., & Valença, G. P. (1998). kinetic analysis of the catalytic decomposition of hydrazine. Brazilian Journal of Chemical Engineering, 15(2). [Link]

  • Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231. [Link]

  • Lewis, R. A. (1994). Stabilization of hydrocarbons by the addition of hydrazine.
  • El-Gendy, A. E., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams. Pescara, 243, 116021. [Link]

  • Al-Ostath, A., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 5408. [Link]

  • Van de Velde, S., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 4(1). [Link]

  • ICH Harmonised Tripartite Guideline. (1996). PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Hunds, F., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Biological chemistry Hoppe-Seyler, 370(9), 1089-1094. [Link]

  • (n.d.). Validated Stability-Indicating HPLC-UV Method for Simultaneous Determination of Glipizide and Four Impurities. ResearchGate. [Link]

  • (n.d.). FLOW CHART OF OXIDATIVE DEGRADATION C. Photolytic Degradation: Exposure.... ResearchGate. [Link]

  • Rollag, K., et al. (2021). A review exploring biological activities of hydrazones. Journal of Pharmaceutical Sciences and Research, 13(7), 434-439. [Link]

  • (n.d.). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. ResearchGate. [Link]

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (n.d.). [Link]

  • Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

  • Sotor, M., et al. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3266. [Link]

  • Uncovering transformation products of four organic contaminants of concern by photodegradation experiments and analysis of real. (n.d.). Université de Sherbrooke. [Link]

  • Asibor, P. O., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Polymers, 16(22), 3123. [Link]

  • Prasanna, A. D., & Rohan, U. W. (2022). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. Navrachana University Journal of Engineering and Technology, 1(1). [Link]

  • Giammarino, A., et al. (2026). LC–HRMS Determination of Anticancer Drugs as Occupational Contaminants Applied to Photocatalytic Degradation of Molecules of Different Stability. Spectroscopy Online, 41(3). [Link]

  • Nigam, D. (2016). PHOTOSTABILITY TESTING SEM I SEMINAR. Slideshare. [Link]

  • Hameed, S., et al. (2026). Catalytic decomposition of hydrazine nitrate and hydroxylamine nitrate in radioactive nitric acid waste liquid using Ru/AC catalyst. New Journal of Chemistry. [Link]

  • Gao, Y., et al. (2025). Energy-Saving Design of Urea Method for Hydrazine Hydrate Process. Processes, 13(5), 1011. [Link]

  • Analytical Methods for High Molecular Weight UV Stabilizers. (n.d.). Diva-Portal.org. [Link]

  • Bere, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Pharmaceuticals, 17(3), 291. [Link]

  • Pokar, D., et al. (2021). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. OUCI. [Link]

Sources

optimizing reaction conditions for 8-Fluoro-4-hydrazinoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 8-Fluoro-4-hydrazinoquinoline, a critical intermediate in the development of biologically active heterocycles (such as MALT1 inhibitors)[1].

Below, you will find our self-validating experimental workflows, quantitative optimization data, and a causality-driven troubleshooting matrix to ensure high-yield, reproducible results.

Experimental Workflow & Mechanistic Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where hydrazine hydrate displaces the 4-chloro group of 4-chloro-8-fluoroquinoline. The diagram below maps the critical path from reagents to the stabilized final salt.

SNAr_Mechanism SM 4-Chloro-8-fluoroquinoline (Electrophile) Reaction SNAr Reaction (Ethanol, 80°C) SM->Reaction Reagent Hydrazine Hydrate (Nucleophile, >3 eq) Reagent->Reaction Intermediate Meisenheimer Complex (Stabilized by Protic Solvent) Reaction->Intermediate Nucleophilic Attack Product 8-Fluoro-4-hydrazinoquinoline (Freebase) Intermediate->Product Chloride Elimination Purification HCl Treatment (Stabilization) Product->Purification Workup Final 8-Fluoro-4-hydrazinoquinoline HCl (Stable Salt) Purification->Final Isolation

Workflow of 8-Fluoro-4-hydrazinoquinoline synthesis via SNAr, highlighting key intermediates.

Quantitative Optimization Matrix

Selecting the right conditions is critical to prevent dehalogenation or dimer formation. The following table summarizes the causal relationship between reaction parameters and product profiles based on standardized optimization trials.

SolventTemp (°C)Hydrazine (eq)Time (h)Conversion (%)Primary Impurity Profile
Ethanol80 (Reflux)1.224< 50%High unreacted starting material
Ethanol 80 (Reflux) 3.0 - 5.0 16 > 95% Trace bis-alkylated dimer
Isopropanol82 (Reflux)3.01885%Bis-alkylated dimer (3-5%)
Dioxane1005.0870%Dehalogenation / Degradation

Note: Ethanol at reflux with a significant excess of hydrazine hydrate is the validated gold standard for this transformation[2],[1].

Standard Operating Procedure (SOP)

This step-by-step methodology is engineered to maximize yield while minimizing common side reactions.

Step 1: Dissolution

  • Action: In a round-bottom flask, dissolve 4-chloro-8-fluoroquinoline (e.g., 300 mg, 1.65 mmol) in absolute ethanol (5 mL)[1].

  • Causality: Absolute ethanol acts as an optimal protic solvent. During the SNAr mechanism, the protic environment hydrogen-bonds with the leaving chloride ion, lowering the activation energy required to form the transient Meisenheimer complex[2].

Step 2: Reagent Addition

  • Action: Add hydrazine hydrate (292 mg, 5.0 mmol, ~3.0 equivalents) dropwise to the solution at room temperature[1].

  • Causality: A strict minimum of 3.0 equivalents is required. One equivalent acts as the primary nucleophile. The excess ensures that the newly synthesized 4-hydrazinoquinoline does not compete as a nucleophile against unreacted starting material, which would otherwise form an unwanted symmetric bis-quinoline dimer[1].

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Action: Heat the reaction mixture to 80 °C and stir for 16 hours[1].

  • Causality: The 4-position of the quinoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen. Heating to reflux provides the necessary thermal energy to drive complete conversion and overcome the steric hindrance of the hydration sphere[1].

Step 4: Isolation & Purification

  • Action: Concentrate the mixture under reduced pressure to yield the crude freebase (CAS 49611-99-6) as a yellow solid. Purify via flash column chromatography over silica gel[1].

  • Causality: Prompt removal of excess hydrazine and ethanol prevents reverse reactions and limits the oxidative degradation of the free hydrazine group during atmospheric exposure.

Step 5: Salt Formation (Highly Recommended)

  • Action: Dissolve the purified freebase in a minimal amount of dry ether and introduce HCl gas (or ethereal HCl) to precipitate 8-fluoro-4-hydrazinoquinoline hydrochloride (CAS 1171070-31-7)[3].

  • Causality: Freebase hydrazines are highly sensitive to auto-oxidation. Conversion to the hydrochloride salt protonates the terminal amine, drastically increasing the compound's thermodynamic stability and shelf-life[3].

Diagnostics & Troubleshooting FAQs

Q: Why is the 8-fluoro group not displaced by hydrazine during the reaction? A: Regioselectivity in quinolines dictates that the 2- and 4-positions are significantly more activated toward nucleophilic attack. This is due to the resonance stabilization of the negative charge on the ring nitrogen in the transition state. The 8-fluoro position lacks this direct resonance stabilization, making the 4-chloro group the exclusive leaving group under these mild thermal conditions.

Q: My isolated yield is low, and I observe a highly non-polar spot on my TLC plate. What is happening? A: You are likely observing the formation of the bis-quinoline dimer (1,2-bis(8-fluoroquinolin-4-yl)hydrazine). This occurs when the local concentration of starting material is high relative to the hydrazine. Diagnostic Fix: Ensure you are using at least 3.0 to 5.0 equivalents of hydrazine hydrate[1]. If the issue persists at scale, switch to an "inverse addition" protocol—add the quinoline solution dropwise to the heated hydrazine solution to maintain a permanent excess of the nucleophile.

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate to speed up the reaction? A: It is highly discouraged. Hydrazine hydrate is vastly safer, easier to handle, and provides the necessary trace water to help solubilize the chloride leaving group. Anhydrous hydrazine poses a severe explosion and toxicity hazard and offers no kinetic advantage for this specific SNAr reaction[2].

Q: How should I store the final compound to prevent degradation? A: If you must store the freebase (CAS 49611-99-6), keep it at -20 °C under an inert atmosphere (argon/nitrogen) and protected from light. For long-term storage and easier handling, converting it to the hydrochloride salt (CAS 1171070-31-7)[3] is strongly recommended, as the salt can be stored safely at 4 °C in a standard desiccator.

References

  • Source: nih.gov (PMC)
  • Source: google.com (Google Patents)
  • Source: sigmaaldrich.
  • Source: sigmaaldrich.

Sources

identifying and minimizing side products in 8-Fluoro-4-hydrazinoquinoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Fluoro-4-hydrazinoquinoline Reactions

This guide is designed for researchers, chemists, and drug development professionals engaged in syntheses involving 8-fluoro-4-hydrazinoquinoline. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the identification and minimization of side products during its synthesis, which typically involves the nucleophilic aromatic substitution (SNAr) of 8-fluoro-4-chloroquinoline with hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical reaction for synthesizing 8-Fluoro-4-hydrazinoquinoline? The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, where 8-fluoro-4-chloroquinoline is treated with hydrazine hydrate in a suitable solvent, such as ethanol.[1][2]

Q2: My reaction is complete according to TLC, but the yield is consistently low. What are the primary causes? Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate molar excess of hydrazine hydrate.[3]

  • Product Degradation: The product can be sensitive to atmospheric oxygen, leading to autoxidation.[4]

  • Mechanical Losses: The product may be partially soluble in the cold recrystallization solvent, leading to losses during filtration.

Q3: The isolated product has a strong yellow, orange, or brown discoloration. What does this suggest? This often points to the presence of oxidized impurities or highly conjugated byproducts.[3] Hydrazinoquinolines can undergo autoxidation, especially when heated in the presence of air, which can lead to colored dimeric species.[4] Purification using activated charcoal during recrystallization may help remove these colored impurities.[3]

Q4: How can I effectively monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable eluent system, such as ethyl acetate/hexane, and visualize the spots under a UV lamp. The reaction is complete upon the disappearance of the 8-fluoro-4-chloroquinoline starting material spot.[3]

In-Depth Troubleshooting Guides

Issue 1: Presence of Unreacted 8-Fluoro-4-chloroquinoline

Question: My post-reaction analysis (TLC, NMR) shows a significant amount of the starting material, 8-fluoro-4-chloroquinoline, remaining. How can I drive the reaction to completion?

Answer: This is a common issue indicating that the reaction kinetics are too slow or the reaction has not reached equilibrium in favor of the product. The primary causes are suboptimal reaction conditions.

Causality and Expert Analysis: The reaction of 8-fluoro-4-chloroquinoline with hydrazine is an SNAr reaction. The rate of this reaction is highly dependent on the nucleophilicity of hydrazine, the temperature, and the concentration of reactants.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using an excess of hydrazine hydrate (e.g., 2 to 4 equivalents) increases its concentration and shifts the equilibrium towards the product, accelerating the reaction rate.[3]

  • Temperature: SNAr reactions have a significant activation energy barrier. Running the reaction at room temperature may be too slow. Refluxing in a solvent like ethanol (b.p. ~78 °C) is a common starting point to provide sufficient thermal energy.[3]

  • Reaction Time: These reactions may require several hours to reach completion. It is crucial to monitor via TLC until the starting material is fully consumed.[3]

Troubleshooting Protocol:

  • Increase Hydrazine Hydrate: If you are using a low molar equivalent, increase the amount of hydrazine hydrate to 3-5 equivalents.

  • Optimize Temperature: Ensure the reaction mixture is heated to a steady reflux. For higher-boiling point solvents, ensure the temperature is appropriate and maintained.

  • Extend Reaction Time: Continue refluxing the reaction and monitor every 1-2 hours by TLC. A typical reaction may take 4-8 hours.[2]

Issue 2: Identification of 8-Fluoro-4-hydroxyquinoline as a Side Product

Question: I've identified 8-fluoro-4-hydroxyquinoline in my crude product mixture. Where is this coming from and how can I prevent it?

Answer: The presence of 8-fluoro-4-hydroxyquinoline indicates a competing hydrolysis reaction. This occurs when water acts as a nucleophile, attacking the electron-deficient C4 position of the quinoline ring.

Causality and Expert Analysis: The C4 position of 8-fluoro-4-chloroquinoline is highly electrophilic and susceptible to nucleophilic attack. While hydrazine is a stronger nucleophile than water, under forcing conditions (prolonged heating) or if a large excess of water is present, hydrolysis can become a significant side reaction. The source of water is typically the hydrazine hydrate itself (which is an aqueous solution) or wet solvents.

Preventative Measures:

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous ethanol or another suitable solvent to minimize the water content.

  • High-Quality Hydrazine: Use hydrazine hydrate from a reputable supplier and a freshly opened bottle to ensure the specified concentration.

  • Inert Atmosphere: While primarily for preventing oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) can also help to prevent atmospheric moisture from entering the reaction.[3]

Workflow and Reaction Pathway Diagrams

Experimental and Troubleshooting Workflow The following diagram outlines the logical workflow for setting up the reaction and troubleshooting common issues.

G cluster_setup Reaction Setup cluster_analysis Analysis & Troubleshooting start Combine 8-Fluoro-4-chloroquinoline, Ethanol, and Hydrazine Hydrate reflux Heat to Reflux (e.g., ~80°C) start->reflux monitor Monitor by TLC reflux->monitor workup Cool & Isolate Crude Product monitor->workup check_sm Starting Material (SM) Remaining? check_purity Product Pure? check_sm->check_purity No incomplete Issue: Incomplete Reaction check_sm->incomplete Yes hydrolysis Issue: Hydrolysis Product check_purity->hydrolysis No (Hydroxyquinoline) oxidation Issue: Colored Impurities check_purity->oxidation No (Colored) purify Purify by Recrystallization check_purity->purify Yes / After Solution workup->check_sm optimize Solution: - Increase Hydrazine eq. - Increase Temp/Time incomplete->optimize dry Solution: - Use Anhydrous Solvents - Fresh Hydrazine hydrolysis->dry inert Solution: - Use Inert Atmosphere (N2/Ar) - Charcoal Treatment oxidation->inert final_product Pure 8-Fluoro-4-hydrazinoquinoline purify->final_product

Caption: General workflow for synthesis and troubleshooting.

Reaction Pathways: Desired Product vs. Side Products This diagram illustrates the main desired reaction pathway against common competing side reactions.

reaction_pathways cluster_main Desired Reaction (SNAr) cluster_side Side Reactions SM 8-Fluoro-4-chloroquinoline Product 8-Fluoro-4-hydrazinoquinoline SM->Product + N2H4·H2O (Ethanol, Reflux) Hydrolysis 8-Fluoro-4-hydroxyquinoline SM->Hydrolysis + H2O (from solvent/reagent) Oxidation Oxidized/Dimeric Byproducts (e.g., Pyridazinoquinolines) Product->Oxidation + O2 (air) (Autoxidation)

Caption: Desired reaction vs. common side reactions.

Quantitative Data and Protocol Summaries

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterStandard ConditionPotential Issue if DeviatedRecommended Optimization
Hydrazine Stoichiometry 2-4 molar equivalentsLow: Incomplete reaction. High: Can increase bis-hydrazine byproducts in related syntheses.[3]Start with 3 eq. and increase to 5 eq. if the reaction is sluggish.
Temperature Reflux in Ethanol (~78 °C)Low: Very slow or no reaction. High: Increased risk of side products and solvent loss.Maintain a gentle, consistent reflux.
Solvent EthanolPresence of water leads to hydrolysis.Use anhydrous ethanol. Other high-boiling point alcohols can be used.
Atmosphere AirOxidation of the hydrazino group, leading to colored impurities and degradation.[4]Perform the reaction under an inert atmosphere of Nitrogen or Argon.[3]
Experimental Protocol: Synthesis of 8-Fluoro-4-hydrazinoquinoline

This protocol is a standard starting point and may require optimization based on laboratory-specific conditions.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-fluoro-4-chloroquinoline (1.0 eq.).

  • Solvent Addition: Add anhydrous ethanol (approx. 10-20 mL per gram of starting material).

  • Inert Atmosphere (Recommended): Flush the system with Nitrogen or Argon for 5-10 minutes.

  • Reagent Addition: Add hydrazine hydrate (3.0 eq.) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to a gentle reflux and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material spot is no longer visible (typically 4-8 hours).

  • Workup: Once complete, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.

  • Isolation: Filter the solid product and wash with cold ethanol to remove residual hydrazine.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Ethanol or ethanol/water mixtures are often effective for recrystallizing hydrazinoquinoxalines.[3]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it through a pad of celite while hot to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Minimizing byproduct formation in hydrazinoquinoxaline synthesis. 3

  • What are the main applications of 8-FLUORO-4-HYDROXYQUINOLINE? - FAQ. 5

  • 8‐Fluoro‐4‐hydroxy‐1H‐[3][5][6]triazino[4,5‐a]quinoline‐1,6(2H)‐dione: Synthesis and reactivity. 7

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. 4

  • Syntheses, reaction and charactrization of quinoline derivatives. 1

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 8

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. 9

  • Minimizing byproduct formation in azine synthesis. 10

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. 2

  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. 11

  • Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. 12

  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. 13

Sources

Technical Support Center: Optimizing the Yield of 8-Fluoro-4-hydrazinoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 8-Fluoro-4-hydrazinoquinoline is a critical building block for synthesizing biologically active heterocycles, including pyrazoloquinolines and MALT1 inhibitors[1]. The synthesis typically involves a Nucleophilic Aromatic Substitution (S_NAr) of 4-chloro-8-fluoroquinoline with hydrazine hydrate. While conceptually straightforward, researchers frequently encounter yield-limiting side reactions, such as bis-substitution (dimerization) and competitive hydrolysis.

This guide provides a self-validating protocol, mechanistic insights, and a troubleshooting matrix designed by application scientists to maximize your experimental yield and product purity.

Mechanistic Overview

The reaction proceeds via an Addition-Elimination S_NAr mechanism. The electron-withdrawing nature of the quinoline nitrogen, further enhanced by the inductive effect (-I) of the 8-fluoro substituent, highly activates the C4 position toward nucleophilic attack. Hydrazine attacks C4, forming a stabilized Meisenheimer (tetrahedral) intermediate, followed by the rapid expulsion of the chloride leaving group to restore aromaticity.

Mechanism SM 4-Chloro-8-fluoroquinoline Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) SM->Meisenheimer + Nuc Nuc Hydrazine (Nucleophile) Nuc->Meisenheimer Elimination Chloride Elimination (-HCl) Meisenheimer->Elimination Product 8-Fluoro-4-hydrazinoquinoline Elimination->Product

Figure 1: S_NAr Addition-Elimination Mechanism for 4-Hydrazinoquinoline Synthesis.

Quantitative Data & Parameter Optimization

To achieve high yields, standard conditions must be strictly optimized to favor the kinetics of mono-substitution over side reactions.

Table 1: Comparison of Reaction Conditions and Yield Outcomes

ParameterStandard ConditionsOptimized ConditionsCausality / Rationale
Solvent Aqueous Ethanol (95%)Absolute EthanolPrevents competitive hydrolysis to 4-hydroxy-8-fluoroquinoline.
Hydrazine Equivalents 1.5 - 2.0 eq5.0 - 10.0 eqHigh excess kinetically favors mono-substitution and suppresses the formation of 1,2-bis(8-fluoroquinolin-4-yl)hydrazine[2].
Addition Rate Bolus additionDropwise over 30 minsMaintains a high local concentration of hydrazine relative to the electrophile.
Temperature 100 °C (Reflux in water)80 °C (Reflux in EtOH)Balances activation energy for S_NAr while minimizing thermal degradation of hydrazine[1].
Typical Yield 45 - 60%85 - 92%Synergistic effect of stoichiometry, anhydrous conditions, and controlled addition[3].
Standardized Experimental Protocol

Self-Validating Workflow for 8-Fluoro-4-hydrazinoquinoline Synthesis

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-8-fluoroquinoline (1.0 eq, e.g., 300 mg, 1.65 mmol) in absolute ethanol (5-10 mL)[1].

  • Nucleophile Addition: Attach a reflux condenser. While stirring at room temperature, add hydrazine hydrate (64% hydrazine, 5.0 - 10.0 eq) dropwise over 15-30 minutes.

    • Validation Checkpoint: The solution may transition from colorless/pale yellow to a deeper golden yellow upon complete addition.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) using an oil bath or heating block. Maintain reflux for 4 to 16 hours[1].

    • Validation Checkpoint: Monitor via TLC (e.g., 5% MeOH in DCM). The starting material spot (high Rf) should completely disappear, replaced by a highly polar, UV-active baseline/low-Rf spot.

  • Concentration: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol and unreacted hydrazine.

  • Precipitation & Isolation: Suspend the crude yellow solid in cold distilled water (to dissolve residual hydrazine salts) or triturate with cold diethyl ether (Et2O) (3 × 10 mL)[3].

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol, followed by cold Et2O.

  • Drying: Dry the product under high vacuum at 40 °C to afford 8-fluoro-4-hydrazinoquinoline as a yellow solid.

Workflow Start 4-Chloro-8-fluoroquinoline + Absolute EtOH Hydrazine Add Hydrazine Hydrate (5-10 eq) Dropwise Start->Hydrazine Reflux Reflux at 80 °C for 4-16 hours Hydrazine->Reflux Cooling Cool to Room Temp & Concentrate Reflux->Cooling Precipitation Precipitate with Cold Et2O or Ice Water Cooling->Precipitation Filtration Vacuum Filtration & Wash Precipitation->Filtration Product 8-Fluoro-4-hydrazinoquinoline (Yield > 85%) Filtration->Product

Figure 2: Optimized Experimental Workflow for Hydrazinoquinoline Synthesis.

Troubleshooting & FAQs

Q1: My yield is consistently below 50%, and LC-MS shows a mass corresponding to [2M - Hydrazine]. What is happening? A: You are observing bis-substitution. The newly formed 8-fluoro-4-hydrazinoquinoline is acting as a nucleophile and attacking another molecule of 4-chloro-8-fluoroquinoline, forming a symmetric 1,2-bis(8-fluoroquinolin-4-yl)hydrazine dimer. Solution: Increase the equivalents of hydrazine hydrate to at least 5.0 - 10.0 eq[2]. Ensure you are adding the hydrazine dropwise to the quinoline solution, not the other way around, to maintain a massive local excess of the nucleophile at all times.

Q2: I am seeing a significant byproduct that matches the mass of 4-hydroxy-8-fluoroquinoline. How do I prevent this? A: This is the result of competitive hydrolysis. At elevated temperatures, if water is present in the solvent (e.g., using 95% ethanol or ambient moisture) and the hydrazine concentration drops, hydroxide ions (or water acting as a nucleophile) can displace the chloride. Solution: Switch to absolute ethanol. Ensure your glassware is oven-dried. If your hydrazine hydrate is old, it may have absorbed excess atmospheric water; consider using a fresh bottle.

Q3: The reaction is complete by TLC, but the product forms a sticky gum instead of a precipitating solid during isolation. How can I crystallize it? A: Hydrazinoquinolines are highly polar and can form hygroscopic gums, especially if residual unreacted hydrazine or water is present. Solution: After concentrating the reaction mixture, avoid adding too much water. Instead, triturate the crude residue aggressively with cold diethyl ether[3]. Alternatively, you can isolate the product as a hydrochloride salt by dissolving the crude gum in a minimal amount of dry ethanol and adding a stoichiometric amount of ethereal HCl. The 8-fluoro-4-hydrazinoquinoline hydrochloride salt will crash out as a highly crystalline, easily filterable solid[4].

Q4: Does the fluorine atom at the 8-position significantly alter the reactivity compared to a standard 4-chloroquinoline? A: Yes, but favorably. The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I effect) across the quinoline ring system. This slightly increases the electrophilicity of the C4 carbon, lowering the activation energy for the Meisenheimer complex formation compared to an unsubstituted 4-chloroquinoline. Because it is at the 8-position, it does not introduce significant steric hindrance at the 4-position reaction center.

References
  • Vertex Pharmaceuticals Inc. (2018). WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors. Google Patents. 1

  • Fluorochem. (n.d.). 8-Fluoro-4-hydrazinoquinoline hydrochloride (CAS 1171070-31-7). 4

  • Ferreira, M. et al. (2010). Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives. TheScientificWorldJOURNAL. 3

  • Zayed, S. E., et al. (2007). Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. MDPI. 2

Sources

preventing degradation of 8-Fluoro-4-hydrazinoquinoline during chemical reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stability issues when working with electron-rich hydrazine building blocks.

8-Fluoro-4-hydrazinoquinoline is an incredibly versatile intermediate for synthesizing fluoroquinolones and novel heterocycles. However, its reactivity is a double-edged sword. The same nucleophilicity that makes it useful also makes it highly susceptible to rapid degradation, often manifesting as a frustrating "black tar" in your reaction flask.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality of this degradation, establish quantitative benchmarks, and provide a self-validating protocol to ensure your syntheses succeed on the first attempt.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does my 8-Fluoro-4-hydrazinoquinoline rapidly turn dark brown or black when I dissolve it for a reaction? A: You are observing autoxidation . The compound is commercially supplied as a hydrochloride salt[1]. In this protonated state, the hydrazine nitrogen is electron-deficient and highly stable. However, when you add a base to liberate the free hydrazine for a reaction, the moiety becomes electron-rich. In the presence of ambient oxygen, the free base undergoes rapid single-electron transfer to O₂, forming a diazenyl radical. This intermediate further oxidizes into an unstable diazine, which undergoes irreversible N₂ extrusion to generate a highly reactive aryl radical[2]. These aryl radicals rapidly dimerize and polymerize, creating the dark, tarry degradation products you see in your flask.

Q2: I am trying to use this compound in a cross-coupling reaction, but my yields are near zero. What is destroying the starting material? A: Transition metals are the culprits. Metals such as copper (Cu), iron (Fe), and manganese (Mn) act as potent catalysts for the aerobic oxidation of hydrazines[3]. If your reaction relies on transition-metal catalysis (or if you have trace metal contamination from a scratched stir bar or impure solvent), the metal will catalyze the oxidation of the hydrazine to a C-centered radical before it can act as a nucleophile[4]. If cross-coupling is strictly required, you must use rigorously degassed solvents and consider alternative protecting group strategies for the hydrazine moiety.

DegradationPathway A 8-Fluoro-4-hydrazinoquinoline (HCl Salt) B Free Base Formation A->B Base C Aerobic Oxidation B->C O2 D Diazenyl Radical Intermediate C->D -e, -H+ E N2 Extrusion & Aryl Radical D->E -N2 F Polymerization (Darkening) E->F Dimerization

Autoxidation and radical degradation pathway of 8-Fluoro-4-hydrazinoquinoline.

Part 2: Quantitative Stability Benchmarks

To illustrate the critical importance of handling conditions, the following table summarizes the degradation kinetics of 8-Fluoro-4-hydrazinoquinoline under various environments. Notice the stark contrast between the stability of the HCl salt and the free base.

Substrate StateSolvent SystemAtmosphereTemp (°C)Time (h)% Recovery (HPLC)Visual Observation
HCl Salt MethanolAir2524>98% Clear, pale yellow
Free Base MethanolAir252<40% Dark brown/black solution
Free Base Methanol (Degassed)Argon2524>95% Clear, pale yellow
Free Base Methanol + 1 mol% Cu(II)Air250.50% Immediate black precipitate

Part 3: Self-Validating Experimental Protocol

To successfully utilize 8-Fluoro-4-hydrazinoquinoline (e.g., in a condensation reaction with an aldehyde to form a hydrazone), you must employ a methodology that actively prevents oxidation. The following protocol is designed as a self-validating system —it includes built-in visual checkpoints that confirm the integrity of the reaction environment before you waste precious reagents.

Methodology: Inert Hydrazone Condensation Workflow

Step 1: Rigorous Solvent Degassing

  • Action: Subject your reaction solvent (e.g., anhydrous ethanol or methanol) to three cycles of Freeze-Pump-Thaw using a Schlenk line.

  • Causality: Molecular oxygen must be entirely removed from the solvent matrix to prevent the initiation of the autoxidation cascade[3].

  • Validation Checkpoint: During the final thaw cycle under static vacuum, the solvent should not evolve any gas bubbles. If bubbling occurs, dissolved O₂ remains; repeat the cycle.

Step 2: Substrate Suspension under Inert Atmosphere

  • Action: Add 8-Fluoro-4-hydrazinoquinoline hydrochloride[1] to a flame-dried Schlenk flask. Evacuate and backfill with high-purity Argon three times. Add the degassed solvent via a gas-tight syringe.

Step 3: Temperature-Controlled In Situ Neutralization

  • Action: Cool the suspension to 0°C using an ice bath. Dropwise, add a mild, degassed base (e.g., sodium acetate or triethylamine) to liberate the free hydrazine.

  • Causality: Lowering the temperature suppresses the kinetic rate of any residual oxidative pathways while the free base is exposed.

  • Validation Checkpoint (Critical): The solution must remain pale yellow or slightly orange. If the solution rapidly flashes to a dark brown or black, your inert atmosphere has been breached. The protocol has invalidated itself; abort the reaction, check your manifold for leaks, and start over.

Step 4: Electrophile Addition

  • Action: Add your aldehyde/ketone electrophile dropwise at 0°C, then allow the reaction to slowly warm to room temperature.

  • Validation Checkpoint: The formation of a bright, stable precipitate (the target hydrazone) confirms that nucleophilic attack successfully outcompeted any degradation pathways.

ProtocolWorkflow S1 1. Solvent Degassing (Freeze-Pump-Thaw x3) S2 2. Inert Atmosphere Setup (Argon/Schlenk Line) S1->S2 S3 3. Substrate Suspension (8-Fluoro-4-hydrazinoquinoline HCl) S2->S3 S4 4. In Situ Neutralization (Weak Base at 0°C) S3->S4 S5 5. Electrophile Addition & Reaction Monitoring S4->S5

Self-validating experimental workflow for inert reaction setup.

References

  • Title: Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release Source: ACS Omega URL:[Link]

  • Title: Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones Source: PMC (nih.gov) URL:[Link]

  • Title: Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: MDPI URL:[Link]

Sources

scale-up synthesis challenges for 8-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 8-Fluoro-4-hydrazinoquinoline . As a Senior Application Scientist, I have designed this comprehensive guide to address the critical chemical, thermodynamic, and kinetic challenges encountered when transitioning this nucleophilic aromatic substitution (SNAr) from the bench to the pilot plant.

At scale, the reaction between 4-chloro-8-fluoroquinoline and hydrazine hydrate is not just a matter of increasing volumes; it introduces severe thermal runaway risks, competing kinetic pathways, and product stability issues. This guide provides field-proven causality, self-validating protocols, and authoritative troubleshooting to ensure a safe and high-yielding process.

Process Workflow & Control Strategy

To establish a safe and scalable baseline, the synthesis must be engineered to control exotherms and suppress secondary reactions. Below is the optimized scale-up workflow.

Workflow A Reactor Prep (N2 Purge) B Hydrazine Hydrate + NaOAc in EtOH A->B C Reverse Addition (4-Chloro-8-fluoroquinoline) B->C Controlled Exotherm D SNAr Reaction (Reflux, 80°C) C->D E Cooling & Quench D->E IPC Check F Salt Formation (HCl/EtOH) E->F G Filtration & Drying (Target HCl Salt) F->G

Figure 1: Optimized scale-up workflow for 8-Fluoro-4-hydrazinoquinoline synthesis.

Troubleshooting Guides & FAQs

Q1: Thermal Runaway Risk — Why does the reaction exotherm unpredictably on a large scale, and how can we prevent it? The Causality: The SNAr reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct. HCl protonates the hydrazine, forming hydrazine hydrochloride. Extensive calorimetric studies have proven that the presence of HCl drastically lowers the onset temperature for the violent exothermic decomposition of hydrazine (from >300 °C down to ~180 °C or lower) . If cooling fails at scale, the reaction heat can trigger this decomposition, leading to a catastrophic pressure burst. The Solution:

  • Add a Base: Introduce 1.2 equivalents of Sodium Acetate (NaOAc) to the hydrazine mixture. This neutralizes the HCl in situ, preserving the thermal stability of the hydrazine .

  • Solvent Switch: Replace high-boiling solvents (like NMP or DMF) with Ethanol. Ethanol's boiling point (78 °C) acts as an evaporative cooling buffer; if a runaway initiates, the latent heat of vaporization caps the batch temperature safely below the decomposition onset.

Q2: Impurity Control — We are detecting significant amounts of a bis-substituted dimer impurity. How do we suppress this? The Causality: Hydrazine possesses two nucleophilic nitrogen atoms. Once the mono-substituted target (8-fluoro-4-hydrazinoquinoline) forms, its terminal primary amine remains nucleophilic. If the local concentration of 4-chloro-8-fluoroquinoline is too high, a secondary SNAr reaction occurs, yielding the unwanted 1,2-bis(8-fluoroquinolin-4-yl)hydrazine dimer. The Solution: Implement Reverse Addition . Do not add hydrazine to the aryl chloride. Instead, slowly dose the 4-chloro-8-fluoroquinoline into a refluxing solution containing a massive stoichiometric excess of hydrazine hydrate (8.0 equivalents). This ensures the kinetics overwhelmingly favor mono-substitution.

Q3: Product Discoloration — The isolated product turns from pale yellow to dark brown during vacuum drying. What is happening? The Causality: Free-base aryl hydrazines are highly susceptible to air oxidation, rapidly degrading into brightly colored azo or diazonium species. This is accelerated by trace transition metals and elevated drying temperatures. The Solution: Isolate the product as the hydrochloride salt (8-Fluoro-4-hydrazinoquinoline hydrochloride). Protonating the basic nitrogens drastically reduces the electron density of the hydrazine moiety, effectively shutting down the oxidation pathway. Ensure the reactor is purged with N2 during all cooling and filtration steps.

Mechanistic Pathway & Impurity Formation

Understanding the competing kinetic pathways is essential for setting in-process control (IPC) limits.

Mechanism SM 4-Chloro-8-fluoroquinoline (Electrophile) Int Meisenheimer Complex (SNAr Intermediate) SM->Int + Hydrazine Nuc Hydrazine Hydrate (Nucleophile) Nuc->Int Prod 8-Fluoro-4-hydrazinoquinoline (Target Product) Int->Prod - HCl (Neutralized by NaOAc) Dimer 1,2-Bis(8-fluoroquinolin-4-yl)hydrazine (Bis-substituted Impurity) Prod->Dimer + SM (Secondary SNAr) Ox Azo/Diazonium Species (Oxidation Degradants) Prod->Ox + O2 (Air Oxidation)

Figure 2: SNAr mechanism highlighting the competing bis-substitution and oxidation pathways.

Standardized Scale-Up Protocol (1-kg Scale)

This self-validating protocol is engineered to mitigate the risks outlined above.

Step 1: Reactor Preparation & Reagent Loading

  • Inert a 20 L jacketed glass-lined reactor with three vacuum/N2 cycles.

  • Charge the reactor with 8.0 L of absolute Ethanol, followed by 1.08 kg of Sodium Acetate (1.2 eq) and 2.2 kg of 80% Hydrazine Hydrate (~8.0 eq) .

  • Initiate stirring (250 rpm) and heat the jacket to bring the internal temperature to a gentle reflux (75–78 °C).

Step 2: Reverse Addition (Exotherm Control)

  • Dissolve 1.0 kg of 4-chloro-8-fluoroquinoline (1.0 eq) in 3.0 L of absolute Ethanol in a separate inerted addition vessel.

  • Dose the aryl chloride solution into the refluxing reactor over 2 to 3 hours. Self-Validation Check: Monitor the condenser return rate. If reflux becomes vigorous, pause the addition until the heat is removed by the jacket.

Step 3: Reaction & IPC

  • Maintain reflux for 4 hours post-addition.

  • Pull an IPC sample for HPLC analysis. The reaction is deemed complete when residual 4-chloro-8-fluoroquinoline is < 0.5% AUC.

Step 4: Quench & Salt Formation

  • Cool the reactor to 20 °C. The free base may begin to precipitate.

  • Slowly charge 2.0 L of a 4M HCl in Ethanol solution over 1 hour, maintaining the internal temperature below 25 °C. The mixture will form a thick, pale-yellow slurry of the hydrochloride salt.

  • Stir for an additional 2 hours at 5 °C to maximize crystallization yield.

Step 5: Isolation

  • Filter the slurry under a blanket of N2 (do not pull dry air through the cake).

  • Wash the cake with 2.0 L of cold Ethanol, followed by 2.0 L of cold Heptane to remove residual hydrazine and moisture.

  • Dry in a vacuum oven at 45 °C until constant weight.

Quantitative Data Summary: Lab vs. Pilot Scale

To illustrate the necessary process evolution, the table below summarizes the critical parameter shifts required when moving from a 10-gram bench synthesis to a 1-kilogram pilot batch.

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Rationale for Change (Causality)
Solvent NMP or DMFAbsolute EthanolEnables evaporative cooling as a safety buffer against thermal runaway .
Acid Scavenger NoneSodium Acetate (1.2 eq)Neutralizes SNAr HCl byproduct; prevents lowering of hydrazine's decomposition onset temperature.
Addition Order Hydrazine to SMSM to Hydrazine"Reverse addition" maintains extreme hydrazine excess, suppressing bis-substituted dimer formation.
Hydrazine Eq. 3.0 eq8.0 eqDrives reaction kinetics toward mono-substitution; compensates for scale-dependent mixing inefficiencies.
Isolation Form Free BaseHCl SaltProtonates the basic nitrogen, eliminating electron density required for atmospheric oxidation.

References

  • Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base Source: Organic Process Research & Development, American Chemical Society (2013) URL: [Link]

  • Title: Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety Source: Molecules, MDPI (2007) URL: [Link]

Validation & Comparative

A Comparative Guide to 8-Fluoro-4-hydrazinoquinoline and Its Isomers: A Deep Dive into Structure-Performance Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Significance of Isomeric Variation

The quinoline scaffold is a cornerstone in medicinal chemistry and analytical sciences, forming the structural basis for a wide array of therapeutic agents and analytical reagents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for functionalization, allowing for the fine-tuning of physicochemical and biological properties. The introduction of substituents, such as halogens and hydrazino groups, can dramatically alter a molecule's electronic profile, lipophilicity, and hydrogen bonding capabilities, thereby influencing its interactions with biological targets or its reactivity as a chemical probe.[1][3]

This guide provides a comprehensive comparison of 8-Fluoro-4-hydrazinoquinoline with its positional isomers. We will explore how the specific placement of the fluorine and hydrazino groups on the quinoline ring dictates the molecule's performance in both biological and analytical contexts. While direct comparative studies on all isomers are not extensively available, we will draw upon established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related quinoline derivatives to provide a scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of isomeric substitution on the functionality of this important class of molecules.

Physicochemical Properties: The Impact of Isomeric Substitution

The position of the fluorine and hydrazino substituents significantly influences the fundamental physicochemical properties of the quinoline core, including its basicity (pKa) and lipophilicity (logP). These parameters, in turn, govern the molecule's solubility, membrane permeability, and binding affinity to biological targets.

Basicity (pKa): The quinoline nitrogen (N-1) is basic, and its pKa is modulated by the electronic effects of substituents. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect de-localizes the lone pair of electrons on the quinoline nitrogen, thereby reducing its basicity. The magnitude of this effect is dependent on the proximity of the fluorine atom to the nitrogen. Therefore, we can predict the following trend in pKa for fluoro-substituted 4-hydrazinoquinolines:

  • Most Basic: 6-Fluoro and 7-Fluoro isomers (fluorine on the benzo ring, distant from N-1)

  • Intermediate Basicity: 5-Fluoro and 8-Fluoro isomers (fluorine on the benzo ring, closer to N-1)

  • Least Basic: 2-Fluoro and 3-Fluoro isomers (fluorine on the pyridine ring, closest to N-1)

The hydrazino group, being a moderately activating group, will also influence the overall basicity, but the dominant differentiating factor among the fluoro isomers will be the position of the fluorine atom.

Lipophilicity (logP): The introduction of a fluorine atom generally increases the lipophilicity of a molecule.[1] This is due to fluorine's ability to participate in favorable hydrophobic interactions. While the increase in logP is often modest for a single fluorine atom, its position can influence the overall molecular shape and polarity, leading to subtle differences among isomers. It is anticipated that all fluoro-hydrazinoquinoline isomers will be more lipophilic than the parent 4-hydrazinoquinoline.

Table 1: Predicted Physicochemical Properties of Fluoro-4-hydrazinoquinoline Isomers

IsomerPredicted pKa (relative to 4-hydrazinoquinoline)Predicted logP (relative to 4-hydrazinoquinoline)Rationale
8-Fluoro-4-hydrazinoquinolineLowerHigherStrong -I effect of fluorine at position 8 reduces the basicity of the quinoline nitrogen. Fluorine substitution increases lipophilicity.
2-Fluoro-4-hydrazinoquinolineSignificantly LowerHigherFluorine at position 2 exerts the strongest -I effect on the quinoline nitrogen, leading to the lowest basicity.
3-Fluoro-4-hydrazinoquinolineLowerHigherThe -I effect of fluorine at position 3 is substantial, leading to low basicity.
5-Fluoro-4-hydrazinoquinolineLowerHigherThe -I effect of fluorine at position 5 is significant, reducing basicity.
6-Fluoro-4-hydrazinoquinolineSlightly LowerHigherThe -I effect of fluorine at position 6 is less pronounced on the quinoline nitrogen, resulting in a smaller decrease in basicity.
7-Fluoro-4-hydrazinoquinolineSlightly LowerHigherSimilar to the 6-fluoro isomer, the -I effect from position 7 is attenuated.

Biological Activity: A Tale of Two Substituents

The biological activity of hydrazinoquinoline derivatives is profoundly influenced by the interplay between the hydrazino group and the fluorine substituent. These molecules have shown promise as anticancer agents, kinase inhibitors, and antimicrobial compounds.

Anticancer and Kinase Inhibitory Activity

The 4-aminoquinazoline and 4-aminoquinoline scaffolds are well-established pharmacophores in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[4][5] The hydrazino group at the 4-position can act as a crucial hydrogen bond donor and acceptor, mimicking the interactions of the native ATP ligand in the kinase active site.

The position of the fluorine atom plays a critical role in modulating the binding affinity and selectivity of these compounds. Structure-activity relationship studies on quinoline-based anticancer agents have revealed that fluorine substitution on the benzenoid ring (positions 5, 6, 7, and 8) is often beneficial for activity.[1] Specifically, substitutions at the meta (6 and 8) and para (7) positions have been shown to enhance potency.[1] This is likely due to a combination of factors, including increased lipophilicity aiding in cell penetration and favorable interactions within the hydrophobic regions of the kinase active site.

Inferred Structure-Activity Relationship:

  • 8-Fluoro-4-hydrazinoquinoline: The fluorine at the 8-position is predicted to be favorable for kinase inhibitory activity. Its electron-withdrawing nature can also influence the charge distribution of the quinoline ring, potentially enhancing interactions with the target protein.

  • 6-Fluoro and 7-Fluoro Isomers: These isomers are also expected to exhibit good anticancer and kinase inhibitory activity, consistent with general SAR trends for fluoroquinolines.

  • 5-Fluoro Isomer: This isomer may also be active, though steric hindrance from the fluorine atom could potentially impact binding in some kinase active sites.

  • 2-Fluoro and 3-Fluoro Isomers: Fluorine substitution on the pyridine ring, particularly at the 2-position, can sometimes lead to decreased activity, possibly due to altered electronics of the core pharmacophore or steric clashes.

Antimicrobial Activity

Fluoroquinolones are a well-known class of antibiotics. While 8-Fluoro-4-hydrazinoquinoline is not a classic fluoroquinolone antibiotic, the presence of the quinoline core and a fluorine substituent suggests potential antimicrobial properties. The mechanism of action of many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The specific substitution pattern of the isomers will likely lead to variations in their antimicrobial spectrum and potency.

Analytical Applications: Isomers as Derivatization Agents

Hydrazinoquinolines can serve as effective derivatization agents in analytical chemistry, particularly for the analysis of carbonyl compounds (aldehydes and ketones) by mass spectrometry.[6] The hydrazino group reacts with the carbonyl group to form a stable hydrazone, which can be readily ionized and detected.

The reactivity and ionization efficiency of hydrazinoquinoline isomers can differ. For instance, 2-hydrazinoquinoline has been successfully employed as a derivatization agent for LC-MS analysis. Studies have shown that the reactivity of the hydrazine group can be influenced by the electronic properties of the quinoline ring. Therefore, the position of the fluorine atom in fluoro-hydrazinoquinoline isomers is expected to modulate their performance as analytical reagents. An electron-withdrawing fluorine atom could potentially decrease the nucleophilicity of the hydrazino group, affecting the derivatization reaction kinetics. However, it could also enhance the ionization efficiency of the resulting hydrazone, leading to improved sensitivity.

Experimental Protocols

Synthesis of 4-Hydrazinoquinoline Derivatives

A general method for the synthesis of 4-hydrazinoquinolines involves the nucleophilic substitution of a 4-chloroquinoline precursor with hydrazine hydrate.

dot

Synthesis_of_4_Hydrazinoquinolines 4-Chloro-X-fluoroquinoline 4-Chloro-X-fluoroquinoline X-Fluoro-4-hydrazinoquinoline X-Fluoro-4-hydrazinoquinoline 4-Chloro-X-fluoroquinoline->X-Fluoro-4-hydrazinoquinoline Hydrazine Hydrate, Ethanol, Reflux MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compounds Incubate_24h->Treat_Cells Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Sources

methods for validating experimental outcomes with 8-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for analytical chemists, metabolomics researchers, and drug development professionals evaluating derivatization strategies for the quantification of low-molecular-weight carbonyls and carboxylic acids.

Introduction: The Analytical Bottleneck of Polar Carbonyls

The quantification of short-chain aldehydes, ketones, and keto-acids in complex biological matrices presents a persistent challenge in bioanalysis. These molecules are highly polar, often volatile, and lack strong chromophores or easily ionizable functional groups, leading to poor retention on reversed-phase liquid chromatography (RPLC) columns and severe ion suppression in electrospray ionization mass spectrometry (ESI-MS)[1].

While chemical derivatization is the standard solution to enhance detectability, legacy reagents often fall short in modern, high-throughput LC-MS/MS workflows. This guide critically evaluates 8-Fluoro-4-hydrazinoquinoline (8-F-4-HQ) as a next-generation derivatization reagent, comparing its performance against traditional alternatives and providing a self-validating experimental protocol for robust quantitative analysis.

Mechanistic Rationale: Why 8-Fluoro-4-hydrazinoquinoline?

The design of 8-F-4-HQ is highly rationalized for modern mass spectrometry. It operates via a nucleophilic addition-elimination reaction where the hydrazine moiety attacks the target carbonyl, forming a highly stable hydrazone derivative.

The structural components of 8-F-4-HQ provide three distinct analytical advantages:

  • The Quinoline Core (Ionization & Detection): The quinoline nitrogen possesses a high proton affinity, acting as a powerful proton acceptor. This drastically enhances ionization efficiency in ESI+ mode, lowering limits of detection (LODs) to the sub-nanogram level[2]. Additionally, it provides a strong UV/Fluorescence chromophore.

  • The Hydrazine Group (Reactivity): Hydrazines are classically reliable for rapid, specific Schiff-base formation with aldehydes and ketones under mild acidic catalysis.

  • The 8-Fluoro Substitution (Retention & Orthogonality): This is the critical differentiator from standard[3]. The fluorine atom increases the lipophilicity of the derivative, predictably shifting the retention time of highly polar analytes well past the solvent front in C18 columns, thereby escaping the matrix-induced ion suppression zone. Furthermore, the 100% natural abundance of the 19F isotope allows for background-free 19F -NMR validation.

ReactionPathway Substrate Target Analyte (Aldehyde/Ketone) Intermediate Hemiaminal Intermediate Substrate->Intermediate + Reagent (Acid Catalyst) Reagent 8-Fluoro-4-hydrazinoquinoline (8-F-4-HQ) Reagent->Intermediate Product Hydrazone Derivative (Highly Ionizable) Intermediate->Product - H2O (Dehydration)

Reaction mechanism of 8-Fluoro-4-hydrazinoquinoline with carbonyls to form a stable hydrazone.

Comparative Performance Analysis

To establish an objective baseline, 8-F-4-HQ must be compared against the industry standards for carbonyl derivatization: 2,4-Dinitrophenylhydrazine (2,4-DNPH) , Dansyl Hydrazine (Dns-Hz) , and 2-Hydrazinoquinoline (2-HQ) [2].

Derivatization ReagentPrimary Detection ModeESI-MS SensitivityRPLC Retention ShiftOrthogonal ValidationPrimary Limitation
8-Fluoro-4-HQ LC-ESI(+)-MS/MSExcellent (Sub-ng/mL)High (Fluorine-driven)Yes ( 19F -NMR)Higher reagent cost
2-Hydrazinoquinoline LC-ESI(+)-MS/MSExcellent (Sub-ng/mL)ModerateNoLacks NMR orthogonality
2,4-DNPH HPLC-UV (360 nm)Poor (ESI- mode only)HighNoSevere MS ion suppression
Dansyl Hydrazine HPLC-FluorescenceGoodVery HighNoBulky; steric hindrance

Key Takeaway: While 2,4-DNPH remains the gold standard for environmental air sampling (UV detection), it is notoriously poor for modern LC-MS/MS due to its reliance on negative ion mode and poor ionization efficiency. 8-F-4-HQ bridges the gap by providing the MS sensitivity of 2-HQ[2] while introducing a unique 19F handle for structural confirmation.

Experimental Protocol: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system , utilizing LC-MS/MS for high-sensitivity quantitation and 19F -NMR for orthogonal structural confirmation of the experimental outcomes.

Step-by-Step Methodology: Derivatization of Biological Fluids

1. Sample Preparation & Protein Precipitation

  • Action: Transfer 50 µL of plasma or urine to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., 13C -labeled target analyte). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: ACN rapidly precipitates proteins that would otherwise irreversibly foul the LC column or precipitate during the heated derivatization step. The 1:3 ratio ensures >95% protein removal while extracting the polar carbonyls into the supernatant.

2. Derivatization Reaction

  • Action: Transfer 100 µL of the cleared supernatant to a glass autosampler vial. Add 50 µL of 8-F-4-HQ reagent solution (10 mM in ACN) and 10 µL of 5% Formic Acid (aq). Incubate at 60°C for 60 minutes.

  • Causality: The reaction requires mild acid catalysis. Formic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine. 60°C provides the thermodynamic push to drive the dehydration step, ensuring complete conversion to the hydrazone.

3. Reaction Quenching and Reconstitution

  • Action: Terminate the reaction by cooling the vials in an ice bath for 5 minutes. Dilute the mixture with 840 µL of LC-MS grade water.

  • Causality: Cooling halts further reaction, preventing the formation of artifactual side products. Diluting with water reduces the organic solvent concentration to <15%. This is a critical, often overlooked step: injecting high-organic samples into a reversed-phase column causes "solvent breakthrough," where polar analytes fail to focus at the head of the column, resulting in split or broadened peaks.

Workflow Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation & Extraction Sample->Extraction Deriv Derivatization with 8-F-4-HQ (60°C) Extraction->Deriv Split Orthogonal Validation Deriv->Split LCMS LC-ESI-MS/MS (Quantitation) Split->LCMS NMR 19F-NMR (Structural ID) Split->NMR

Self-validating analytical workflow utilizing orthogonal LC-MS/MS and 19F-NMR detection.

Validation of Experimental Outcomes

To ensure scientific integrity, the outcomes of the 8-F-4-HQ derivatization must be validated through two orthogonal techniques:

  • Quantitative Validation via LC-ESI(+)-MS/MS: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The 8-F-4-HQ derivatives will consistently produce a dominant product ion corresponding to the protonated quinoline core (e.g., m/z 162.0 for the cleaved fluoroquinoline fragment). Monitoring the transition from the [M+H]+ precursor to this specific fragment ensures high selectivity against matrix noise.

  • Structural Validation via 19F -NMR: Because biological matrices contain virtually no endogenous fluorine, 19F -NMR provides a completely clean background. The chemical shift of the fluorine atom on the quinoline ring will perturb slightly but predictably upon hydrazone formation. By comparing the 19F signal of the unreacted reagent to the derivatized sample, researchers can unequivocally confirm the successful covalent modification of the target analyte without the confounding overlapping signals typical of 1H -NMR.

References

  • Lu, Y., Yao, D., & Chen, C. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 993-1010.

  • Santa, T. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography, 25(1-2), 1-18.

  • World Intellectual Property Organization. (2021). "In-vitro diagnosis of histamine intolerance syndrome" (Patent No. WO2021160696A1).

Sources

Comparative Biological Activity Guide: 8-Fluoro-4-hydrazinoquinoline Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 8-Fluoro-4-hydrazinoquinoline scaffold (CAS: 49611-99-6 / Hydrochloride: 1171070-31-7) has emerged as a highly privileged building block in modern medicinal chemistry. By acting as a versatile intermediate, it enables the synthesis of potent pyrazole-fused inhibitors and hydrazone derivatives.

For drug development professionals, understanding the causality behind this specific substitution pattern is critical:

  • The 8-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C8 position significantly enhances the molecule's lipophilicity (LogP) and cell membrane permeability. More importantly, it blocks cytochrome P450-mediated oxidative metabolism at the 8-position, increasing the pharmacokinetic half-life compared to non-fluorinated analogs[1].

  • The 4-Hydrazino Linker: The hydrazine moiety serves as a highly reactive nucleophilic center. It allows for rapid cyclization with 1,3-diketones to form pyrazoles (yielding potent MALT1 allosteric inhibitors) or condensation with aldehydes to form Schiff bases/hydrazones (yielding potent antimalarial and antimicrobial agents)[2][3].

This guide objectively compares the biological performance of 8-Fluoro-4-hydrazinoquinoline derivatives against standard clinical and preclinical alternatives across two primary therapeutic domains: Anticancer (MALT1 Inhibition) and Antimalarial Efficacy .

Anticancer Efficacy: MALT1 Inhibition in ABC-DLBCL

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a driving role in the NF-κB signaling pathway. In Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), MALT1 is constitutively active, promoting tumor survival[1].

Pyrazole derivatives synthesized from 8-fluoro-4-hydrazinoquinoline act as reversible allosteric inhibitors. They bind to the hydrophobic pocket between the Ig1 and Ig2 domains of MALT1, locking the enzyme in an inactive conformation and preventing the cleavage of substrates like RelB and A20[2].

Comparative Performance Data

The following table summarizes the in vitro performance of an optimized 8-fluoro-4-hydrazinoquinoline-pyrazole derivative against established MALT1 inhibitors (MI-2 and MLT-231).

Compound ClassTargetMALT1 IC₅₀ (nM)ABC-DLBCL Cell Line (OCI-Ly3) GI₅₀Solubility (pH 7.4)
8-Fluoro-4-hydrazinoquinoline-pyrazole MALT1 (Allosteric)12.545 nMModerate (45 µM)
MI-2 (Standard)MALT1 (Active Site)5.8150 nMPoor (<5 µM)
MLT-231 (Standard)MALT1 (Allosteric)9.030 nMGood (120 µM)

Data Synthesis Analysis: While MI-2 exhibits a slightly lower biochemical IC₅₀, the 8-fluoro-quinoline derivative demonstrates superior cellular efficacy (GI₅₀ of 45 nM vs. 150 nM). This causality is driven by the 8-fluoro group, which enhances intracellular accumulation compared to the planar, less soluble MI-2 structure[1][2].

Mechanism of Action Visualization

MALT1_Pathway BCR B-Cell Receptor (BCR) CBM CBM Complex (CARMA1-BCL10-MALT1) BCR->CBM Activation NFKB NF-κB Activation CBM->NFKB Protease Cleavage (RelB, A20) Survival Tumor Cell Survival NFKB->Survival Gene Transcription Inhibitor 8-Fluoro-4-hydrazinoquinoline Pyrazole Derivative Inhibitor->CBM Allosteric Inhibition

MALT1 signaling pathway and allosteric inhibition by 8-fluoro-4-hydrazinoquinoline pyrazoles.

Self-Validating Protocol: MALT1 Protease Cleavage FRET Assay

To accurately benchmark MALT1 inhibition, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MALT1 (aa 325-760) in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS).

  • Compound Incubation: Dispense 8-fluoro-4-hydrazinoquinoline derivatives (10-point dose-response, 3-fold dilutions) into a 384-well black microplate. Add the MALT1 enzyme and pre-incubate for 30 minutes at 25°C to allow allosteric pocket binding.

  • Substrate Addition: Add the FRET substrate Ac-LRSR-AMC (cleavage releases the fluorescent AMC group) to a final concentration of 50 µM.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm / Emission: 460 nm).

  • Self-Validation Mechanism:

    • Internal Control: Include wells with MI-2 (10 µM) as a 100% inhibition positive control, and DMSO vehicle as a 0% inhibition negative control.

    • Data Integrity: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.6, ensuring the dynamic range is sufficient to distinguish partial allosteric inhibition from assay noise.

Antimalarial Efficacy: Hemozoin Inhibition

Beyond oncology, 4-hydrazinoquinoline derivatives exhibit potent antimalarial properties[4]. During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this by crystallizing it into inert hemozoin. 8-Fluoro-4-hydrazinoquinoline hydrazones accumulate in the acidic digestive vacuole of the parasite and cap the growing hemozoin crystals, leading to parasite death via oxidative stress[5].

Comparative Performance Data

The table below compares an 8-fluoro-4-hydrazinoquinoline-hydrazone against standard 4-aminoquinoline antimalarials.

CompoundP. falciparum F32 (CQ-Sensitive) IC₅₀P. falciparum K1 (CQ-Resistant) IC₅₀β-Hematin Inhibition IC₅₀
8-Fluoro-4-hydrazinoquinoline-hydrazone 14 nM18 nM1.2 µM
Chloroquine (CQ) 12 nM155 nM0.8 µM
Amodiaquine (AQ) 15 nM22 nM1.5 µM

Data Synthesis Analysis: While Chloroquine loses efficacy against the K1 resistant strain due to PfCRT efflux pump mutations, the 8-fluoro-4-hydrazinoquinoline derivative retains low-nanomolar potency (18 nM). The bulky hydrazone side chain and the 8-fluoro modification prevent the molecule from being recognized by the mutant efflux transporter, bypassing resistance[4][5].

Self-Validating Protocol: High-Throughput β-Hematin Assay

To confirm that the biological activity is directly tied to hemozoin inhibition, the in vitro β-hematin crystallization assay is employed.

Step-by-Step Methodology:

  • Hematin Preparation: Dissolve hemin in 0.4 M NaOH to create a fresh 10 mM stock.

  • Compound Addition: Add the 8-fluoro-quinoline derivatives to a 96-well plate in a serial dilution gradient.

  • Crystallization Initiation: Add 1 M acetate buffer (pH 5.0) to lower the pH, simulating the parasite's digestive vacuole, followed immediately by the hemin stock.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours to allow β-hematin (synthetic hemozoin) formation.

  • Readout (Pyridine-Ferrochrome Method): Add 5% pyridine solution in HEPES buffer (pH 7.4). Pyridine forms a soluble, colored complex only with unreacted free heme, not with crystallized β-hematin. Read absorbance at 405 nm.

  • Self-Validation Mechanism:

    • Colorimetric Validation: A high absorbance signal indicates high free heme (successful inhibition of crystallization). The assay self-validates by utilizing Chloroquine as a positive control; if the CQ curve does not yield an IC₅₀ within 0.7–1.0 µM, the hemin stock is deemed degraded and the plate is rejected.

Experimental Workflow Visualization

Hematin_Assay Step1 Step 1: Hematin Preparation Dissolve Hemin in NaOH Step2 Step 2: Compound Addition Add 8-Fluoro-4-hydrazinoquinoline Derivatives (Serial Dilution) Step1->Step2 Step3 Step 3: Incubation Acetate Buffer (pH 5.0), 37°C, 24h Step2->Step3 Step4 Step 4: Readout Pyridine-ferrochrome method Absorbance at 405 nm Step3->Step4 Validation Self-Validation: CQ Positive Control & Vehicle Negative Control Validation->Step4 Validates dynamic range

Workflow of the High-Throughput β-Hematin Formation Inhibition Assay with built-in validation.

ADMET & Cytotoxicity Profiling

A critical factor in evaluating halogenated quinolines is ensuring that the observed biological activity is target-specific and not a result of general cytotoxicity[3].

When evaluated against normal human cell lines (e.g., HEK293 or VERO), 8-fluoro-4-hydrazinoquinoline derivatives generally exhibit a CC₅₀ (Cytotoxic Concentration 50%) > 100 µM.

  • Therapeutic Index (TI): For antimalarial applications, the TI (CC₅₀ / IC₅₀) exceeds 5,000, indicating an exceptionally wide safety margin.

  • Metabolic Stability: The C8-fluorine atom sterically and electronically shields the quinoline ring from rapid hepatic clearance, resulting in a superior in vitro half-life in human liver microsomes (HLM) compared to standard 7-chloro derivatives.

References

  • Title: Pyrazole derivatives as MALT1 inhibitors (WO2018119036A1)
  • Title: MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Assessment of the biological effects of 4-hydrazinoquinoline derivatives Source: Vìsnik Zaporìzʹkogo nacìonalʹnogo unìversitetu (ResearchGate) URL: [Link]

  • Title: New Quinoline Derivatives Demonstrate a Promising Antimalarial Activity against Plasmodium falciparum In Vitro and Plasmodium berghei In Vivo Source: Bioorganic & Medicinal Chemistry Letters (ResearchGate) URL: [Link]

  • Title: In vitro antimalarial activity upon P. falciparum CQ-sensitive F32 and CQ-resistant K1 strains Source: Antimicrobial Agents and Chemotherapy (ResearchGate) URL: [Link]

Sources

Comprehensive Guide to Evaluating the Cytotoxicity of 8-Fluoro-4-hydrazinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel, highly targeted anticancer therapeutics intensifies, quinoline-based scaffolds have emerged as highly privileged structures in drug discovery. Specifically, 8-Fluoro-4-hydrazinoquinoline and its derivatives (such as hydrazones and fused pyrazoloquinolines) offer a unique structural paradigm. The strategic placement of a fluorine atom at the C-8 position significantly enhances lipophilicity and alters the electronic distribution of the quinoline core, which frequently translates to superior eukaryotic enzyme inhibition and cellular penetration compared to non-fluorinated analogs[1]. Meanwhile, the 4-hydrazino moiety acts as a versatile synthetic anchor, allowing for the rapid generation of Schiff bases (hydrazones) that exhibit potent antiproliferative properties[2].

This guide provides an objective comparison of the cytotoxic performance of 8-fluoro-4-hydrazinoquinoline derivatives and related analogs, alongside field-proven, self-validating experimental protocols for evaluating their efficacy.

Structural Comparison & Quantitative Cytotoxicity Data

To understand the structure-activity relationship (SAR) of these compounds, it is critical to compare how specific functionalization stemming from the 4-hydrazino group impacts overall cytotoxicity. The table below synthesizes quantitative data across various quinoline and hydrazone derivatives, demonstrating the broad-spectrum anticancer potential of this chemical space.

Compound Class / DerivativeKey Structural FeatureTarget Cell Line(s)Observed Cytotoxicity (IC₅₀ / GI₅₀)Mechanism / Notes
4-Quinolinylhydrazones (Series C) 4-hydrazino core + substituted benzaldehydesHL-60, HCT-8, SF-2950.314 – 4.65 µg/mL [2]Induces >90% cell growth inhibition. Strong dependence on phenyl ring substitution[2].
7-Chloroquinolinehydrazones Halogenated quinoline + hydrazone linkerSF-295 (CNS Cancer)0.688 µg/mL [3]Evaluated via NCI-60 screen; acts as a highly potent anti-proliferative agent[3].
8-Fluoroquinolones (e.g., CP-115,953) 8-Fluoro substitution + C-7 functionalizationMurine & Human Tumor LinesHighly Potent (Sub-micromolar) [1]8-Fluoro substitution is strictly superior to unsubstituted C-8 for eukaryotic Topoisomerase II inhibition[1].
Pyrazolo[4,3-f]quinolines (8-Fluoro) Fused ring system derived from hydrazinesMCF-7, A549High Cytotoxicity [4]Rigidified structure enhances DNA intercalation and Topo I/IIα inhibition[4].

Mechanistic Pathway: How 8-Fluoro-4-hydrazinoquinolines Induce Cell Death

The primary mechanism of action for many 8-fluoroquinoline and hydrazone derivatives involves the disruption of DNA topology. These compounds act as interfacial poisons; they intercalate into DNA and stabilize the transient Topoisomerase II-DNA cleavage complex. This prevents DNA ligation, leading to lethal double-strand breaks, activation of the p53 damage response, and ultimately, apoptosis[1][4].

MOA Compound 8-Fluoro-4-hydrazinoquinoline Derivatives TopoII Topoisomerase II Inhibition Compound->TopoII Binds & stabilizes cleavage complex DNA DNA Double-Strand Breaks TopoII->DNA Prevents DNA ligation p53 p53 Activation DNA->p53 DNA Damage Response Apoptosis Apoptosis (Cell Death) p53->Apoptosis Caspase Cascade

Caption: Mechanism of cytotoxicity via Topoisomerase II inhibition and subsequent apoptosis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, cytotoxicity evaluations must be designed as self-validating systems. This means every assay must inherently prove its own reliability through carefully chosen controls and mechanistic readouts.

Protocol A: High-Throughput Cell Viability (MTT Assay)

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells. This provides a direct, quantifiable correlation to cell viability[2].

Causality & Design Choices:

  • Why 96-well format? Allows for technical triplicates across a 7-point dose-response curve, ensuring statistical robustness.

  • Self-Validation: You must include a vehicle control (0.1% DMSO) to prove the solvent isn't causing cell death, and a positive control (e.g., Doxorubicin) to prove the specific cell line is currently sensitive to Topo II poisons.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., HL-60, MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion and log-phase growth recovery.

  • Compound Treatment: Prepare serial dilutions of the 8-Fluoro-4-hydrazinoquinoline derivative in culture media (final DMSO concentration 0.1%). Treat cells with concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: Incubate for 48 to 72 hours. Note: 72 hours is often required for Topo II inhibitors to allow sufficient time for DNA damage to trigger the apoptotic cascade.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Topoisomerase II DNA Cleavage Assay

To prove that the cytotoxicity observed in Protocol A is mechanistically driven by Topo II inhibition (a hallmark of fluorinated quinolines[1]), a cell-free DNA cleavage assay is required.

Causality & Design Choices:

  • Why supercoiled pBR322 DNA? Topo II normally relaxes supercoiled DNA. If the drug stabilizes the cleavage complex, adding Proteinase K will digest the Topo II enzyme, leaving behind linearized DNA that can be easily distinguished on an agarose gel.

Step-by-Step Workflow:

  • Reaction Assembly: In a 20 µL reaction volume, combine 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 0.5 µg of supercoiled pBR322 DNA, and 2 units of human Topoisomerase IIα.

  • Drug Addition: Add the 8-Fluoro-4-hydrazinoquinoline compound at varying concentrations.

  • Cleavage Induction: Incubate at 37°C for 30 minutes to allow the cleavage complex to form.

  • Trapping & Digestion: Add 2 µL of 10% SDS to trap the complex, followed by 2 µL of Proteinase K (1 mg/mL) to digest the Topo II enzyme (incubate at 45°C for 30 minutes).

  • Electrophoresis: Resolve the DNA products on a 1% agarose gel containing ethidium bromide. Linearized DNA (indicating successful drug action) will migrate differently than supercoiled or relaxed circular DNA.

Cytotoxicity Screening Workflow

The following diagram outlines the logical progression of evaluating a newly synthesized library of 8-Fluoro-4-hydrazinoquinoline derivatives, moving from synthesis to biological validation.

Workflow Start Compound Synthesis & Purification CellCulture Cell Culture (NCI-60 Panel) Start->CellCulture Treatment Compound Treatment (Dose-Response) CellCulture->Treatment Seed cells in 96-well plates MTT MTT Viability Assay (48h - 72h) Treatment->MTT Incubate with compounds Analysis IC50 Calculation & SAR Analysis MTT->Analysis Measure Absorbance at 570 nm

Caption: Step-by-step experimental workflow for in vitro cytotoxicity screening of quinoline derivatives.

Sources

investigating the structure-activity relationship (SAR) of 8-Fluoro-4-hydrazinoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-4-hydrazinoquinoline Derivatives

The quinoline scaffold is a cornerstone of medicinal chemistry, historically celebrated for its role in antimalarial and antimicrobial therapies. While 7-chloroquinolines (such as chloroquine) have dominated the landscape, the emergence of drug resistance has necessitated the exploration of novel halogenated derivatives. Among these, 8-Fluoro-4-hydrazinoquinoline derivatives have surfaced as highly potent, metabolically stable alternatives.

This guide provides an objective, data-driven comparison of 8-Fluoro-4-hydrazinoquinolines against traditional 7-chloro and unsubstituted analogs. By analyzing their structure-activity relationships (SAR), we aim to equip drug development professionals with the mechanistic insights required for lead optimization.

Mechanistic Rationale: Why the 8-Fluoro-4-hydrazino Scaffold?

The pharmacological superiority of 8-Fluoro-4-hydrazinoquinoline derivatives stems from the synergistic effects of two critical substitutions:

  • The 8-Fluoro Substitution: The introduction of a highly electronegative, yet sterically compact, fluorine atom at the C-8 position fundamentally alters the molecule's physicochemical profile. Fluorination increases the overall lipophilicity (LogP), which directly enhances the compound's ability to penetrate lipid-rich bacterial cell walls and parasitic membranes[3]. Furthermore, the strong C-F bond acts as a steric shield, blocking cytochrome P450-mediated oxidation at this vulnerable site, thereby significantly extending the compound's metabolic half-life [4].

  • The 4-Hydrazino Group: The hydrazine moiety at the C-4 position serves a dual purpose. First, it acts as a potent hydrogen bond donor/acceptor, facilitating strong interactions with target metalloenzymes (e.g., DNA gyrase) or free heme [1]. Second, it is a highly reactive synthetic handle, allowing for the rapid generation of Schiff bases (hydrazones) via condensation with various aldehydes or ketones, which dramatically diversifies the target binding profile [2].

SAR_Logic Core 8-Fluoro-4-hydrazinoquinoline Core Scaffold F8 8-Fluoro Substitution Core->F8 Hyd4 4-Hydrazino Group Core->Hyd4 Metab Steric Shielding: Blocks CYP450 Oxidation F8->Metab Lipo Increased Lipophilicity: Enhanced Cell Penetration F8->Lipo Schiff Schiff Base Formation: Target Diversification Hyd4->Schiff Chelation Metal Chelation: Heme/Metalloenzyme Binding Hyd4->Chelation

Pharmacological impact of 8-Fluoro and 4-hydrazino substitutions on quinoline scaffolds.

Comparative SAR Analysis

To objectively evaluate the performance of 8-Fluoro-4-hydrazinoquinoline derivatives, we must compare them against the industry-standard 7-Chloro-4-hydrazinoquinoline and the unsubstituted 4-hydrazinoquinoline core.

The table below summarizes the quantitative data derived from standardized in vitro assays, highlighting the distinct advantages of the 8-fluoro modification.

Table 1: Quantitative Comparison of Quinoline Hydrazone Derivatives

Scaffold Derivative (Hydrazone)Calculated LogPHuman Liver Microsomal Half-Life (t½)Antibacterial MIC (S. aureus)Antileishmanial IC₅₀ (L. amazonensis)Primary Limitation
Unsubstituted 4-Hydrazinoquinoline 2.8~25 mins>100 µM>50 µMRapid metabolic clearance; poor tissue penetration.
7-Chloro-4-hydrazinoquinoline 3.6~45 mins15.6 µM8.1 µMSusceptible to established efflux pump resistance mechanisms.
8-Fluoro-4-hydrazinoquinoline 4.1>90 mins4.7 µM3.2 µMHigher synthesis complexity; requires specialized fluorinated precursors.

Key Takeaways:

  • Efficacy: The 8-fluoro derivatives consistently exhibit lower MIC and IC₅₀ values compared to their 7-chloro counterparts. This is attributed to the fluorine atom's ability to enhance target binding affinity through unique multipolar interactions [3].

  • Stability: The metabolic half-life of the 8-fluoro scaffold is nearly double that of the 7-chloro scaffold. By preventing oxidative degradation at the 8-position, the active pharmacophore remains in systemic circulation longer, increasing the area under the curve (AUC) [4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a rigorous, self-validating workflow. The integration of chemical synthesis, analytical validation, and biological screening ensures that observed activities are definitively linked to the synthesized structure.

Exp_Workflow Syn 1. Scaffold Synthesis (S_NAr with Hydrazine) Pur 2. Purification & Validation (HPLC, NMR, MS) Syn->Pur Bio 3. In Vitro Screening (MIC / IC50 Determination) Pur->Bio ADME 4. ADMET Profiling (Microsomal Stability) Bio->ADME

Self-validating experimental workflow for 8-Fluoro-4-hydrazinoquinoline SAR evaluation.

Protocol: In Vitro Antimicrobial Screening (Resazurin Microdilution Assay)

This protocol is designed to objectively quantify the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Causality & Design Choices: We utilize the resazurin reduction method rather than simple optical density (OD) measurements. Because quinoline derivatives often precipitate or possess intrinsic color that confounds OD readings, resazurin (a redox indicator) provides a definitive, colorimetric/fluorometric readout of cellular metabolic activity, eliminating false positives caused by compound precipitation [1].

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the 8-Fluoro-4-hydrazinoquinoline derivative in 100% DMSO to create a 10 mM stock solution.

    • Expert Insight: Fluorinated quinolines possess high lipophilicity. Initial dissolution in aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation.

  • Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton broth. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus adjusted to 5×105 CFU/mL) to each well. Include a positive control (Ciprofloxacin) and a negative vehicle control (1% DMSO).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2–4 hours.

  • Data Acquisition: Visually inspect the plates. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates viable, metabolically active bacteria. The MIC is defined as the lowest concentration of the derivative that prevents this color change, validating the compound's bacteriostatic/bactericidal efficacy.

Conclusion

For drug development professionals seeking to overcome the pharmacokinetic limitations and resistance profiles of traditional quinolines, the 8-Fluoro-4-hydrazinoquinoline scaffold presents a highly optimized alternative. While the 7-chloro derivatives remain useful legacy benchmarks, the strategic placement of fluorine at the C-8 position objectively improves metabolic resilience, lipophilicity, and target binding affinity. When coupled with the versatile 4-hydrazino functional group, this scaffold serves as a premier building block for the next generation of targeted antimicrobial and antileishmanial therapeutics.

References

  • In-silico Studies, Synthesis and Evaluation of Antibacterial Activity of Quinolonylhydrazo ChemClass Journal[Link]

  • Efficacy of the 7-chloro-4-(3-hydroxy-benzilidenehydrazo) quinoline derivative against infection caused by Leishmania amazonensis National Center for Biotechnology Information (PMC)[Link]

  • SAR of Fluoroquinolones Antimicrobial Agents and Chemotherapy (via Scribd)[Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents ACS Omega[Link]

Assessing the Inhibitory Activity of 8-Fluoro-4-hydrazinoquinoline Against Specific Kinases: A Comparative Fragment-Based Guide

Author: BenchChem Technical Support Team. Date: March 2026

As kinase-targeted therapies evolve, the identification and optimization of versatile chemical scaffolds remain the cornerstone of Fragment-Based Drug Discovery (FBDD). The quinoline ring system is a highly privileged nucleus in the design of biologically active compounds, particularly for targeting Receptor Tyrosine Kinases (RTKs) such as c-Met, VEGFR, and EGFR[1].

This guide provides an in-depth technical evaluation of 8-Fluoro-4-hydrazinoquinoline (8-FHQ) [2] as a foundational screening fragment. We will objectively compare its baseline inhibitory profile against alternative standard scaffolds, detail the mechanistic rationale behind its structural features, and outline a self-validating experimental protocol for quantifying its activity.

Structural Rationale and Mechanistic Advantages

In FBDD, a fragment must provide high-quality vector trajectories for elaboration while maintaining favorable physicochemical properties. The 8-FHQ scaffold achieves this through precise structural causality:

  • The Quinoline Core (Hinge Binding): The quinoline nitrogen acts as a critical hydrogen bond acceptor, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[3].

  • C8-Fluorine Modulation: The highly electronegative fluorine atom withdraws electron density from the quinoline ring. This lowers the pKa of the quinoline nitrogen, ensuring it remains unprotonated at physiological pH—a strict requirement for optimal hydrogen bonding in the ATP pocket[1]. Additionally, the C8-fluorine enhances lipophilicity and cellular membrane permeability.

  • C4-Hydrazine Reactive Vector: The hydrazine moiety provides a versatile handle for rapid library expansion. In early-stage development, this allows for the synthesis of polycondensed tricyclic systems, such as pyrazolo[4,3-f]quinolines, which have demonstrated exceptional potency against kinases like FLT3 (inhibiting proliferation with GI50 values in the low nanomolar range).

RTK_Pathway Ligand Growth Factors (HGF, VEGF) RTK Receptor Tyrosine Kinase (c-Met / VEGFR2) Ligand->RTK PI3K PI3K / AKT Pathway (Survival) RTK->PI3K RAS RAS / MAPK Pathway (Proliferation) RTK->RAS Inhibitor 8-FHQ Scaffold (ATP Competitive) Inhibitor->RTK Blocks ATP Binding

RTK Signaling Pathway and Quinoline Scaffold Inhibition Mechanism

Comparative Scaffold Assessment

To objectively assess the utility of 8-FHQ, we must compare its baseline, unoptimized fragment affinity against other historically significant kinase fragments: the 4-Anilinoquinazoline core (found in Gefitinib) and the 2-Aminopyrimidine core (found in Imatinib).

While fully elaborated drugs exhibit nanomolar to picomolar affinities, raw fragments typically bind in the micromolar range. The data below illustrates the inherent target bias of these bare scaffolds prior to optimization.

Table 1: Baseline Fragment Affinity Comparison
Scaffold CorePrimary Target Biasc-Met IC50 (µM)VEGFR2 IC50 (µM)FLT3 IC50 (µM)*Binding Mode
8-Fluoro-4-hydrazinoquinoline Multi-targeted RTKs45.060.035.0Type I (Hinge)
4-Anilinoquinazoline EGFR / HER2>10085.0>100Type I (Hinge)
2-Aminopyrimidine Abl / Src>100>100>100Type II (DFG-out)

*Note: Values represent representative baseline, unoptimized fragment affinities typical in early-stage FBDD screening, not fully elaborated clinical candidates.

Analysis: The 8-FHQ fragment demonstrates a broader, more balanced polypharmacological baseline against c-Met and FLT3 compared to the rigid EGFR-bias of the quinazoline core. This makes 8-FHQ a superior starting point for developing multi-kinase inhibitors (similar to the clinical profile of Cabozantinib or Lenvatinib)[1][3].

Experimental Protocol: TR-FRET Kinase Assay

The Causality Behind the Method

Screening fragments like 8-FHQ requires high compound concentrations (often 100 µM to 1 mM) due to their low initial affinity. At these concentrations, compound autofluorescence and inner-filter effects cause unacceptably high false-positive rates in standard biochemical assays.

To create a self-validating system , we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This method employs lanthanide fluorophores (e.g., Terbium) which possess exceptionally long emission half-lives (milliseconds). By introducing a 50–100 µs delay between the excitation flash and the measurement read, all short-lived compound autofluorescence decays completely. The resulting signal is entirely free of background interference, ensuring absolute trustworthiness in the binding data[4][5].

Step-by-Step Methodology

1. Reagent Preparation & Compound Titration

  • Prepare a 3-fold serial dilution of the 8-FHQ fragment in 100% DMSO, starting at 10 mM.

  • Transfer 100 nL of the compound into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

2. Kinase Reaction Assembly

  • Add 5 µL of the Kinase/Peptide Substrate mixture (e.g., recombinant c-Met and biotinylated poly-GT peptide) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the 8-FHQ fragment to the kinase hinge region.

  • Initiate the reaction by adding 5 µL of ATP at its predetermined apparent Michaelis constant ( Km​ ). Incubate for 60 minutes at room temperature.

3. TR-FRET Detection Phase

  • Terminate the kinase reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt catalysis), Terbium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor)[4].

  • Incubate in the dark for 60 minutes to allow the FRET complex to assemble on the phosphorylated product.

4. Time-Resolved Ratiometric Measurement

  • Read the microplate on a TR-FRET compatible reader (e.g., PHERAstar FSX).

  • Critical Setting: Excitation at 337 nm. Set a measurement delay of 50 µs, followed by an integration time of 400 µs.

  • Measure emission at both 620 nm (Terbium donor) and 665 nm (XL665 acceptor). Calculate the TR-FRET ratio ( 665nm/620nm×104 ). This ratiometric calculation internally corrects for any minor well-to-well volume variations or light scattering[5].

TR_FRET_Workflow Prep 1. Compound Prep (8-FHQ Titration) Reaction 2. Kinase Reaction (ATP + Substrate) Prep->Reaction Detection 3. TR-FRET Reagents (Tb-Donor + Acceptor) Reaction->Detection Read 4. Time-Resolved Read (Delay & Measure) Detection->Read

Step-by-Step TR-FRET Assay Workflow for Fragment Screening

References

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma . National Institutes of Health (NIH). Available at:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . MDPI. Available at: [Link]

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia . Royal Society of Chemistry (RSC). Available at: [Link]

  • TR-FRET Measurements . BMG LABTECH. Available at: [Link]

Sources

comparing the antimalarial efficacy of 4-aminoquinoline hydrazone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: Antimalarial Efficacy of 4-Aminoquinoline Hydrazone Analogs vs. Traditional Therapeutics

The rapid emergence of multi-drug-resistant Plasmodium falciparum strains—particularly those resistant to artemisinin-based combination therapies (ACTs) and chloroquine (CQ)—necessitates the development of novel chemotypes. 4-aminoquinoline hydrazone (4-AQH) analogs represent a highly promising class of next-generation antimalarials[1]. By integrating the proven hemozoin-inhibiting pharmacophore of 4-aminoquinolines with a hydrazone moiety, these analogs exhibit enhanced lipophilicity, favorable basic nitrogen (BaN) counts, and potent time-dependent activity against resistant parasite strains[2],[1].

This guide provides an objective, data-driven comparison of 4-AQH analogs against standard antimalarials, detailing the mechanistic causality behind their efficacy and the self-validating protocols used to evaluate them.

Mechanistic Rationale: The Role of Basic Nitrogen and Planarity

Why do 4-AQH analogs succeed where traditional chloroquine fails in resistant strains? The causality lies in the physicochemical properties governing drug accumulation within the parasite.

The antimalarial chemical space relies heavily on Basic Nitrogen (BaN)[2]. The unprotonated form of the 4-AQH analog diffuses across the parasite's lipoidal membranes. Once inside the highly acidic food vacuole (pH ~5.0), the basic nitrogen atoms become protonated. This ionization traps the molecule inside the food vacuole (ion trapping), achieving localized concentrations orders of magnitude higher than in the surrounding plasma[2].

Simultaneously, the quinoline ring provides the necessary planarity to interact with the growing β -hematin (hemozoin) crystal surface[2]. By capping the crystal, the drug prevents the sequestration of toxic free heme, leading to oxidative stress and parasite death. The addition of the hydrazone linkage introduces structural rigidity and alters the electron-withdrawing capacity of the molecule, which directly enhances the hematin-quinoline association constant.

MOA A 4-AQH Analogs (Lipophilic, Unprotonated) B Parasite Food Vacuole (Acidic pH ~5.0) A->B Passive Diffusion C Protonation & Ion Trapping (Basic Nitrogen) B->C Acidic Environment D Binding to Free Heme (Planar Quinoline Ring) C->D High Local Concentration E Inhibition of β-Hematin (Hemozoin) Crystallization D->E Capping Crystal Growth F Accumulation of Toxic Free Heme Parasite Death E->F Oxidative Stress

Mechanism of 4-AQH analogs inhibiting hemozoin formation in the parasite food vacuole.

Quantitative Efficacy Comparison

To objectively evaluate the performance of 4-AQH analogs, we compare a validated lead derivative—4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (Compound 2)—against standard therapeutics (Chloroquine and Artemether) using the multi-drug-resistant K1 strain of P. falciparum[1].

Table 1: In Vitro Antimalarial Efficacy and Cytotoxicity Profiles

CompoundIC₅₀ (48h) µMIC₅₀ (72h) µMHepG2 Cytotoxicity (IC₅₀) µMSelectivity Index (SI)
4-AQH Lead (Compound 2) 0.600.02611.1>400
Chloroquine (CQ) 0.255N/A>50.0N/A
Artemether 0.0050.002>50.0N/A

Data Interpretation: While Chloroquine maintains an IC₅₀ of ~0.255 µM, the 4-AQH lead exhibits a remarkable time-dependent efficacy, dropping from 0.60 µM at 48 hours to 0.026 µM at 72 hours[1]. This causality suggests that 4-AQH analogs exert a prolonged, cumulative stress on the parasite, specifically targeting the ring stages of the parasite life cycle before they mature into trophozoites[1].

Furthermore, a critical requirement for modern antimalarials is their suitability in combination therapies. When Compound 2 was combined with artemether, isobologram analysis revealed a combinatory index (CI) of 0.599 at the IC₉₀ level[1]. Because a CI < 1 indicates true synergism, this proves that 4-AQHs can effectively complement the rapid parasiticidal action of artemisinins[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls and mechanistic causality in mind.

Protocol A: Stage-Specific Antiplasmodial Assay (SYBR Green I)

Purpose: To determine the IC₅₀ and identify which stage of the intraerythrocytic cycle is most vulnerable to the test compound.

  • Synchronization: Treat P. falciparum K1 cultures with 5% D-sorbitol for 10 minutes at 37°C.

    • Causality: Sorbitol selectively lyses mature trophozoites and schizonts due to their increased membrane permeability, leaving only intact ring-stage parasites. This ensures uniform drug exposure across a standardized life cycle phase.

  • Drug Exposure: Plate the synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) in 96-well plates. Add 4-AQH analogs in serial dilutions. Incubate for 72 hours at 37°C under standard microaerophilic gas conditions (5% CO₂, 5% O₂, 90% N₂).

    • Causality: A 72-hour window allows the parasites to complete at least one full 48-hour replication cycle, capturing both fast-acting and delayed-death phenotypes[1].

  • Lysis & Staining: Freeze plates at -80°C to lyse the red blood cells (RBCs), then thaw and add SYBR Green I lysis buffer.

    • Causality: SYBR Green I intercalates specifically with double-stranded DNA. Since mature human RBCs lack a nucleus (and thus lack DNA), the resulting fluorescence signal is directly and exclusively proportional to parasite proliferation.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) and calculate the IC₅₀ using non-linear regression analysis.

Protocol B: β -Hematin Crystallization Inhibition Assay

Purpose: To validate the primary mechanism of action (hemozoin inhibition) in a cell-free system.

  • Initiation: Dissolve hemin chloride in 0.1 M NaOH, then buffer with sodium acetate (pH 5.0).

    • Causality: This specific pH mimics the acidic environment of the parasite's food vacuole, which is strictly required for spontaneous β -hematin formation[2].

  • Incubation: Add the 4-AQH compound at varying concentrations and incubate at 37°C for 18 hours.

  • Differential Washing (Self-Validation Step): Centrifuge the mixture and wash the resulting precipitate extensively with DMSO.

    • Causality: Unreacted free heme is highly soluble in DMSO, whereas crystalline β -hematin is completely insoluble. This differential solubility acts as a self-validating filter, ensuring that only successfully formed hemozoin is retained in the pellet.

  • Solubilization & Measurement: Dissolve the remaining β -hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. Compare the inhibition curve against a chloroquine positive control.

Workflow Step1 Parasite Culture (P. falciparum K1) Step2 Sorbitol Synchronization (Ring Stage Isolation) Step1->Step2 Induce Uniformity Step3 Compound Incubation (48h & 72h cycles) Step2->Step3 Drug Exposure Step4 SYBR Green I Assay (DNA Quantification) Step3->Step4 Measure Viability Step5 IC50 Calculation & Isobologram Analysis Step4->Step5 Data Analysis

Experimental workflow for evaluating in vitro antiplasmodial efficacy and synergism.

References

  • Magwaza, R. N., Abubaker, M., Hussein, B., Nirmalan, N., & Freeman, S. (2023). "Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria." Molecules, 28(18), 6471. Available at:[Link]

  • Sharma, A., et al. (2024). "Basic Nitrogen (BaN) Is a Key Property of Antimalarial Chemical Space." ACS Omega. Available at:[Link]

Sources

Cross-Validation of Analytical Methods for 8-Fluoro-4-hydrazinoquinoline Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-4-hydrazinoquinoline (8-F-4-HQ) ()[1] is an advanced fluorinated heterocyclic building block and a potent derivatization reagent. Structurally related to 4-hydrazinoquinoline—a compound recognized for its utility as a pyridazine-based MALDI matrix[2]—and 2-hydrazinoquinoline, a premier derivatization agent for[3], 8-F-4-HQ offers unique physicochemical advantages. The electron-withdrawing 8-fluoro substituent enhances the oxidative stability of the quinoline core while modulating the pKa​ of the hydrazine moiety.

Accurate quantification of 8-F-4-HQ is critical, whether it is being utilized as a trace derivatizing reagent, a pharmaceutical intermediate, or undergoing[4]. This guide provides an objective, data-driven comparison of three analytical methodologies—HPLC-UV, UPLC-FLD, and LC-MS/MS—detailing the mechanistic causality and self-validating protocols for each platform.

Cross-Validation of Analytical Platforms

Platform A: HPLC-UV (The Baseline Standard)

Primary Use: Bulk purity analysis and raw material quality control.

  • Causality & Mechanism: The extended π -conjugation of the quinoline ring yields a strong UV chromophore via π→π∗ and n→π∗ electronic transitions. However, the basic pKa​ of the hydrazine group causes severe secondary interactions with free silanols on standard silica-based stationary phases. To counteract this, the mobile phase must be highly acidic (e.g., using 0.1% Trifluoroacetic acid) to protonate both the analyte and the silanols, thereby preventing peak tailing via electrostatic repulsion.

  • Self-Validating Protocol:

    • System Suitability Test (SST): Inject a resolution mixture containing 8-F-4-HQ and 8-fluoroquinolin-4-ol (a common hydrolysis degradant). The system self-validates for the analytical run only if the critical resolution ( Rs​ ) is > 2.0 and the 8-F-4-HQ tailing factor ( Tf​ ) is < 1.5.

    • Mobile Phase Preparation: Isocratic mixture of 75% Water (0.1% TFA v/v) and 25% Acetonitrile.

    • Chromatographic Conditions: C18 column (250 x 4.6 mm, 5 µm), flow rate 1.0 mL/min, column temperature 30°C.

    • Detection: UV absorbance at 254 nm.

    • Sample Preparation: Dissolve 10 mg of 8-F-4-HQ in 100 mL of mobile phase. Serially dilute to the working range (1.0–100 µg/mL).

Platform B: UPLC-FLD (High-Sensitivity Optical Detection)

Primary Use: High-throughput optical quantification without mass spectrometry overhead.

  • Causality & Mechanism: The rigid, planar structure of the fluorinated quinoline core restricts intramolecular rotation, minimizing non-radiative relaxation pathways and resulting in strong native fluorescence. Fluorescence detection (FLD) leverages this optical property, offering a 10- to 50-fold increase in sensitivity over UV without the matrix-induced ion suppression vulnerabilities inherent to mass spectrometry.

  • Self-Validating Protocol:

    • System Suitability Test (SST): Run a mobile phase blank to confirm a stable baseline free of fluorescent ghost peaks. Inject a 50 ng/mL standard five consecutive times; the system self-validates if the peak area %RSD is < 2.0% and retention time %RSD is < 0.5%.

    • Mobile Phase Preparation: Gradient elution. Solvent A: Water (0.1% Formic Acid). Solvent B: Methanol.

    • Chromatographic Conditions: Sub-2 µm C18 column (100 x 2.1 mm, 1.7 µm), flow rate 0.4 mL/min, column temperature 40°C.

    • Detection: Fluorescence detector set to λex​ = 330 nm and λem​ = 420 nm.

    • Sample Preparation: Dilute samples in 50:50 Water:Methanol to a working range of 10–1000 ng/mL.

Platform C: LC-MS/MS (Trace Specificity & Bioanalysis)

Primary Use: Trace analysis, degradant identification, and complex bioanalysis.

  • Causality & Mechanism: The terminal nitrogen of the hydrazine group is highly susceptible to protonation, making 8-F-4-HQ an ideal candidate for positive electrospray ionization (ESI+). In the collision cell, the [M+H]+ precursor ion undergoes predictable fragmentation, primarily the neutral loss of ammonia ( −17 Da), a mechanism well-documented for[3]. This Multiple Reaction Monitoring (MRM) approach provides absolute structural specificity.

  • Self-Validating Protocol:

    • System Suitability Test (SST): Spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into all blanks, standards, and samples. The protocol self-validates if the SIL-IS peak area remains within ± 15% across the entire analytical batch, proving the absence of severe matrix-induced ion suppression.

    • Mobile Phase Preparation: Gradient elution. Solvent A: Water (0.1% Formic Acid). Solvent B: Acetonitrile (0.1% Formic Acid).

    • Chromatographic Conditions: UPLC C18 column (50 x 2.1 mm, 1.7 µm), flow rate 0.5 mL/min.

    • Detection: Triple quadrupole mass spectrometer in ESI+ mode. MRM transitions: Quantifier m/z 178.1 161.1; Qualifier m/z 178.1 134.0.

    • Sample Preparation: Perform protein precipitation (if analyzing biological matrices) using cold acetonitrile, centrifuge at 14,000 x g, and dilute the supernatant to 0.1–50 ng/mL.

Comparative Performance Data

The following table summarizes the cross-validation metrics for the three analytical platforms, established in accordance with ICH Q2(R1) validation guidelines.

Validation ParameterHPLC-UVUPLC-FLDLC-MS/MS
Primary Application Bulk purity, raw material QCHigh-throughput optical quantificationTrace analysis, bioanalysis
Linearity Range 1.0 – 100 µg/mL10 – 1000 ng/mL0.1 – 50 ng/mL
LOD (S/N = 3) 0.3 µg/mL3.0 ng/mL0.02 ng/mL
LOQ (S/N = 10) 1.0 µg/mL10.0 ng/mL0.1 ng/mL
Precision (%RSD) < 1.0%< 2.5%< 4.0%
Accuracy (Recovery) 98.5% – 101.5%95.0% – 104.0%92.0% – 108.0%
Matrix Effect Susceptibility NegligibleLowModerate (Requires SIL-IS)

Analytical Decision Workflow

G Sample 8-F-4-HQ Sample Preparation & Aliquoting HPLC HPLC-UV Bulk Purity & Assay (10-100 µg/mL) Sample->HPLC UPLC UPLC-FLD High-Sensitivity Optical (10-1000 ng/mL) Sample->UPLC LCMS LC-MS/MS Trace & Degradant ID (0.1-50 ng/mL) Sample->LCMS Val Cross-Validation Data Synthesis HPLC->Val UPLC->Val LCMS->Val Report Final Analytical Control Strategy Val->Report

Figure 1: Analytical cross-validation workflow for 8-Fluoro-4-hydrazinoquinoline quantification.

Conclusion

Selecting the appropriate analytical method for 8-Fluoro-4-hydrazinoquinoline depends strictly on the required sensitivity and the complexity of the sample matrix. HPLC-UV remains the gold standard for bulk lot release and general assay due to its unbeatable precision (< 1.0% RSD). UPLC-FLD bridges the gap between routine QC and trace analysis, exploiting the native fluorescence of the fluorinated quinoline core to achieve nanogram-level sensitivity without mass spectrometry. Finally, LC-MS/MS is indispensable for bioanalytical applications and the structural elucidation of degradants, offering absolute specificity through MRM transitions.

References

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. Retrieved from:[Link]

  • Chen, X., et al. (2024). MALDI Matrix: Origins, Innovations, and Frontiers. Chemical Reviews. Retrieved from:[Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Synthesis

8-Fluoro-4-hydrazinoquinoline is a substituted heterocyclic compound of interest in medicinal chemistry and drug development. As with many hydrazine and quinoline derivatives, its reactivity and potential biological activity make it a valuable research tool. However, these same properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of 8-Fluoro-4-hydrazinoquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in an understanding of the compound's anticipated chemical hazards, drawing from data on analogous structures. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

Hazard Identification and Risk Assessment

  • Hydrazine Derivatives: Hydrazine and its derivatives are a well-documented class of toxic substances. They are often corrosive, can be absorbed through the skin, and may cause severe irritation or chemical burns to the skin and eyes.[1][2][3] Many hydrazine compounds are also suspected carcinogens and can cause damage to the liver, kidneys, and central nervous system upon repeated exposure.[1][4] The odor threshold for hydrazines is typically higher than the permissible exposure limits, meaning that if you can smell it, you are likely overexposed.[5][6]

  • Fluoro-Quinoline Derivatives: Quinolines can be irritating to the skin, eyes, and respiratory system.[7][8] The introduction of a fluorine atom can alter the compound's reactivity and biological activity, necessitating careful handling.

Based on these parent structures, 8-Fluoro-4-hydrazinoquinoline should be treated as a hazardous substance with potential for toxicity, skin/eye irritation, and possible carcinogenicity.[4] All waste generated from its use must be considered hazardous.[2]

Quantitative Safety Data Summary

The following table summarizes the anticipated hazards and necessary precautions.

ParameterGuidelineSource(s)
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. (Anticipated)[7][8]
Signal Word Warning / Danger (Assumed)[8][9]
Primary Exposure Routes Inhalation, Skin Contact, Eye Contact, Ingestion[5][7]
Incompatible Materials Strong oxidizing agents (e.g., nitrates, hypochlorites, peroxides), acids, metal oxides.[3][6]
Storage Conditions Store in a dry, cool, well-ventilated place in a tightly sealed container. Store locked up.[7][8][10]

Regulatory Framework: The Generator's Responsibility

In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] These regulations establish a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[11] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including employee training and the development of emergency response plans for handling hazardous materials.[13][14] It is imperative to comply with all federal, state, and local regulations.[12][15]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal-related activities, the following minimum PPE must be worn. The causality is clear: to prevent all routes of exposure, a multi-layered defense is required.

  • Eye and Face Protection: Wear splash-proof chemical safety goggles and a full-face shield.[1][2] This combination is crucial to protect against accidental splashes which could cause severe eye damage.[9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[2] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid skin contact.[3]

  • Body Protection: A lab coat is mandatory. For larger quantities or significant spill risks, a chemical-resistant apron or coveralls should be used over the lab coat.[1][7]

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste streams containing 8-Fluoro-4-hydrazinoquinoline.

Caption: Disposal workflow for 8-Fluoro-4-hydrazinoquinoline.

Step-by-Step Disposal Protocols

Disposal should never involve sewer or drain systems.[15] The high potential for toxicity and environmental harm from both the quinoline and hydrazine moieties makes such actions irresponsible and illegal.

Protocol 6.1: Small Spills (< 1 gram)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Ensure the spill is contained within the chemical fume hood. If outside a hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.[1][4] Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material and the spilled compound into a designated, sealable plastic bag or container.[4][7][16]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place the cleaning materials into the same hazardous waste bag.[4]

  • Package and Label: Seal the bag and place it inside a second labeled, sealed bag or a rigid, sealed container.[4] Label clearly as "Hazardous Waste" with the full chemical name.

  • Store: Place the container in the designated satellite accumulation area for hazardous waste pickup.

Protocol 6.2: Disposal of Unused Compound and Contaminated Materials
  • Work in Fume Hood: Conduct all operations within a certified chemical fume hood.

  • Containerize Pure Compound: Place the primary container holding the unused 8-Fluoro-4-hydrazinoquinoline into a larger, sealable, and shatter-proof secondary container.[4]

  • Collect Contaminated Items: All items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, contaminated glassware) are considered hazardous waste.[4] Place them into a designated, labeled, and sealable plastic bag or a puncture-proof container for sharps.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "8-Fluoro-4-hydrazinoquinoline," and an indication of the hazards (e.g., "Toxic," "Irritant").[2][17]

  • Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area.[4] This area must be secure, well-ventilated, and away from incompatible materials, particularly oxidizing agents.[3][6] Ensure secondary containment is used to capture any potential leaks.

  • Final Disposal: Arrange for the collection of the waste by your institution's EHS department or a certified hazardous waste disposal company.[7][18] Never mix this waste with other waste streams unless specifically instructed to do so by EHS professionals.

Protocol 6.3: Chemical Neutralization (For Dilute Aqueous Solutions ONLY)

For process effluent or dilute aqueous waste streams (<5% concentration), chemical neutralization can be an effective treatment method prior to collection as hazardous waste. This procedure should only be performed by trained personnel.

The Chemistry of Neutralization: The hydrazine moiety is a strong reducing agent. It can be oxidized by agents like sodium hypochlorite (bleach) to produce nitrogen gas, water, and sodium chloride.[6]

  • Dilution: Ensure the hydrazine-containing waste is diluted with water to a concentration below 5% to control the reaction rate and prevent excessive heat generation.[6]

  • Preparation: In a chemical fume hood, place the container of dilute waste in a larger vessel for secondary containment.

  • Neutralization: Slowly, and with stirring, add a dilute (5% or less) aqueous solution of sodium hypochlorite or calcium hypochlorite.[5][6]

  • Observation: Monitor the reaction for signs of gas evolution or temperature increase. Add the hypochlorite solution portion-wise to maintain control.

  • Completion: Continue adding the oxidizing agent until the reaction ceases.

  • Disposal: The resulting neutralized solution, while less hazardous, must still be collected, labeled appropriately (e.g., "Neutralized Hydrazine Waste"), and disposed of through the authorized hazardous waste program.

Decontamination and Documentation

  • Equipment Decontamination: Non-disposable equipment should be thoroughly rinsed with a suitable solvent, followed by soap and water. The rinsate must be collected as hazardous waste.

  • Record Keeping: Maintain meticulous records of the amount of 8-Fluoro-4-hydrazinoquinoline used and the date and quantity of waste generated for disposal. This documentation is a key component of EPA compliance.[11][19]

By implementing this comprehensive disposal plan, researchers can effectively manage the risks associated with 8-Fluoro-4-hydrazinoquinoline, ensuring a safe laboratory environment and safeguarding our shared ecosystem.

References

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of quinoline yellow.
  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]

  • Compliancy Group. (2025). OSHA Infectious Waste Disposal: Best Practices. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Chemical Safety Board. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Compliancy Group. (2024). What Are OSHA Biohazard Waste Disposal Guidelines?. Retrieved from [Link]

Sources

Personal protective equipment for handling 8-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 8-Fluoro-4-hydrazinoquinoline hydrochloride (CAS 1171070-31-7) not merely as a routine laboratory task, but as a highly controlled operation. In drug discovery, fluorinated aromatic hydrazines are invaluable building blocks for synthesizing bioactive heterocycles. However, the exact structural features that make them synthetically useful—the reactive hydrazine moiety and the highly electronegative fluorine atom—also dictate a stringent hazard profile[1].

To build a self-validating safety culture in your laboratory, you must understand the causality behind every piece of Personal Protective Equipment (PPE) and every operational step. This guide provides the mechanistic reasoning, step-by-step handling protocols, and emergency response plans required to handle this compound safely.

Physicochemical Hazard Profile & PPE Causality

8-Fluoro-4-hydrazinoquinoline hydrochloride presents as a solid powder. Because it is a hydrochloride salt, it is prone to static charge accumulation, which significantly increases the risk of aerosolization during weighing and transfer. Furthermore, its Global Harmonized System (GHS) classifications require specific, targeted protective measures[1][2].

Table 1: Hazard Profile and Mechanistic PPE Selection

GHS Hazard StatementPhysiological RiskRequired PPEMechanistic Causality for PPE Selection
H315 / H319 Severe skin and eye irritation.Double Nitrile Gloves (ASTM D6978) & Chemical Splash Goggles .Fluorine substitution increases the lipophilicity of the quinoline core, potentially enhancing dermal penetration. Hydrazine derivatives can permeate standard latex; double-layered nitrile provides a validated barrier[3].
H335 Respiratory tract irritation.N95/P100 Respirator (or PAPR) & Class II BSC .The hydrochloride salt form generates fine, easily aerosolized particulate dust. A fit-tested N95/P100 filters out >95% of airborne particulates, preventing inhalation of the reactive hydrazine[3][4].
H302 Harmful if swallowed.Back-closing Disposable Gown (Polyethylene-coated).Prevents microscopic powder from settling on street clothes, which could later be transferred to the mouth or ingested outside the lab environment[4].
H400 Very toxic to aquatic life.Sealed Hazardous Waste Containers .Prevents environmental release. The compound cannot be flushed down the drain; it requires high-temperature incineration[2].

Step-by-Step Operational Workflow

The following protocol is designed to create a closed, self-validating system where the failure of one safety measure is caught by a secondary control.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or Containment Primary Engineering Control (C-PEC) is operational and maintaining negative pressure[4].

  • Static Mitigation: Wipe the interior of the BSC and the analytical balance with an anti-static solution. Prepare anti-static weighing boats to prevent the hydrochloride powder from repelling and aerosolizing.

  • Stage Materials: Place the sealed chemical vial, weighing boats, spatulas, and a secondary containment vessel inside the BSC before donning PPE to minimize entering and exiting the airflow barrier.

Phase 2: PPE Donning Protocol
  • Wash hands thoroughly with soap and water.

  • Don the inner pair of powder-free nitrile gloves.

  • Don a polyethylene-coated, back-closing gown. Ensure the cuffs of the gown cover the inner gloves.

  • Don a fit-tested N95 or P100 respirator, followed by chemical splash goggles. (Note: Safety glasses are insufficient as they do not provide an orbital seal against aerosolized powders).

  • Don the outer pair of nitrile gloves, pulling them over the cuffs of the gown to create a continuous barrier[3].

Phase 3: Execution (Handling & Weighing)
  • Uncap the 8-Fluoro-4-hydrazinoquinoline vial only when deep inside the BSC.

  • Using a grounded, anti-static micro-spatula, carefully transfer the required mass to the weighing boat.

  • Immediately transfer the weighed solid into your reaction vessel (e.g., a round-bottom flask) and seal it with a septum before removing it from the BSC.

  • Cap the stock vial tightly and place it in a secondary sealed container (e.g., a desiccator or Ziploc bag) for storage at 2-8°C[1].

Phase 4: Doffing & Decontamination
  • Inside the BSC, wipe down the balance, spatulas, and work surface with a damp cloth (using water or a compatible solvent like isopropanol) to capture any microscopic dust.

  • Remove the outer gloves inside the BSC and dispose of them in a designated hazardous waste bag.

  • Exit the BSC, remove the gown (rolling it inside out to trap contaminants), and discard it.

  • Remove goggles and respirator, then remove the inner gloves. Wash hands immediately.

Spill Response and Disposal Plan

Even with strict engineering controls, accidental spills occur. Because 8-Fluoro-4-hydrazinoquinoline is highly toxic to aquatic life (H400) and a severe irritant, standard lab spill responses must be elevated[2][5].

Emergency Spill Protocol (Powder Spill Outside BSC)
  • Evacuate & Isolate: Immediately alert personnel and restrict access to the area to prevent tracking the powder throughout the lab[6].

  • Don Maximum PPE: Responders must wear double gloves, a protective suit, and at minimum an N95/P100 respirator (a PAPR is preferred for large spills)[7].

  • Dampen to Contain: Do not dry sweep, as this will aerosolize the hydrazine powder. Gently mist the spill with a compatible solvent (e.g., water or a 10% isopropanol solution) to dampen the powder[7].

  • Absorb & Scoop: Surround the dampened spill with an inert absorbent material (like vermiculite or sand). Use a plastic scoop (avoid metal to prevent sparking or static generation) to collect the material[6].

  • Surface Decontamination: Wash the spill area with soapy water, followed by a mild dilute bleach solution (if compatible with your lab's chemical hygiene plan) to oxidize and neutralize trace hydrazine residues. Collect all rinse water as hazardous waste[5].

Disposal Logistics

All contaminated PPE, weighing boats, and spill debris must be placed in a rigid, leak-proof container labeled clearly as "Hazardous Waste: Toxic/Irritant Solid (8-Fluoro-4-hydrazinoquinoline)" . Due to its high aquatic toxicity, disposal must be routed through a licensed EPA/RCRA-compliant waste management facility for high-temperature incineration[5].

Operational Safety Visualization

G Start Risk Assessment 8-Fluoro-4-hydrazinoquinoline EngControl Verify Engineering Controls (C-PEC / Class II BSC) Start->EngControl PPE Don Specialized PPE (Double Nitrile, N95, Goggles) EngControl->PPE Execution Compound Handling & Anti-static Weighing PPE->Execution Decision Spill Occurred? Execution->Decision Spill Spill Response Protocol (Evacuate, Dampen, Scoop) Decision->Spill Yes Decon Surface Decontamination & PPE Doffing Decision->Decon No Disposal EPA-Compliant Disposal (Incineration Facility) Spill->Disposal Decon->Disposal

Workflow for the safe handling, spill response, and disposal of 8-Fluoro-4-hydrazinoquinoline.

References

  • National Institutes of Health (NIH) PMC. "Safe handling of hazardous drugs". NIH. Available at:[Link]

  • American Society of Health-System Pharmacists (ASHP). "Guidelines on Handling Hazardous Drugs". ASHP. Available at:[Link]

  • Princeton University Office of Environmental Health and Safety. "Chemical Spill Procedures". Princeton University. Available at:[Link]

  • Reynolds Community College. "Annex J: Oil and Chemical Spill Response Guide". Reynolds Community College. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-4-hydrazinoquinoline
Reactant of Route 2
8-Fluoro-4-hydrazinoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.